Deoxypyridinoline
Descripción
structure given in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O7/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHDXEIQWWLQQL-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)[O-])N)O)CC(C(=O)O)N)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)[O-])N)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316336 | |
| Record name | Deoxypyridinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxypyridinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83462-55-9 | |
| Record name | Deoxypyridinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83462-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxypyridinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYPYRIDINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXI9WV7IP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxypyridinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biochemical Structure and Significance of Deoxypyridinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypyridinoline (DPD), a pyridinium-derived amino acid, is a critical biomarker for assessing bone resorption. Its unique biochemical structure, originating from the cross-linking of type I collagen molecules, renders it a highly specific indicator of osteoclastic activity. This technical guide provides a comprehensive overview of the biochemical structure of this compound, its role in the pathophysiology of bone metabolism, and detailed methodologies for its quantification.
Biochemical Structure of this compound
This compound, also known by synonyms such as D-Pyrilinks, Pyrilinks-D, and lysylpyridinoline, is a complex amino acid with a 1,3,4,5-tetrasubstituted pyridinium core. It is formed from the enzymatic and spontaneous reactions involving lysine and hydroxylysine residues within adjacent type I collagen fibrils, providing structural integrity to the bone matrix.[1]
Chemical Properties:
-
IUPAC Name: (2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate[5]
The structure of this compound consists of a central pyridinium ring to which three amino acid moieties are attached. This intricate structure is a direct result of the cross-linking process in mature collagen.
Role in Bone Resorption and Signaling Pathways
This compound is not a signaling molecule itself but rather a terminal product of bone resorption. Its presence in circulation and subsequent excretion in urine is a direct consequence of the degradation of type I collagen by osteoclasts. Therefore, its concentration serves as a proxy for the rate of bone turnover.
The process begins with the activation of osteoclasts, which adhere to the bone surface. These multinucleated cells secrete acid and proteolytic enzymes, most notably cathepsin K, which cleave the collagen fibrils. This enzymatic action releases collagen fragments, including the this compound cross-links, into the bloodstream. As this compound is not metabolized, it is filtered by the kidneys and excreted in the urine.[7]
Quantitative Data
Urinary this compound levels are a valuable tool for assessing bone resorption rates. The following table summarizes typical reference ranges and observed concentrations in various populations. It is important to note that values can vary between laboratories and methodologies.
| Population/Condition | This compound Concentration (nmol DPD/mmol creatinine) | Source(s) |
| Healthy Adults | 2.3 - 7.4 | [2] |
| Healthy Males (21-60 years) | 1.3 - 6.5 | [1] |
| Healthy Females (21-60 years) | 1.5 - 6.9 | [1] |
| Premenopausal Women | 9.32 ± 2.53 | [8] |
| Postmenopausal Women | 12.10 ± 2.27 | [8] |
| Postmenopausal Women (Untreated) | 6.82 ± 1.51 | [9] |
| Postmenopausal Women (on HRT) | 4.77 ± 1.77 | [9] |
| Osteoporosis (Geriatric Patients) | > 30.80 mg/ml (indicative with 67% sensitivity and 68% specificity) | [10] |
Experimental Protocols
The quantification of this compound is typically performed on urine samples, though serum and plasma can also be used. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for the quantification of DPD. Commercial kits are readily available.
Principle: This is a competitive ELISA. The microplate is pre-coated with human DPD. During the reaction, DPD in the sample or standard competes with a fixed amount of plate-coated DPD for binding sites on a biotinylated detection antibody. After washing, an avidin-horseradish peroxidase (HRP) conjugate is added, followed by a TMB substrate. The color development is inversely proportional to the amount of DPD in the sample.
General Protocol:
-
Sample Preparation: Collect a second morning void urine sample. Centrifuge to remove particulate matter. Samples can be stored at -20°C.
-
Reagent Preparation: Prepare all reagents, including wash buffer and standard dilutions, according to the kit manufacturer's instructions. A typical standard curve ranges from 1.57 to 100 ng/mL.
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the microplate.
-
Incubate for 60-80 minutes at 37°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of Biotinylated Detection Antibody and incubate.
-
Wash the plate.
-
Add 100 µL of HRP conjugate and incubate.
-
Wash the plate.
-
Add 100 µL of TMB substrate and incubate in the dark.
-
Add 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the optical density at 450 nm.
-
Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of DPD in the samples by interpolating from the standard curve.
-
Normalize the results to urinary creatinine concentration (nmol DPD/mmol creatinine).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is considered a reference method for DPD quantification due to its high specificity.
Principle: This method separates DPD from other urinary components based on its physicochemical properties as it passes through a chromatography column. Detection is typically achieved by fluorescence or UV absorbance.
General Protocol:
-
Sample Preparation:
-
Chromatographic Separation:
-
Detection:
-
Monitor the column effluent with a fluorescence detector (excitation at ~295 nm, emission at ~395 nm) or a UV detector.
-
-
Quantification:
-
Identify the DPD peak based on its retention time compared to a pure DPD standard.
-
Quantify the amount of DPD by integrating the peak area and comparing it to a standard curve.
-
Normalize the results to urinary creatinine concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for DPD analysis.
Principle: This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
General Protocol:
-
Sample Preparation:
-
LC Separation:
-
MS/MS Detection:
-
Introduce the eluent from the LC into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for DPD to ensure highly selective detection and quantification.
-
-
Data Analysis:
-
Quantify DPD by comparing the peak area ratios of the analyte to an internal standard against a calibration curve.
-
Normalize the results to urinary creatinine concentration.
-
Conclusion
This compound is a well-established and specific biomarker of bone resorption. Its unique biochemical structure, derived from the cross-linking of type I collagen, makes its urinary excretion a direct indicator of osteoclastic activity. Accurate and precise quantification of this compound using methods such as ELISA, HPLC, and LC-MS/MS is crucial for the diagnosis and management of metabolic bone diseases, including osteoporosis, and for monitoring the efficacy of anti-resorptive therapies. This guide provides a foundational understanding of the biochemical properties of this compound and the methodologies for its analysis, which are essential for researchers and clinicians in the field of bone metabolism and drug development.
References
- 1. Reference value for urinary this compound as a specific marker for measuring bone resorption in Thais - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for the isolation and purification of pyridinoline and this compound crosslinks from bone by liquid chromatographic techniques. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Method for the isolation and purification of pyridinoline and this compound crosslinks from bone by liquid chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revolutionhealth.org [revolutionhealth.org]
- 8. The pattern of urinary this compound and serum osteocalcin across menopausal transition in women. [kjfm.or.kr]
- 9. annals.edu.sg [annals.edu.sg]
- 10. Evaluation of Oxidative Stress Parameters and Urinary this compound Levels in Geriatric Patients with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 13. LC-MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Pathway of Deoxypyridinoline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Bone Resorption Biomarker
Deoxypyridinoline (DPD), a pyridinium cross-link unique to type I collagen, serves as a highly specific and sensitive biomarker for bone resorption. Its metabolic pathway, from formation within the bone matrix to its ultimate excretion, provides a window into the dynamic process of skeletal remodeling. This technical guide offers a comprehensive overview of the DPD metabolic pathway, methods for its quantification, and its clinical significance in various pathologies, tailored for researchers, scientists, and professionals in drug development.
The Metabolic Journey of this compound
The metabolism of this compound is intrinsically linked to the lifecycle of bone tissue. It is not synthesized as a free molecule but is rather a post-translational modification of collagen that is released during bone breakdown.
Formation within the Collagen Matrix
This compound is formed during the maturation of type I collagen, the primary organic component of the bone matrix, which constitutes over 90% of the organic matrix of bone.[1] This process is initiated by the enzyme lysyl oxidase, a copper-dependent amine oxidase. Lysyl oxidase catalyzes the oxidative deamination of specific lysine and hydroxylysine residues within the telopeptide regions of collagen molecules. This enzymatic action results in the formation of reactive aldehyde residues.
Subsequently, these aldehydes spontaneously condense with hydroxylysine residues in adjacent collagen molecules to form immature, reducible cross-links. Over time, these immature cross-links undergo further reactions and maturation to form the stable, non-reducible pyridinium structures of pyridinoline (PYD) and this compound (DPD). DPD is formed from the condensation of two hydroxylysine residues and one lysine residue. This cross-linking process is crucial for providing tensile strength and structural integrity to the collagen fibers and, consequently, to the bone itself.
Release during Bone Resorption
Bone is in a constant state of remodeling, a balanced process of bone formation by osteoblasts and bone resorption by osteoclasts.[2] During bone resorption, osteoclasts, which are large, multinucleated cells, attach to the bone surface and create a sealed microenvironment. Into this compartment, they secrete protons to dissolve the mineral phase of the bone and lysosomal enzymes, such as cathepsin K, to degrade the organic matrix, including type I collagen.
As the collagen fibers are broken down, the pyridinium cross-links, including DPD, are released into the circulation. A key feature of DPD's utility as a biomarker is that it is not metabolized further in the body.[2] This means that the amount of DPD released directly reflects the rate of bone resorption.
Circulation and Excretion
Once released from the bone matrix, DPD enters the bloodstream. From the circulation, it is filtered by the kidneys and excreted in the urine without being reutilized or degraded.[2] This direct and unmetabolized excretion pathway makes urinary DPD a reliable and specific indicator of systemic bone resorption activity.
Below is a diagram illustrating the metabolic pathway of this compound.
Regulation of this compound Release: Osteoclast Signaling Pathways
The release of DPD is directly controlled by the activity of osteoclasts. Understanding the signaling pathways that regulate osteoclast differentiation and function is therefore crucial for interpreting DPD levels and for the development of anti-resorptive therapies. The key signaling axis in osteoclastogenesis is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), its receptor RANK, and its decoy receptor Osteoprotegerin (OPG).
The binding of RANKL to RANK on osteoclast precursors initiates a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, induce the expression of genes essential for osteoclast differentiation and function, ultimately leading to bone resorption and the release of DPD. OPG, by binding to RANKL, prevents its interaction with RANK, thereby inhibiting osteoclastogenesis.
The following diagram depicts the RANKL/RANK/OPG signaling pathway.
Quantitative Data on Urinary this compound
Urinary DPD levels are a valuable tool for assessing bone resorption rates in various physiological and pathological conditions. The following tables summarize quantitative data from different studies.
Table 1: Urinary this compound Levels in Healthy Individuals and Pathological Conditions
| Population/Condition | DPD Level (nmol/mmol creatinine) | Reference |
| Healthy Adults | ||
| Premenopausal Women | 5.37 ± 0.92 | [3] |
| Postmenopausal Women | 6.82 ± 1.51 | [3] |
| Pathological Conditions | ||
| Osteoporosis (Postmenopausal) | 6.7 (median); range: 3.0-13.5 | [4] |
| Paget's Disease | Significantly increased vs. controls | [5] |
| Hyperthyroidism | Significantly increased vs. controls | [5] |
| Rheumatoid Arthritis | Significantly higher than controls | [6] |
| Bone Metastases (Breast Cancer) | 12.5 ± 7.5 (with metastases) vs. 7.6 ± 3.2 (without) | [7] |
Table 2: Effect of Therapeutic Interventions on Urinary this compound Levels
| Therapy | Patient Population | % Change in DPD from Baseline | Reference |
| Hormone Replacement Therapy (Estrogen) | Postmenopausal Women | ↓ 31% | [3] |
| Postmenopausal Women | ↓ 42% after 1 year | [8][9] | |
| Bisphosphonates | |||
| Pamidronate | Paget's Disease | Peptide-bound DPD: ↓ 63% after 3 days | [10] |
| Cimadronate | Ovariectomized Rats | ↓ 51.8% | [11] |
| Denosumab (RANKL Inhibitor) | Pediatric Osteogenesis Imperfecta | Suppressed within the first 2 months | [12] |
| Etanercept (TNF-α Inhibitor) | Rheumatoid Arthritis | Significant reduction after 6 months | [13] |
Experimental Protocols for this compound Quantification
Several analytical methods are available for the quantification of DPD in urine, each with its own advantages and limitations. The most common methods are High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence detection is considered a reference method for DPD quantification due to its high specificity.
Methodology Outline:
-
Sample Preparation:
-
Urine samples are subjected to acid hydrolysis to liberate peptide-bound DPD.
-
This is followed by a solid-phase extraction (SPE) step, often using a cellulose column, to remove interfering substances.
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column.
-
An isocratic or gradient elution with an ion-pairing agent is used to separate DPD from other urinary components.
-
-
Detection:
-
DPD is detected by its native fluorescence, typically with an excitation wavelength of around 297 nm and an emission wavelength of approximately 393 nm.
-
-
Quantification:
-
The concentration of DPD is determined by comparing the peak area of the sample to that of a known standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA methods offer a high-throughput and less labor-intensive alternative to HPLC. They typically utilize monoclonal antibodies specific for free DPD.
Methodology Outline:
-
Sample Preparation:
-
Urine samples are usually diluted and can often be used directly without prior hydrolysis or extraction.
-
-
Immunoassay:
-
The assay is typically performed in a 96-well plate coated with a DPD-specific antibody.
-
The urine sample is added to the wells, and DPD in the sample competes with a labeled DPD conjugate for binding to the antibody.
-
After incubation and washing steps, a substrate is added that reacts with the enzyme-labeled DPD to produce a colorimetric or chemiluminescent signal.
-
-
Detection:
-
The intensity of the signal is measured using a microplate reader.
-
-
Quantification:
-
The concentration of DPD is determined by comparing the signal from the sample to a standard curve generated with known concentrations of DPD.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an increasingly popular method for DPD analysis.
Methodology Outline:
-
Sample Preparation:
-
Similar to HPLC, an initial acid hydrolysis and SPE cleanup are typically performed.
-
-
LC Separation:
-
The extracted sample is separated using a reverse-phase HPLC column.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
DPD is ionized, and specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.
-
-
Quantification:
-
The concentration is determined using an internal standard and a calibration curve.
-
Table 3: Comparison of Analytical Methods for this compound Quantification
| Feature | HPLC | ELISA | LC-MS/MS |
| Specificity | High | Moderate to High (depends on antibody) | Very High |
| Sensitivity | Good | Good | Excellent |
| Throughput | Low to Medium | High | Medium to High |
| Labor Intensity | High | Low | Medium |
| Cost per Sample | Medium | Low | High |
| Measures | Free and Total DPD | Typically Free DPD | Free and Total DPD |
| Reference | [14] | [4][15] | [16][17] |
Conclusion
The metabolic pathway of this compound provides a direct line of sight into the fundamental process of bone resorption. As a specific and unmetabolized end-product of collagen degradation, urinary DPD offers a valuable tool for researchers and clinicians in the diagnosis and management of metabolic bone diseases, as well as for the development and monitoring of novel anti-resorptive therapies. The choice of analytical methodology for DPD quantification will depend on the specific requirements of the study, balancing the need for throughput, sensitivity, and specificity. With a thorough understanding of its metabolic pathway and the available analytical techniques, DPD will continue to be a cornerstone biomarker in the field of bone research and drug development.
References
- 1. Changes in urinary excretion of this compound in tail-suspended rats: effects of a bisphosphonate, YH529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. annals.edu.sg [annals.edu.sg]
- 4. academic.oup.com [academic.oup.com]
- 5. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of rheumatoid arthritis and urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of hormone replacement therapy on the bone mass and urinary excretion of pyridinium cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The renal clearance of free and peptide-bound this compound: response to pamidronate treatment of Paget's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Changes of urinary this compound crosslink/creatinine in rats after ovariectomy and anti-osteoporotic intervention] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary calcium and bone resorption markers during 3 years of denosumab treatment in pediatric osteogenesis imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of urinary levels of pyridinoline and this compound and serum levels of soluble receptor activator of NF-kappaB ligand by etanercept in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 17. LC-MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxypyridinoline vs. Pyridinoline: A Technical Guide to Collagen Cross-links in Bone and Cartilage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of deoxypyridinoline (Dpd) and pyridinoline (Pyd), two critical pyridinium-based cross-links that stabilize mature collagen fibers. Understanding the distinct distribution and quantitative differences of these molecules in bone and cartilage is paramount for research into skeletal diseases, the development of targeted therapies, and the identification of specific biomarkers for tissue degradation.
Core Concepts: Structure and Tissue Specificity
Pyridinoline (Pyd), also known as hydroxylysyl-pyridinoline (HP), and this compound (Dpd), or lysyl-pyridinoline (LP), are trivalent cross-links formed during the maturation of collagen. They provide structural integrity to the extracellular matrix. Their fundamental difference lies in the hydroxylation of a lysine residue involved in their formation.
-
Pyridinoline (Pyd): Formed from three hydroxylysine residues. It is abundant in tissues with high collagen turnover and is found in bone, cartilage, ligaments, and tendons, but is notably absent in skin.
-
This compound (Dpd): Formed from two hydroxylysine residues and one lysine residue. Dpd is found almost exclusively in type I collagen of bone and dentin, making it a highly specific biomarker for bone resorption.
This differential distribution is the cornerstone of their use as distinct biomarkers in clinical and preclinical research. The degradation of bone tissue releases Dpd into circulation, where it is excreted unmetabolized in the urine, providing a direct measure of osteoclastic activity.[1][2] Elevated Pyd levels, on the other hand, can indicate degradation of cartilage or other connective tissues in addition to bone.
Quantitative Comparison in Bone and Cartilage
The relative abundance of Dpd and Pyd varies significantly between bone and cartilage, reflecting the different collagen types and post-translational modifications in these tissues. Cartilage contains a much higher concentration of pyridinoline cross-links compared to bone.
| Parameter | Bone (Type I Collagen) | Cartilage (Type II Collagen) | Reference |
| Primary Cross-link | This compound (Dpd) & Pyridinoline (Pyd) | Pyridinoline (Pyd) | |
| Pyd to Dpd Ratio | ~3.5 : 1 | > 10 : 1 | |
| Relative Pyd Concentration | Lower | 5 to 10 times higher than in bone | |
| Total Pyridinium Cross-links (moles/mole of collagen) | ~0.3 - 0.8 | ~1.5 - 2.5 |
Biosynthesis Pathway
The formation of both Pyd and Dpd is an extracellular, enzyme-mediated process that occurs after collagen molecules assemble into fibrils. The key enzyme is lysyl oxidase , a copper-dependent amine oxidase.
Pathway Description:
-
Enzymatic Action: Lysyl oxidase acts on specific lysine and hydroxylysine residues located in the telopeptide regions of collagen molecules.[3][4][5]
-
Aldehyde Formation: It catalyzes the oxidative deamination of the ε-amino group of these residues, converting them into reactive aldehydes known as allysine and hydroxyallysine, respectively.[4]
-
Spontaneous Condensation: Three of these aldehyde residues (either two hydroxyallysines and one allysine, or three hydroxyallysines) from adjacent collagen molecules spontaneously condense to form the stable, fluorescent, 3-hydroxypyridinium ring structure of Dpd or Pyd.
Experimental Protocols
Accurate quantification of Dpd and Pyd is crucial for their use as biomarkers. High-Performance Liquid Chromatography (HPLC) remains the gold standard, while Enzyme-Linked Immunosorbent Assays (ELISA) offer a high-throughput alternative.
Sample Preparation: Acid Hydrolysis
To release Pyd and Dpd from the collagen backbone for analysis, tissue or urine samples must first be hydrolyzed.
-
Reagent: 6 M Hydrochloric Acid (HCl) or 9 M HCl for bone samples.
-
Procedure:
-
Lyophilize and weigh the tissue sample (bone should be demineralized beforehand).
-
Add 1 mL of 6 M HCl per 10 mg of dry tissue into a vacuum hydrolysis tube.
-
For urine samples, mix 1 mL of urine with an equal volume of 12 M HCl.[6]
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 105-110°C for 16-24 hours.[6]
-
After hydrolysis, cool the sample and centrifuge to remove any sediment.
-
Dry the hydrolysate using a vacuum evaporator (e.g., SpeedVac).
-
Reconstitute the dried residue in a suitable buffer for analysis (e.g., HPLC mobile phase A).
-
Quantification by HPLC
This method separates and quantifies Pyd and Dpd based on their physicochemical properties, followed by fluorescent detection.
-
Instrumentation: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., Vydac 218TP, 250 x 4.6 mm).[7]
-
Mobile Phase: A common approach uses an ion-pairing agent to improve retention and resolution.
-
Mobile Phase A: 20 mM Ammonium Chloride (NH4Cl), pH 3.5, with 1-octanesulfonic acid.
-
Mobile Phase B: Acetonitrile with 1-octanesulfonic acid.
-
Alternatively, heptafluorobutyric acid (HFBA) can be used as the ion-pairing agent.[7]
-
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically used to elute the cross-links.
-
Detection: Fluorescence detection with excitation at approximately 295 nm and emission at approximately 395 nm.
-
Quantification: Peak areas are compared to those of purified Pyd and Dpd standards for absolute quantification.[8]
Quantification by ELISA
ELISA provides a sensitive and rapid method for quantifying Dpd, particularly in urine samples. The following describes a typical sandwich ELISA protocol.
-
Plate Coating: Microtiter plate wells are pre-coated with a capture antibody specific for Dpd.
-
Sample/Standard Incubation:
-
Add 100 µL of standards and urine samples to the appropriate wells.
-
Cover the plate and incubate for 1-2 hours at 37°C.[9]
-
-
Washing: Aspirate the liquid and wash the wells three times with ~300 µL of wash buffer.
-
Detection Antibody Incubation:
-
Add 100 µL of a biotin-conjugated anti-Dpd antibody to each well.
-
Cover and incubate for 1 hour at 37°C.[9]
-
-
Washing: Repeat the wash step as described in step 3.
-
Enzyme Conjugate Incubation:
-
Add 100 µL of Horseradish Peroxidase (HRP)-conjugated avidin (or streptavidin) to each well.
-
Cover and incubate for 1 hour at 37°C.[9]
-
-
Washing: Repeat the wash step, often with more repetitions (e.g., five times).
-
Substrate Incubation:
-
Add 90 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at 37°C for 15-20 minutes. A blue color will develop.[10]
-
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well. The color will change to yellow.
-
Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 5 minutes.
-
Analysis: Construct a standard curve by plotting the OD of the standards against their known concentrations. Use this curve to determine the Dpd concentration in the samples.
Conclusion and Future Directions
This compound and pyridinoline are invaluable tools in the study of connective tissue biology and pathology. The high specificity of Dpd for bone makes it a superior biomarker for monitoring bone resorption in diseases like osteoporosis and in evaluating the efficacy of anti-resorptive therapies.[1] In contrast, the ratio of Pyd to Dpd can provide insights into the relative degradation of cartilage versus bone, which is particularly relevant in arthritic conditions.
Future research will likely focus on refining high-sensitivity analytical methods, such as LC-MS/MS, to detect subtle changes in cross-link levels and to identify novel cross-link-containing peptides that may offer even greater tissue specificity. For drug development professionals, these markers remain critical endpoints in preclinical and clinical trials for therapies targeting bone and cartilage diseases.
References
- 1. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 3. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drinkharlo.com [drinkharlo.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for the isolation and purification of pyridinoline and this compound crosslinks from bone by liquid chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standardization of pyridinium crosslinks, pyridinoline and this compound, for use as biochemical markers of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. m.youtube.com [m.youtube.com]
The Significance of Urinary Excretion of Unmetabolized Deoxypyridinoline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Key Bone Resorption Biomarker
Deoxypyridinoline (DPD), a pyridinium cross-link of type I collagen, serves as a highly specific and sensitive biomarker for bone resorption.[1] Its urinary excretion, without undergoing metabolism, provides a direct window into the rate of bone breakdown, offering invaluable insights for researchers, scientists, and drug development professionals in the field of bone metabolism.[1][2] This technical guide provides a comprehensive overview of the significance of urinary DPD, including its biochemical basis, clinical applications, and the methodologies for its quantification.
Biochemical Origin and Physiological Pathway
This compound is a stable cross-link that provides structural integrity to type I collagen, the primary organic component of the bone matrix.[1][3] During the process of bone remodeling, osteoclasts, the cells responsible for bone resorption, break down the collagen matrix.[2] This degradation releases DPD into the bloodstream.[3] Because DPD is not metabolized in the body, it is subsequently filtered by the kidneys and excreted in the urine.[1][2][3] Consequently, the concentration of DPD in urine directly reflects the level of osteoclastic activity and bone resorption throughout the skeleton.[1][2]
The following diagram illustrates the pathway of this compound from bone to urine:
Clinical Significance and Applications
The measurement of urinary DPD has significant clinical utility in the diagnosis, monitoring, and management of various metabolic bone diseases.[1][4]
2.1. Osteoporosis: Urinary DPD levels are significantly increased in patients with osteoporosis, reflecting the accelerated bone resorption that characterizes this disease.[5][6] It is particularly useful in postmenopausal osteoporosis, where the decline in estrogen leads to increased osteoclast activity.[2][6] Monitoring DPD levels can help assess the efficacy of anti-resorptive therapies such as bisphosphonates and hormone replacement therapy (HRT), with a significant decrease in urinary DPD indicating a positive treatment response.[2][4][7]
2.2. Other Metabolic Bone Diseases: Elevated urinary DPD is also observed in other conditions associated with increased bone turnover, including:
-
Paget's Disease: Characterized by excessive and disorganized bone remodeling.[4][5]
-
Hyperparathyroidism: Excess parathyroid hormone stimulates bone resorption.[2][4]
-
Bone Metastases: The presence of cancer cells in bone can stimulate osteoclast activity.[1][2]
-
Rheumatoid Arthritis: Inflammation can lead to increased bone resorption.[8]
2.3. Monitoring Therapeutic Interventions: Urinary DPD is a valuable tool in drug development for assessing the pharmacodynamic effects of novel anti-resorptive agents. A reduction in urinary DPD levels provides early evidence of a drug's efficacy in inhibiting bone resorption, often detectable within months of initiating treatment, long before changes in bone mineral density (BMD) become apparent.[9]
Quantitative Data on Urinary this compound
The following tables summarize quantitative data on urinary DPD levels in various populations and disease states, as well as the impact of therapeutic interventions.
Table 1: Urinary this compound Levels in Different Clinical Groups
| Clinical Group | Urinary DPD Level (nM/mM Creatinine) | Reference |
| Premenopausal Women (Healthy) | Mean values serve as a baseline for comparison. | [6] |
| Postmenopausal Women (No Osteoporosis, No HRT) | Significantly higher than premenopausal women. | [6] |
| Postmenopausal Women (Osteoporotic, No HRT) | Significantly higher than premenopausal women. | [6] |
| Postmenopausal Women (On HRT) | No significant difference from premenopausal women. | [6] |
| Patients with Paget's Disease | Significantly increased. | [5] |
| Patients with Hyperthyroidism | Significantly increased. | [5] |
Table 2: Effect of Therapeutic Interventions on Urinary this compound
| Therapeutic Intervention | Effect on Urinary DPD | Time to Effect | Reference |
| Estrogen Replacement Therapy | Significant decrease. | - | [7] |
| Alfacalcidol | Significant decrease. | - | [7] |
| Bisphosphonates (e.g., Etidronate) | Significant decrease. | 12 weeks | [10] |
| Etanercept (in Rheumatoid Arthritis) | Significant reduction. | 6 months | [8] |
Experimental Protocols for Urinary this compound Measurement
Several analytical methods are available for the quantification of urinary DPD. The choice of method depends on the required sensitivity, specificity, and throughput.
4.1. Specimen Collection and Handling: Proper specimen collection is crucial to minimize preanalytical variability.[11]
-
Timing: A second morning void urine sample is recommended to reduce the impact of circadian rhythm, which can cause up to 50% variation in excretion.[4][12]
-
Collection: Patients should void upon waking and discard the urine, then collect the next specimen in a plain container with no additives.[4]
-
Storage: Samples should be protected from UV light and stored at -20°C until analysis.[12]
4.2. Analytical Methods:
4.2.1. High-Performance Liquid Chromatography (HPLC): HPLC is considered a gold-standard method for its high specificity and ability to separate DPD from other interfering compounds.
-
Principle: Urine samples are hydrolyzed to release peptide-bound DPD. The sample is then subjected to cellulose chromatography for partial purification. Reversed-phase HPLC with fluorescence detection is used to separate and quantify DPD.
-
Workflow:
-
Acid hydrolysis of the urine sample.
-
Partial purification using cellulose column chromatography.
-
Separation by reversed-phase HPLC.
-
Detection using a fluorescence detector.
-
Quantification against a known standard.
-
4.2.2. Immunoassays (ELISA and Chemiluminescence): Immunoassays are widely used due to their high throughput and ease of use.[3][10]
-
Principle: These assays utilize specific antibodies that recognize and bind to DPD. The binding event is then detected using an enzymatic colorimetric reaction (ELISA) or light emission (chemiluminescence). Both competitive and sandwich assay formats are available.
-
Workflow (General Immunoassay):
-
Urine sample is added to a microplate well coated with anti-DPD antibodies.
-
Incubation to allow DPD to bind to the antibodies.
-
Washing to remove unbound components.
-
Addition of a detection antibody conjugated to an enzyme.
-
Addition of a substrate that reacts with the enzyme to produce a measurable signal (color or light).
-
Quantification by comparing the signal to a standard curve.
-
The following diagram illustrates a typical experimental workflow for urinary DPD measurement:
Conclusion
The urinary excretion of unmetabolized this compound is a cornerstone in the assessment of bone resorption. Its high specificity for bone and its direct reflection of osteoclast activity make it an indispensable tool in both clinical practice and pharmaceutical research.[5] For researchers and drug development professionals, understanding the nuances of DPD as a biomarker, from its biochemical origins to the intricacies of its measurement, is paramount for advancing the understanding and treatment of metabolic bone diseases. The continued refinement of analytical methods and the standardization of preanalytical procedures will further enhance the clinical utility of this important biomarker.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. advms.pl [advms.pl]
- 4. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 5. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary this compound is a useful biochemical bone marker for the management of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary pyridinoline and this compound as bone metabolic markers in predicting therapeutic effects of estrogen and alfacalcidol in women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of urinary levels of pyridinoline and this compound and serum levels of soluble receptor activator of NF-kappaB ligand by etanercept in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (DPD), Urine - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 10. Clinical usefulness of measurements of urinary this compound (DPD) in patients with postmenopausal osteoporosis receiving intermittent cyclical etidronate: advantage of free form of DPD over total DPD in predicting treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment and recommendations on factors contributing to preanalytical variability of urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
The Interplay of Osteoclast Activity and Deoxypyridinoline Levels: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical relationship between osteoclast activity and Deoxypyridinoline (DPD) levels. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical underpinnings, signaling pathways, and experimental protocols central to understanding and quantifying bone resorption.
Introduction: Bone Remodeling and the Significance of Biomarkers
Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts.[1][2] An imbalance in this cycle, particularly excessive bone resorption, is a hallmark of metabolic bone diseases such as osteoporosis.[1][2] Consequently, the precise measurement of bone resorption rates is paramount for diagnosing these conditions, monitoring their progression, and evaluating the efficacy of therapeutic interventions. This compound (DPD), a collagen cross-link degradation product, has emerged as a highly specific and sensitive biomarker of osteoclastic bone resorption.[2][3]
The Biochemical Basis of this compound as a Biomarker
Type I collagen constitutes over 90% of the organic matrix of bone, providing its structural framework and flexibility.[2][4] The stability of collagen fibrils is significantly enhanced by the formation of pyridinium cross-links, namely pyridinoline (PYD) and this compound (DPD).[3] DPD is formed during the extracellular maturation of collagen and is particularly abundant in bone.
During bone resorption, osteoclasts secrete acid and proteolytic enzymes that degrade the mineralized collagen matrix.[5] This process liberates DPD cross-links into the circulation.[2][6] Crucially, DPD is not metabolized further and is excreted unmetabolized in the urine.[2][3] This characteristic makes urinary DPD a direct and specific indicator of bone resorption and osteoclastic activity.[3] Elevated urinary DPD levels are indicative of accelerated bone breakdown and are observed in conditions such as postmenopausal osteoporosis, Paget's disease, hyperparathyroidism, and bone metastases.[2][3][4]
Key Signaling Pathway: RANKL/RANK in Osteoclast Differentiation and Activation
The differentiation, function, and survival of osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[1][7][8] Understanding this pathway is crucial for developing targeted anti-resorptive therapies.
RANKL, a member of the tumor necrosis factor (TNF) superfamily, is expressed by osteoblasts and stromal cells.[7] It binds to its receptor, RANK, on the surface of osteoclast precursors.[1][7] This binding event initiates a cascade of intracellular signaling events. The recruitment of TNF receptor-associated factor 6 (TRAF6) is a critical early step, leading to the activation of several downstream pathways, including nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs) such as JNK and p38, and the Akt/PKB pathway.[7][8][9] These signaling cascades converge to induce the expression and activation of key transcription factors, most notably the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclastogenesis.[9] The sustained activation of NFATc1 drives the expression of osteoclast-specific genes, leading to the fusion of precursor cells into mature, multinucleated osteoclasts capable of bone resorption.[7][9]
Figure 1: RANKL/RANK Signaling Pathway in Osteoclastogenesis.
Experimental Protocols
In Vitro Assessment of Osteoclast Activity
a) Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme highly expressed in osteoclasts and serves as a reliable marker for their identification.[10][11]
-
Protocol:
-
Culture osteoclast precursors on bone slices or in culture plates.
-
After differentiation, remove the culture medium and wash the cells with PBS.
-
Fix the cells with a fixative solution (e.g., 10% neutral buffered formalin) for 5-10 minutes.[10][12]
-
Wash the fixed cells with deionized water.
-
Prepare the TRAP staining solution containing a chromogenic substrate (e.g., Naphthol AS-MX phosphate) and a tartrate-containing buffer.[10][13]
-
Incubate the cells with the staining solution at 37°C for 30-60 minutes, or until a visible color change occurs in the osteoclasts.[10][12]
-
Rinse with distilled water and counterstain if desired (e.g., with hematoxylin or Fast Green).[12][14]
-
Visualize and quantify the TRAP-positive (red/purple) multinucleated cells under a microscope.
-
b) Bone Resorption Pit Assay
This assay directly measures the resorptive activity of mature osteoclasts by quantifying the pits they form on a bone-like substrate.[5][15][16][17]
-
Protocol:
-
Plate osteoclast precursors on sterile bone slices or calcium phosphate-coated plates.[5][15][16]
-
Culture the cells in osteoclast differentiation medium for 10-14 days, replacing the medium every 2-3 days.[15][16]
-
After the culture period, remove the cells from the substrate.
-
Stain the bone slices or coated plates to visualize the resorption pits (e.g., with Toluidine Blue or Von Kossa staining).[15][18]
-
Image the stained substrate using a microscope and quantify the number, area, and depth of the resorption pits using image analysis software like ImageJ.[5]
-
Figure 2: Experimental Workflow for In Vitro Osteoclast Activity Assays.
Measurement of this compound Levels
Urinary DPD levels are typically measured using immunoassays, such as ELISA, or by high-performance liquid chromatography (HPLC).[6][19]
-
General ELISA Protocol:
-
Sample Collection: A second-morning void urine sample is often recommended to minimize the impact of circadian rhythm.[20]
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter.
-
Assay Procedure:
-
Urine samples, calibrators, and controls are added to microplate wells coated with a monoclonal antibody specific for DPD.
-
An enzyme-labeled DPD conjugate is added, which competes with the DPD in the sample for binding to the antibody.
-
After incubation, the wells are washed to remove unbound components.
-
A substrate for the enzyme is added, resulting in a color change that is inversely proportional to the amount of DPD in the sample.
-
-
Data Analysis: The absorbance is read using a microplate reader, and the DPD concentration is calculated from a standard curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[21][22]
-
Quantitative Data and Clinical Significance
The clinical utility of DPD as a biomarker is well-established. Elevated levels are associated with increased bone resorption and a higher risk of fracture.[2][23]
| Condition | Typical DPD Levels (nmol/mmol creatinine) | Significance | Reference |
| Healthy Premenopausal Women | 1.5 - 6.9 | Baseline bone turnover | [24] |
| Healthy Men (21-60 years) | 1.3 - 6.5 | Baseline bone turnover | [24] |
| Postmenopausal Women (Untreated) | Significantly higher than premenopausal levels | Increased bone resorption due to estrogen deficiency | [21][22] |
| Osteoporosis | Median 6.7 (Range 3.0-13.5) | High bone turnover, increased fracture risk | [19] |
| Paget's Disease of Bone | >4 times the upper limit of normal | Very high localized bone resorption | [20] |
| Bone Metastases | >4 times the upper limit of normal | Pathological bone destruction | [20] |
Applications in Drug Development
DPD is a valuable tool in the development of anti-resorptive therapies.[2]
-
Preclinical Studies: DPD levels can be monitored in animal models of bone disease to assess the efficacy of novel drug candidates in inhibiting osteoclast activity.
-
Clinical Trials: In human trials, changes in urinary DPD levels serve as an early indicator of a drug's therapeutic effect. For instance, treatment with bisphosphonates or denosumab leads to a significant reduction in DPD levels, often within 3-6 months.[2] This allows for the rapid assessment of treatment response, long before significant changes in bone mineral density (BMD) are detectable.[25]
Figure 3: Logical Flow of DPD as a Biomarker for Bone Resorption.
Conclusion
The measurement of this compound provides a specific and non-invasive window into the rate of bone resorption.[2][4] For researchers and drug developers, a thorough understanding of the biochemical link between osteoclast activity and DPD levels, the signaling pathways that govern this process, and the robust methodologies for its quantification are essential. This knowledge is fundamental to advancing our understanding of metabolic bone diseases and accelerating the development of effective therapies to mitigate their impact.
References
- 1. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total and free this compound after acute osteoclast activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bslonline.org [bslonline.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. RANKing intracellular signaling in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocat.com [biocat.com]
- 11. ihisto.io [ihisto.io]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.9. Bone TRAP Staining for Osteoclasts Observation [bio-protocol.org]
- 15. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 17. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]
- 18. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 19. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 21. annals.edu.sg [annals.edu.sg]
- 22. annals.edu.sg [annals.edu.sg]
- 23. Urinary this compound Level Reveals Bone Resorption, Predicts Fracture Risk, And Enhances the Results of Dual Energy X-ray Absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reference value for urinary this compound as a specific marker for measuring bone resorption in Thais - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Urinary pyridinoline and this compound as bone metabolic markers in predicting therapeutic effects of estrogen and alfacalcidol in women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Deoxypyridinoline in Metabolic Bone Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic bone diseases, a group of disorders characterized by abnormal bone remodeling, pose a significant global health challenge. Effective management and the development of novel therapeutics for these conditions, including osteoporosis, Paget's disease of bone, and primary hyperparathyroidism, rely on sensitive and specific biomarkers of bone turnover. Deoxypyridinoline (DPD), a pyridinium cross-link unique to mature type I collagen found predominantly in bone, has emerged as a crucial biomarker for bone resorption.[1] When osteoclasts break down bone matrix, DPD is released into the circulation and excreted unmetabolized in the urine, providing a direct measure of bone resorption rates.[1][2] This technical guide provides an in-depth overview of the preliminary investigation of DPD in metabolic bone diseases, focusing on its clinical utility, quantitative analysis, and the underlying biological pathways.
This compound as a Biomarker in Metabolic Bone Diseases
Elevated levels of urinary DPD are indicative of accelerated bone resorption and are observed in various metabolic bone diseases.[1] Its specificity to bone collagen degradation, coupled with its stability and lack of dietary influence, makes it a valuable tool for researchers and clinicians.[2]
Data Presentation: Quantitative Levels of Urinary this compound
The following tables summarize the reported urinary DPD levels in healthy individuals and patients with various metabolic bone diseases. These values are typically normalized to urinary creatinine to account for variations in urine dilution.
Table 1: Urinary this compound (DPD) Levels in Healthy Adults
| Population | DPD Level (nmol/mmol creatinine) | Reference |
| Adult Males | 2.3 - 7.4 | [2] |
| Adult Males | 1.3 - 6.5 | [3] |
| Adult Males | 0.4 - 6.4 | [4] |
| Premenopausal Females | 1.5 - 6.9 | [3] |
| Premenopausal Females | 1.8 - 6.7 | [4] |
| Postmenopausal Females | 1.5 - 8.6 | [4] |
Table 2: Urinary this compound (DPD) Levels in Osteoporosis
| Patient Group | DPD Level (nmol/mmol creatinine) | Key Findings | Reference |
| Premenopausal Women (Control) | 5.37 ± 0.92 | - | [5] |
| Postmenopausal, Non-osteoporotic, Untreated | 6.82 ± 1.51 | Significantly higher than premenopausal women. | [5] |
| Postmenopausal, Osteoporotic, Untreated | 6.94 ± 2.32 | No significant difference from non-osteoporotic postmenopausal women. | [5] |
| Postmenopausal on HRT | 4.77 ± 1.77 | Significantly lower than untreated postmenopausal women and similar to premenopausal levels. | [5] |
| Geriatric patients without osteoporosis | - | A DPD level above 30.80 mg/ml predicted osteoporosis with 67% sensitivity and 68% specificity. | [6] |
Table 3: Urinary this compound (DPD) Levels in Primary Hyperparathyroidism (PHPT)
| Patient Group | DPD Level (nmol/mmol creatinine) | Key Findings | Reference |
| Untreated PHPT | 17.6 ± 1.3 | Significantly higher than healthy controls. | |
| Post-parathyroidectomy | 9.4 ± 0.8 | Levels decreased to those of normal controls. | |
| Untreated PHPT (another study) | - | DPD levels decreased within a few days after surgery. | [7] |
Table 4: Urinary this compound (DPD) in Paget's Disease of Bone
| Patient Group | Key Findings | Reference |
| Untreated Paget's Disease | DPD levels are typically elevated, with increases of more than four times the upper limit of normal. | [1] |
| After Bisphosphonate Treatment | A significant decrease in urinary DPD is observed, indicating reduced bone resorption. |
Signaling Pathways and Experimental Workflows
The release of DPD is a direct consequence of osteoclast-mediated bone resorption. This process is tightly regulated by a complex network of signaling pathways, primarily the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway.
RANK-RANKL Signaling Pathway in Osteoclastogenesis
The binding of RANKL, expressed by osteoblasts and other cells, to its receptor RANK on osteoclast precursors is the critical step in initiating osteoclast differentiation and activation.[8][9][10][11] This interaction triggers a downstream signaling cascade involving the recruitment of TNF receptor-associated factor 6 (TRAF6), leading to the activation of transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) pathways.[10][11] Ultimately, these signals converge to induce the expression of genes essential for osteoclast function, including those responsible for the acidification of the bone surface and the secretion of proteolytic enzymes that degrade the collagen matrix, thereby releasing DPD. Osteoprotegerin (OPG), a decoy receptor for RANKL, acts as a negative regulator of this pathway by preventing RANKL-RANK interaction.[10]
RANK-RANKL signaling pathway in osteoclast activation.
Experimental Workflow for Urinary DPD Quantification
The general workflow for the analysis of urinary DPD involves sample collection, preparation, and quantification by either ELISA or HPLC.
Experimental workflow for urinary DPD quantification.
Experimental Protocols
Accurate and reproducible quantification of DPD is paramount for its utility as a biomarker. The two most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Urinary this compound (DPD) Measurement by ELISA
This protocol outlines a typical competitive ELISA procedure for the quantification of free DPD in urine.
1. Materials and Reagents:
-
DPD ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, substrate, stop solution, and wash buffer)
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Urine samples
2. Sample Collection and Preparation:
-
Collect the second morning void urine sample to minimize diurnal variation.[4]
-
Centrifuge the urine at 2000-3000 rpm for 20 minutes to remove any particulate matter.[12]
-
The supernatant can be used directly in the assay or stored at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.[12]
3. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare serial dilutions of the DPD standard according to the kit manufacturer's instructions to generate a standard curve.
-
Add 50 µL of standards, blank (sample diluent), and urine samples to the appropriate wells of the pre-coated microplate.[12]
-
Immediately add 50 µL of the DPD-HRP conjugate (or as specified in the kit) to each well, except for the blank.
-
Cover the plate and incubate for a specified time and temperature (e.g., 1 hour at 37°C), as per the kit protocol.[12]
-
Wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer to remove unbound reagents.[12]
-
Add the TMB substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes) to allow for color development.
-
Stop the reaction by adding the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within a specified time (e.g., 10 minutes) of adding the stop solution.
4. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all other wells.
-
Plot a standard curve of the absorbance versus the concentration of the DPD standards.
-
Determine the concentration of DPD in the urine samples by interpolating their absorbance values from the standard curve.
-
Normalize the DPD concentration to the urinary creatinine concentration (measured separately) and express the result as nmol DPD/mmol creatinine.
Protocol 2: Urinary this compound (DPD) Measurement by HPLC
This protocol provides a general outline for the analysis of total DPD in urine using reversed-phase HPLC with fluorescence detection.
1. Materials and Reagents:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
DPD and Pyridinoline (PYD) standards
-
Hydrochloric acid (HCl)
-
Mobile phase solvents (e.g., acetonitrile, water, ion-pairing agent like heptafluorobutyric acid - HFBA)
-
Solid-phase extraction (SPE) cartridges (e.g., cellulose)
-
Urine samples
2. Sample Preparation (for Total DPD):
-
Hydrolysis: To measure total DPD (free and peptide-bound), an acid hydrolysis step is required. Mix a known volume of urine with an equal volume of concentrated HCl (e.g., 12 M) in a sealed tube. Heat at approximately 110°C for 12-16 hours.
-
Extraction: After hydrolysis, the sample needs to be purified to remove interfering substances. This is typically achieved using solid-phase extraction (SPE).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove hydrophobic impurities.
-
Elute the pyridinium crosslinks with an appropriate solvent (e.g., water or a weak acid).
-
-
Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried residue in the HPLC mobile phase.
3. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the prepared sample onto the C18 column.
-
Perform a gradient or isocratic elution to separate DPD from other components.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for DPD (e.g., excitation ~297 nm, emission ~393 nm).
-
Record the chromatogram and identify the DPD peak based on its retention time compared to the DPD standard.
4. Data Analysis:
-
Integrate the area of the DPD peak in the chromatogram.
-
Prepare a calibration curve by injecting known concentrations of the DPD standard and plotting the peak area versus concentration.
-
Calculate the concentration of DPD in the sample by comparing its peak area to the calibration curve.
-
Normalize the DPD concentration to the urinary creatinine concentration and express the result as nmol DPD/mmol creatinine.
Comparison of ELISA and HPLC for DPD Measurement
| Feature | ELISA | HPLC |
| Principle | Immunoenzymatic detection | Chromatographic separation and fluorescence detection |
| Throughput | High-throughput, suitable for large sample numbers | Lower throughput, more time-consuming per sample |
| Specificity | Generally high, but can be subject to cross-reactivity | Very high, provides excellent separation of DPD from other compounds |
| Sensitivity | High | High |
| Cost | Relatively lower cost per sample for large batches | Higher initial instrument cost and per-sample cost |
| Technical Expertise | Relatively easy to perform with standard laboratory skills | Requires more specialized training and expertise |
| Sample Preparation | Minimal for free DPD | More extensive, especially for total DPD (hydrolysis and extraction) |
| Measurement | Typically measures free DPD unless a hydrolysis step is included | Can measure both free and total DPD |
Conclusion
This compound is a valuable and specific biomarker of bone resorption, providing crucial insights into the pathophysiology of metabolic bone diseases and the efficacy of therapeutic interventions. The choice between ELISA and HPLC for DPD quantification will depend on the specific research question, available resources, and the required throughput. As our understanding of the molecular mechanisms underlying bone diseases continues to grow, the precise and reliable measurement of biomarkers like DPD will remain indispensable for the development of targeted and effective treatments. This guide provides a foundational framework for researchers, scientists, and drug development professionals to incorporate the preliminary investigation of this compound into their studies of metabolic bone diseases.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. labcorp.com [labcorp.com]
- 3. Reference value for urinary this compound as a specific marker for measuring bone resorption in Thais - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 5. annals.edu.sg [annals.edu.sg]
- 6. Evaluation of Oxidative Stress Parameters and Urinary this compound Levels in Geriatric Patients with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parathyroidectomy for primary hyperparathyroidism induces positive uncoupling and increases bone mineral density in cancellous bones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The RANK–RANKL–OPG System: A Multifaceted Regulator of Homeostasis, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for Deoxypyridinoline (DPD) ELISA Kit for Urine Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol and supporting data for the quantification of deoxypyridinoline (DPD) in urine samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. DPD is a specific marker for bone resorption, and its measurement is a valuable tool in osteoporosis research and the development of therapies for bone diseases.[1][2]
Principle of the Assay
This ELISA kit employs the quantitative sandwich enzyme immunoassay technique.[3][4] A microtiter plate is pre-coated with a monoclonal antibody specific for DPD.[4] When standards or urine samples are added to the wells, the DPD present binds to the immobilized antibody. Subsequently, a biotin-conjugated polyclonal antibody specific for DPD is added, which binds to the captured DPD, forming a sandwich. Avidin conjugated to Horseradish Peroxidase (HRP) is then added and binds to the biotin.[3][5] Following a wash step, a TMB substrate solution is added. The intensity of the color developed is proportional to the amount of DPD bound in the initial step.[3][4] The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[3]
Assay Principle Diagram
Caption: Sandwich ELISA principle for DPD detection.
Kit Performance Characteristics
The following tables summarize the typical performance characteristics of a this compound ELISA kit. Please note that these values are for demonstration purposes only, and a standard curve should be generated for each set of samples assayed.[6]
Table 1: Assay Parameters
| Parameter | Value |
| Detection Range | 1.56 - 100 ng/mL[3][6] |
| Sensitivity | < 0.39 ng/mL[3][6] |
| Assay Type | Sandwich ELISA[3][7] |
| Sample Type | Urine[3][5][6] |
| Species Reactivity | Human[3][7] |
Table 2: Typical Standard Curve Data
| Concentration (ng/mL) | OD 1 | OD 2 | Average OD | Corrected OD |
| 100 | 2.116 | 2.093 | 2.105 | 1.955 |
| 50 | 1.912 | 1.803 | 1.858 | 1.708 |
| 25 | 1.663 | 1.574 | 1.619 | 1.469 |
| 12.5 | 1.258 | 1.186 | 1.222 | 1.072 |
| 6.25 | 0.894 | 0.867 | 0.881 | 0.731 |
| 3.12 | 0.521 | 0.502 | 0.512 | 0.362 |
| 1.56 | 0.314 | 0.289 | 0.302 | 0.152 |
| 0 (Blank) | 0.152 | 0.148 | 0.150 | 0.000 |
| Data is for demonstration only. A new standard curve must be run with each assay.[6] |
Table 3: Assay Precision
| Precision Type | CV% |
| Intra-assay Precision | < 8%[6] |
| Inter-assay Precision | < 10%[6] |
| CV% (Coefficient of Variation) is a measure of the reproducibility of the assay. |
Experimental Protocol
Materials and Reagents
-
This compound ELISA Kit (96-well plate, standards, detection antibody, HRP-avidin, wash buffer, substrate, stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm[5]
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Graduated cylinders
-
Tubes for dilution
-
Absorbent paper
Sample Preparation
-
Urine Collection : Collect the first urine of the day (mid-stream) in a sterile container.[5]
-
Centrifugation : Centrifuge the urine samples at approximately 10,000 x g for 1 minute or 5,000 x g for 2 minutes to remove particulate matter.[8]
-
Aliquoting and Storage : Aliquot the supernatant and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[3][5][8]
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.[3]
-
Wash Buffer (1x) : If provided as a concentrate, dilute with deionized or distilled water to the final working concentration.
-
Standard Dilution : Prepare a serial dilution of the DPD standard as per the kit instructions. A common dilution series starts with the highest standard (e.g., 100 ng/mL) and performs 2-fold dilutions down to the lowest standard (e.g., 1.56 ng/mL).[3] Use the provided sample diluent for this purpose. The diluent also serves as the zero standard (0 ng/mL).[3]
-
Biotin-antibody (1x) : Prepare the working solution of the biotin-conjugated antibody as directed in the kit manual.
-
HRP-avidin (1x) : Prepare the working solution of HRP-avidin as directed in the kit manual.
Assay Procedure
The following is a general procedure. Refer to the specific kit manual for precise volumes and incubation times.
Experimental Workflow Diagram
Caption: A typical workflow for the this compound ELISA.
-
Add Standards and Samples : Pipette 100 µL of each standard, blank (sample diluent), and urine sample into the appropriate wells of the microtiter plate.[3][5] It is recommended to run all samples and standards in duplicate.[3] Cover the plate and incubate for 2 hours at 37°C.[3]
-
Add Biotin-Antibody : Aspirate the liquid from each well. Add 100 µL of the prepared Biotin-antibody working solution to each well. Cover and incubate for 1 hour at 37°C.[3]
-
Wash : Aspirate each well and wash three times with approximately 350 µL of 1x Wash Buffer per well.[9] Ensure complete removal of liquid at each step. After the last wash, invert the plate and blot it against clean absorbent paper.[9]
-
Add HRP-Avidin : Add 100 µL of the prepared HRP-avidin working solution to each well. Cover and incubate for 1 hour at 37°C.[3]
-
Wash : Repeat the aspiration and wash step five times as described in step 3.[3]
-
Substrate Incubation : Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.[3]
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate : Determine the optical density of each well within 5 minutes using a microplate reader set to 450 nm.[3] If wavelength correction is available, set it to 540 nm or 570 nm.[3]
Data Analysis
-
Calculate Average Absorbance : Average the duplicate readings for each standard, control, and sample.
-
Subtract Blank : Subtract the average zero standard optical density from all other readings.
-
Generate Standard Curve : Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis.[10] A four-parameter logistic (4-PL) curve fit is often recommended.[10]
-
Determine Sample Concentrations : Use the standard curve to interpolate the DPD concentration in the urine samples.
-
Apply Dilution Factor : If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Ensure complete aspiration and washing of wells. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Over-incubation | Adhere to recommended incubation times. | |
| Low Signal | Inactive reagents | Check expiration dates and storage conditions. |
| Insufficient incubation | Ensure adherence to recommended incubation times and temperatures. | |
| Improper reagent preparation | Re-check dilution calculations and procedures. | |
| Poor Standard Curve | Inaccurate pipetting | Calibrate and use pipettes correctly. |
| Improper standard dilution | Ensure standards are fully dissolved and serially diluted accurately. | |
| High CV% | Inconsistent pipetting | Be consistent with pipetting technique. |
| Plate not washed uniformly | Ensure all wells are washed with the same volume and for the same duration. |
For research use only. Not for use in diagnostic procedures.[1][7]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. mybiosource.com [mybiosource.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. cusabio.com [cusabio.com]
- 7. biomatik.com [biomatik.com]
- 8. raybiotech.com [raybiotech.com]
- 9. sceti.co.jp [sceti.co.jp]
- 10. bosterbio.com [bosterbio.com]
Application Note: Determination of Deoxypyridinoline in Urine by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Introduction
Deoxypyridinoline (DPD) is a pyridinium cross-link amino acid found predominantly in type I collagen of bone and dentin. Its concentration in urine is a specific and sensitive biomarker for bone resorption, the process by which bone is broken down. Monitoring urinary DPD levels is crucial for diagnosing and managing metabolic bone diseases such as osteoporosis, Paget's disease, and bone metastases. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection remains the reference method for the accurate quantification of DPD.[1][2][3] This application note provides a detailed protocol for the analysis of total this compound in urine samples.
Principle
This method involves the acid hydrolysis of urine to liberate DPD from collagen fragments, followed by a solid-phase extraction (SPE) clean-up step to remove interfering substances. The purified extract is then analyzed by reversed-phase HPLC using an ion-pairing agent to enhance retention and separation of the polar DPD molecule. Detection is achieved by exploiting the native fluorescence of DPD, providing high sensitivity and specificity.
Experimental Protocols
1. Urine Sample Collection and Storage
-
Collect second morning void or 24-hour urine samples without preservatives.
-
Centrifuge the samples at approximately 3,500 rpm for 10 minutes to remove particulate matter.[4]
-
Store the supernatant at -80°C until analysis to ensure stability.[4]
2. Sample Preparation: Acid Hydrolysis and Solid-Phase Extraction (SPE)
This protocol is for the determination of total DPD (free and peptide-bound).
-
Acid Hydrolysis:
-
Pipette 1 mL of urine into a screw-cap glass tube.
-
Add an equal volume of concentrated hydrochloric acid (HCl) to achieve a final concentration of approximately 6 M HCl.
-
Securely cap the tubes and hydrolyze at 110°C for 18-24 hours.[1][5]
-
After hydrolysis, allow the samples to cool to room temperature.
-
Evaporate the hydrolysate to dryness under a stream of nitrogen or using a vacuum concentrator at 40°C.[5]
-
Reconstitute the dried residue in 1 mL of SPE loading buffer (e.g., 1% heptafluorobutyric acid (HFBA) in water).
-
-
Solid-Phase Extraction (SPE):
-
SPE Cartridge: Use a cellulose-based SPE cartridge (e.g., 100 mg).[1]
-
Conditioning: Condition the cartridge by washing with 2 mL of methanol followed by 2 mL of SPE loading buffer. Do not allow the cartridge to dry out.
-
Loading: Load the entire reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of the loading buffer to remove interfering substances.
-
Elution: Elute the DPD from the cartridge with 2 mL of ultrapure water.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 200 µL) of the HPLC mobile phase. Filter the final solution through a 0.45 µm nylon filter into an HPLC vial.[6]
-
3. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., Vydac 218TP, 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water containing an ion-pairing agent like HFBA. A typical composition is 10% acetonitrile in water with 14 mM HFBA.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
4. Calibration and Quantification
Prepare a series of calibration standards using purified DPD.[7] The calibration curve is generated by plotting the peak area of DPD against the concentration of the standards. The concentration of DPD in the urine samples is then determined from this curve and typically normalized to creatinine concentration to account for variations in urine dilution.
Data Presentation
Table 1: Summary of Quantitative HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm) | [5] |
| Mobile Phase | Isocratic: 10% Acetonitrile, 14 mM HFBA | [5] |
| Flow Rate | 1.0 mL/min | |
| Retention Time (DPD) | ~9.1 min | [4] |
| Fluorescence Detection | ||
| Excitation Wavelength | 295 nm | [4] |
| Emission Wavelength | 400 nm | [4] |
| Method Validation | ||
| Linearity Range (DPD) | 20 to 750 nM | [4] |
| Limit of Detection (LOD) | 0.118 ± 0.052 µM | [4] |
| Limit of Quantitation (LOQ) | 0.354 ± 0.157 µM | [4] |
| Mean Intra-assay Variability (Total DPD) | 4.1% | [4][7] |
| Mean Inter-assay Variability (Total DPD) | 9.1% | [4][7] |
| Mean Recovery (Total DPD) | 98.1% | [4][7] |
Mandatory Visualization
Caption: Workflow for this compound Analysis by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for the isolation and purification of pyridinoline and this compound crosslinks from bone by liquid chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive Measurement of Urinary Deoxypyridinoline by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridinoline (DPD) is a pyridinium cross-link molecule that provides structural stiffness to type I collagen found predominantly in bone.[1] As bone is resorbed, DPD is released into circulation and excreted in the urine without further metabolism.[2][3] Consequently, the urinary concentration of DPD is a specific and sensitive biomarker for bone resorption.[2][3] Accurate and sensitive measurement of urinary DPD is crucial for diagnosing and monitoring metabolic bone diseases, such as osteoporosis, and for evaluating the efficacy of anti-resorptive therapies in drug development.[1][4][5] This application note provides a detailed protocol for the sensitive quantification of DPD in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway and Biomarker Origin
Caption: Origin of urinary this compound (DPD) as a biomarker for bone resorption.
Quantitative Method Performance
The following table summarizes the quantitative performance characteristics of a validated LC-MS/MS method for the analysis of urinary DPD.
| Parameter | This compound (DPD) | Pyridinoline (PYD) |
| Linearity Range | 20 - 750 nM | 75 - 1800 nM |
| Limit of Detection (LOD) | 0.118 ± 0.052 µM[6][7] | 0.082 ± 0.023 µM[6][7] |
| Limit of Quantitation (LOQ) | 0.354 ± 0.157 µM[6][7] | 0.245 ± 0.070 µM[6][7] |
| Intra-assay Variability | 9.8% (free DPD)[8] | 9.5% (free PYD)[8] |
| Inter-assay Variability | 8.6% (free DPD)[8] | 7.0% (free PYD)[8] |
| Mean Recovery | 98.6% (free DPD)[8] | 94.9% (free PYD)[8] |
Experimental Protocol
This protocol details the steps for sample collection, preparation, and analysis of urinary DPD by LC-MS/MS.
Urine Sample Collection and Handling
Due to significant circadian rhythm in DPD excretion, with higher levels at night, a standardized collection procedure is recommended.[2][3]
-
Patient Instructions: The patient should empty their bladder upon waking and discard this urine. The next specimen (the second morning void) should be collected.[2]
-
Collection: Collect approximately 50 mL of the second morning void urine in a clean, plain container with no additives.[2][9]
-
Storage: Samples should be protected from UV light and stored at -20°C until analysis.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Acidification: Acidify urine samples prior to extraction.[4][5]
-
SPE: Employ solid-phase extraction using a cellulose slurry to extract DPD and its related compound, pyridinoline (PYD).[4][5][10]
-
Elution: Elute the analytes from the SPE cartridge.
-
Evaporation: Dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column.[11]
-
Mobile Phase: Utilize an ion-pairing agent such as Heptafluorobutyric acid (HFBA) in the mobile phase to improve chromatographic separation.[6][11]
-
Separation: DPD and PYD are separated using reversed-phase, ion-paired chromatography.[4][5][10]
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Transitions:
-
This compound (DPD): Monitor specific precursor-to-product ion transitions.
-
Pyridinoline (PYD): Monitor specific precursor-to-product ion transitions.
-
Internal Standard: Use an appropriate internal standard, such as acetylated PYD, to ensure accuracy.[10]
-
Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of urinary this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of urinary this compound. The protocol, from standardized sample collection to detailed instrumental analysis, ensures high-quality data suitable for clinical research and drug development applications. The simultaneous measurement of DPD and PYD can also offer valuable diagnostic insights into various metabolic bone diseases.[4][5]
References
- 1. This compound (DPD) Test - Test Results, Normal Range, Cost And More [lybrate.com]
- 2. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 3. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. LC-MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asst-bergamoest.it [asst-bergamoest.it]
- 10. researchgate.net [researchgate.net]
- 11. Method for the isolation and purification of pyridinoline and this compound crosslinks from bone by liquid chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxypyridinoline (DPD) Immunoassay: Principles and Protocols for Researchers
Application Note
Deoxypyridinoline (DPD) is a critical biomarker for assessing bone resorption, providing valuable insights for researchers in bone metabolism, osteoporosis, and other skeletal diseases. As a pyridinium cross-link unique to type I collagen found predominantly in bone, its urinary excretion directly reflects the rate of bone breakdown.[1][2][3] This document provides a detailed overview of the principles and procedures for the quantification of DPD using immunoassay techniques, tailored for researchers, scientists, and professionals in drug development.
Principle of the this compound Immunoassay
The quantification of DPD in biological samples, primarily urine, is most commonly achieved through enzyme-linked immunosorbent assay (ELISA).[4][5] These assays are typically designed in one of two formats: sandwich ELISA or competitive ELISA.
Sandwich ELISA: In this format, a microtiter plate is pre-coated with a capture antibody specific to DPD.[6][7] When the sample is added, the DPD present binds to this antibody. Subsequently, a second, biotin-conjugated detection antibody that also recognizes DPD is added, forming a "sandwich" of antibody-DPD-antibody. An enzyme-conjugated avidin or streptavidin is then introduced, which binds to the biotin on the detection antibody. Finally, a substrate is added that reacts with the enzyme to produce a colored product. The intensity of the color is directly proportional to the concentration of DPD in the sample.[6][7]
Competitive ELISA: This method involves competition between the DPD in the sample and a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) DPD for a limited number of binding sites on a specific anti-DPD antibody coated on the microplate.[5][8][9] As the concentration of DPD in the sample increases, the amount of labeled DPD that can bind to the antibody decreases. Therefore, the intensity of the resulting signal is inversely proportional to the concentration of DPD in the sample.[5]
The choice between a sandwich and competitive ELISA often depends on the specific characteristics of the antibodies and the desired assay performance.
Data Presentation
The following table summarizes typical quantitative data for commercially available this compound ELISA kits, offering a comparative overview of their performance characteristics.
| Parameter | Human DPD ELISA Kit (Sandwich) | Human DPD Competitive ELISA Kit | Bovine DPD Competitive ELISA Kit |
| Detection Range | 1.57 - 100 ng/mL[6] | 1.56 - 100 ng/mL[10] | 1.56 - 100 ng/mL[9] |
| Sensitivity | 0.56 ng/mL[6] | < 0.39 ng/mL[7] | 0.47 ng/mL[9] |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates[6] | Serum, plasma, urine, other biological fluids[8][10] | Serum, plasma, saliva, urine, cell culture supernatant, tissue samples[9] |
| Intra-assay Precision | CV% < 8%[7] | Not Specified | Provided with Kit[9] |
| Inter-assay Precision | CV% < 10%[7] | Not Specified | Provided with Kit[9] |
| Specificity | High sensitivity and excellent specificity for Human DPD. No significant cross-reactivity or interference observed.[6][7] | Recognizes Human DPD. No significant cross-reactivity or interference observed.[8] | Specific for Bovine DPD.[9] |
Experimental Protocols
Below are detailed, generalized methodologies for performing a this compound immunoassay based on the common sandwich and competitive ELISA principles. Researchers should always refer to the specific instructions provided with their chosen assay kit.
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Urine: A second morning void is often recommended to minimize diurnal variation.[11] The urine should be collected in a sterile container and centrifuged to remove particulate matter. Samples can be assayed immediately or stored at -20°C or -80°C for later use.[10]
-
Serum: Blood should be collected in a serum separator tube and allowed to clot. Centrifuge to separate the serum, which can then be assayed or stored frozen.[6][7]
-
Plasma: Collect blood using an anticoagulant such as EDTA or heparin. Centrifuge to separate the plasma and assay immediately or store at -20°C or -80°C.[6][9]
Avoid repeated freeze-thaw cycles for all sample types.[6][7]
Sandwich ELISA Protocol
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all reagents to reach room temperature before use.[7]
-
Standard and Sample Addition: Add 100 µL of each standard, blank, and sample to the appropriate wells of the antibody-coated microplate.[6] Cover the plate and incubate. Incubation times and temperatures will vary by kit but are typically around 1-2 hours at 37°C.[6][7]
-
Biotinylated Antibody Addition: Aspirate the liquid from each well and wash the plate multiple times with the prepared wash buffer. Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate as specified in the protocol (e.g., 1 hour at 37°C).[7]
-
Enzyme Conjugate Addition: Wash the plate again. Add 100 µL of the HRP-conjugated avidin or streptavidin solution to each well. Cover and incubate (e.g., 1 hour at 37°C).[7]
-
Substrate Addition: After a final wash step, add 90 µL of TMB substrate solution to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes at 37°C) to allow for color development.[7]
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.[7]
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.[6][7]
-
Calculation: Calculate the concentration of DPD in the samples by comparing their OD values to the standard curve.
Competitive ELISA Protocol
-
Reagent Preparation: Prepare all reagents as per the kit instructions.
-
Standard and Sample Addition: Add 50 µL of each standard, blank, and sample to the appropriate wells of the DPD-coated microplate.[9][10]
-
Detection Reagent Addition: Immediately add 50 µL of biotinylated anti-DPD antibody (Detection Reagent A) to each well.[9][10] Cover the plate and incubate (e.g., 1 hour at 37°C).[10]
-
Enzyme Conjugate Addition: Wash the plate. Add 100 µL of HRP-conjugated avidin (Detection Reagent B) to each well.[9] Cover and incubate (e.g., 30-45 minutes at 37°C).[9][12]
-
Substrate Addition: After a final wash, add 90 µL of TMB substrate and incubate in the dark (e.g., 10-20 minutes at 37°C).[9]
-
Stopping the Reaction: Add 50 µL of stop solution.
-
Data Acquisition: Read the OD at 450 nm.
-
Calculation: The concentration of DPD is inversely proportional to the OD and is determined from the standard curve.
Visualizations
The following diagrams illustrate the key experimental workflows for both sandwich and competitive DPD immunoassays.
Caption: Workflow for a Sandwich this compound ELISA.
Caption: Workflow for a Competitive this compound ELISA.
References
- 1. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. advms.pl [advms.pl]
- 4. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human DPD(this compound) ELISA Kit - Elabscience® [elabscience.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. assaygenie.com [assaygenie.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 12. fn-test.com [fn-test.com]
Application Notes and Protocols for Urinary Deoxypyridinoline Stability
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Deoxypyridinoline (DPD), a crosslink of type I collagen, serves as a specific biomarker for bone resorption. Its accurate measurement in urine is crucial for monitoring bone diseases such as osteoporosis and evaluating the efficacy of anti-resorptive therapies. The pre-analytical phase, encompassing sample collection, preparation, and storage, is a critical determinant of the reliability of DPD quantification. These notes provide a summary of the key considerations for maintaining the stability of urinary DPD.
Analyte Stability: Urinary this compound is a remarkably stable molecule. Studies have shown that both free and conjugated forms of DPD exhibit long-term stability when stored appropriately. No significant changes in DPD concentrations were observed after storage at -20°C for six weeks, and it is predicted that urine samples can be stored for 10-20 years at this temperature in the dark without significant degradation of DPD.[1][2][3] Furthermore, repeated freezing and thawing (up to 10 times) have been shown to have no discernible effect on DPD concentrations.[1][3]
Impact of Storage Temperature and Duration: The stability of DPD is highly dependent on the storage temperature. While long-term stability is excellent at -20°C and below, prolonged storage at higher temperatures is not recommended. For short-term storage, refrigeration at 2-8°C is acceptable. Some studies indicate stability for up to 14 days at room temperature, refrigerated, and frozen conditions.[2] However, for periods longer than a few days, freezing is the recommended practice to ensure sample integrity.
Use of Preservatives: The use of chemical preservatives for urinary DPD analysis is generally not recommended.[2] The inherent stability of DPD, especially when frozen, obviates the need for preservatives. The addition of preservatives can potentially interfere with certain analytical methods and may alter the sample matrix. If sample collection occurs in a setting where immediate refrigeration or freezing is not possible, the primary concern is bacterial growth, which can alter the chemical composition of the urine. In such cases, preservatives like boric acid or thymol are sometimes used for other urinary analytes to inhibit microbial activity.[4] However, specific data on the compatibility and non-interference of these preservatives with DPD assays are limited. Therefore, the most reliable approach is to collect urine in a clean, preservative-free container and to refrigerate or freeze the sample as soon as possible.
Experimental Protocols
1. Urine Sample Collection
-
Patient Preparation: To minimize diurnal variation, it is recommended to collect the first or second morning void urine sample.[2][5] There is a significant circadian rhythm in DPD excretion, with higher levels observed at night.[5][6] Patients should be instructed to empty their bladder upon waking and discard the urine, then collect the next specimen.[5] No specific dietary restrictions are generally required before collection.[7]
-
Collection Container: Use a clean, sterile, plastic urine container without any preservatives.[2]
-
Collection Procedure:
-
Instruct the patient to wash their hands thoroughly.
-
For mid-stream sample collection, the patient should begin urinating into the toilet, then move the collection container into the urine stream to collect a sample, and finally finish urinating into the toilet.
-
The container should be securely capped immediately after collection.
-
2. Sample Handling and Processing
-
Initial Handling: If not processed immediately, the urine sample should be refrigerated at 2-8°C.
-
Protection from Light: It is advisable to protect the urine sample from direct exposure to UV light.[6] This can be achieved by using an opaque container or wrapping the container in foil.[6]
-
Centrifugation (Optional but Recommended): To remove particulate matter, centrifuge the urine sample at approximately 2000 x g for 10-15 minutes at room temperature or 4°C.
-
Aliquoting: After centrifugation, carefully transfer the supernatant to one or more labeled cryovials for storage. Aliquoting prevents the need for repeated freeze-thaw cycles of the entire sample.
3. Sample Storage
-
Short-Term Storage: For storage up to 14 days, samples can be kept at 2-8°C or frozen at -20°C.[2]
-
Long-Term Storage: For storage longer than 14 days, it is imperative to store the urine aliquots at -20°C or lower.[1][3][6] Long-term stability has been demonstrated for years at -20°C.[1][3]
4. Analytical Methodologies
Several methods are available for the quantification of urinary DPD, including:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for measuring DPD.[1][3]
-
Enzyme Immunoassays (EIA) and Chemiluminescence Immunoassays: These are more commonly used in clinical laboratories due to their suitability for automation.[8][9]
It is important to note that values obtained with different assay methods may not be interchangeable. Therefore, for serial monitoring of a patient, the same analytical method should be consistently used.[2]
Data Presentation
Table 1: Stability of Urinary this compound under Various Storage Conditions
| Storage Temperature | Duration | Stability | Reference(s) |
| Room Temperature | Up to 14 days | Stable | [2] |
| 2-8°C (Refrigerated) | Up to 14 days | Stable | [2] |
| -20°C | Up to 6 weeks | No significant changes observed | [1][3] |
| -20°C | Up to 14 days | Stable | [2] |
| -20°C | Long-term (predicted 10-20 years) | Stable | [1][3] |
| Multiple Freeze-Thaw Cycles (up to 10) | N/A | No effect on concentration | [1][3] |
Visualization
Caption: Experimental workflow for urinary DPD sample handling.
References
- 1. Determination of pyridinoline and this compound in urine, with special attention to retaining their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of Pyridinoline and this compound in Urine , with Special Attention to Retaining Their Stability | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Preservatives in Urine Samples for Accurate Urinalysis Results [needle.tube]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Impact of chemical preservative in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymol 5 % for Urine Fixation [morphisto.de]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
Application of Deoxypyridinoline as a biomarker in preclinical osteoporosis research.
Application Notes
Deoxypyridinoline (DPD), a pyridinium cross-link exclusive to bone collagen, serves as a highly specific and sensitive biomarker for quantifying bone resorption. In the dynamic process of bone remodeling, osteoclasts degrade the bone matrix, releasing DPD into the circulation, which is then excreted unmetabolized in the urine.[1] This characteristic makes urinary DPD (uDPD) an invaluable tool in preclinical osteoporosis research, providing a non-invasive method to monitor the efficacy of potential anti-osteoporotic therapies.
The ovariectomized (OVX) rat is a well-established and widely used animal model that mimics postmenopausal osteoporosis.[2][3] Ovariectomy induces estrogen deficiency, leading to an accelerated rate of bone turnover with a net loss of bone mass, mirroring the condition in postmenopausal women.[2] Preclinical studies consistently demonstrate a significant elevation in uDPD levels in OVX rats compared to sham-operated controls, indicating increased bone resorption.[2][4][5]
The measurement of uDPD in these models allows researchers to assess the anti-resorptive activity of novel drug candidates. A reduction in the elevated uDPD levels following treatment is a strong indicator of the compound's potential to inhibit osteoclast activity and, consequently, prevent bone loss. This biomarker is frequently used in conjunction with bone mineral density (BMD) measurements and histomorphometry to provide a comprehensive evaluation of a drug's skeletal effects.[5]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of various anti-osteoporotic agents on urinary this compound (uDPD) levels in ovariectomized (OVX) rat models. The data is presented as the mean ± standard deviation (SD) or standard error (SE), normalized to creatinine (Cr) to account for variations in urine concentration.
Table 1: Effect of 17β-Estradiol and Alendronate on uDPD/Cr in OVX Rats
| Treatment Group | N | uDPD/Cr (nmol/mmol) | Percentage Change from OVX | Reference |
| Sham | 8 | 83.31 ± 5.24 (SE) | - | [6] |
| OVX | 8 | 142.34 ± 26.70 (SE) | - | [6] |
| OVX + 17β-Estradiol (20 µg/kg/day) | 9 | 64.63 (calculated) | -54.6% | [5] |
| OVX + Alendronate | 7 | 68.59 (calculated) | -51.8% | [5] |
Note: Calculated values are derived from the percentage reductions reported in the source.
Table 2: Effect of Raloxifene and Estradiol on uDPD in OVX Rats
| Treatment Group | N | uDPD (nmol/L) | Percentage Change from OVX | Reference |
| Intact Control | 8 | ~25 | - | [4][7] |
| OVX Control | 8 | ~80 | - | [4][7] |
| OVX + Estradiol (30 µg/kg) | 8 | ~30 | ~ -62.5% | [4][7] |
| OVX + Raloxifene (2 mg/kg) | 8 | ~40 | ~ -50% | [4][7] |
Note: Values are approximated from graphical data presented in the source.
Table 3: Effect of Isoflavones on uDPD Excretion in OVX Rats (at Day 91)
| Treatment Group | N | uDPD/Cr (nmol/mmol) | Percentage Change from OVX | Reference |
| Sham | 10 | ~3.5 | - | [1] |
| OVX | 10 | ~5.8 | - | [1] |
| OVX + Isoflavones (20 mg/g) | 10 | ~5.5 | ~ -5.2% | [1] |
| OVX + Isoflavones (40 mg/g) | 10 | ~4.0 | ~ -31.0% | [1] |
| OVX + Isoflavones (80 mg/g) | 10 | ~3.8 | ~ -34.5% | [1] |
Note: Values are approximated from graphical data presented in the source.
Experimental Protocols
Protocol for Urinary this compound (DPD) Measurement by ELISA
This protocol provides a general procedure for the quantitative determination of DPD in rat urine using a competitive enzyme-linked immunosorbent assay (ELISA) kit. Researchers should always refer to the specific instructions provided with their chosen commercial ELISA kit.
Materials:
-
Rat DPD ELISA Kit (containing pre-coated microplate, standards, biotin-conjugated antibody, HRP-avidin, wash buffer, substrate solution, and stop solution)
-
Urine samples collected from preclinical animal models
-
Creatinine assay kit
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Sample and Reagent Preparation:
-
Bring all reagents and urine samples to room temperature before use.
-
Reconstitute standards and prepare serial dilutions as per the kit's instructions.
-
Dilute urine samples as recommended by the manufacturer. A 1:10 dilution with the provided sample diluent is common.
-
Prepare working solutions of biotin-conjugated antibody and HRP-avidin according to the kit manual.
-
-
Assay Procedure:
-
Add 50 µL of standard, blank (sample diluent), or diluted urine sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of the biotin-conjugated antibody working solution to each well.
-
Cover the plate with a sealer and incubate for 45-60 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it dry on absorbent paper.
-
Add 100 µL of HRP-avidin working solution to each well.
-
Cover the plate and incubate for 30-60 minutes at 37°C.
-
Repeat the wash step as described in step 2d.
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.
-
Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
-
Determine the DPD concentration in the urine samples by interpolating their mean OD values from the standard curve.
-
Measure the creatinine concentration in each urine sample using a separate creatinine assay kit.
-
Normalize the DPD concentration by dividing it by the creatinine concentration to obtain the uDPD/Cr ratio (e.g., in nmol/mmol).
-
Protocol for Urinary this compound (DPD) Measurement by HPLC
This protocol outlines a general method for the analysis of DPD in urine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method is highly sensitive and specific.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Urine samples
-
DPD standard
-
Hydrochloric acid (HCl)
-
Cellulose column for sample cleanup
-
Mobile phase reagents (e.g., acetonitrile, sodium acetate, heptafluorobutyric acid)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (optional for further cleanup)
Procedure:
-
Sample Preparation (for Total DPD):
-
Acid hydrolyze the urine samples by adding an equal volume of concentrated HCl and heating at 110°C for 12-24 hours to release peptide-bound DPD.
-
Neutralize the hydrolyzed samples.
-
-
Sample Cleanup:
-
Apply the hydrolyzed (or native for free DPD) urine sample to a pre-conditioned cellulose column.
-
Wash the column with a butanol-acetic acid-water mixture to remove interfering substances.
-
Elute the pyridinium cross-links with water.
-
Dry the eluate under vacuum.
-
Reconstitute the dried sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared sample onto the C18 column.
-
Run the chromatographic separation using an isocratic or gradient elution profile as optimized for the specific column and system.
-
Detect the DPD peak using a fluorescence detector with an excitation wavelength of approximately 297 nm and an emission wavelength of approximately 393 nm.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the DPD standard.
-
Integrate the peak area of DPD in both the standards and the samples.
-
Calculate the concentration of DPD in the urine samples by comparing their peak areas to the standard curve.
-
Normalize the DPD concentration to the creatinine concentration of the urine sample.
-
Mandatory Visualizations
Signaling Pathway
Caption: RANKL/RANK/OPG signaling pathway leading to bone resorption and DPD release.
Experimental Workflow
Caption: Experimental workflow for a preclinical osteoporosis study using DPD as a biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Ovariectomy in the rat induces a rapid increase in the urinary excretion of hydroxylysine glycosides and non-reducible crosslink residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ovariectomized rat as a model for studying alveolar bone loss in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of raloxifene and estradiol on bone turnover parameters in intact and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Changes of urinary this compound crosslink/creatinine in rats after ovariectomy and anti-osteoporotic intervention] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Monitoring Anti-Resorptive Therapies with Deoxypyridinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridinoline (DPD) is a specific and sensitive biomarker for measuring bone resorption.[1] As a pyridinium cross-link unique to type I collagen in bone, its urinary excretion directly reflects the rate of osteoclastic activity.[1][2] This makes DPD an invaluable tool in the research and development of anti-resorptive therapies for bone disorders such as osteoporosis.[1][3] These application notes provide a comprehensive guide to utilizing DPD for monitoring the efficacy of such treatments, complete with detailed experimental protocols and data interpretation.
Bone remodeling is a continuous physiological process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[2] In pathological conditions like postmenopausal osteoporosis, an imbalance favoring bone resorption leads to a net loss of bone mass and increased fracture risk.[4] Anti-resorptive therapies aim to restore this balance by inhibiting osteoclast function. DPD levels in urine serve as a direct indicator of the effectiveness of these therapies.[2][5] A significant decrease in urinary DPD concentration following treatment indicates a reduction in bone resorption and a positive therapeutic response.[2][5][6]
Data Presentation: Efficacy of Anti-Resorptive Therapies Monitored by this compound
The following tables summarize the quantitative changes in urinary this compound (DPD) levels in response to treatment with common anti-resorptive agents. The data is compiled from various clinical studies and presented as the mean percentage reduction from baseline.
Table 1: Effect of Alendronate on Urinary this compound (DPD) Levels
| Treatment Duration | Mean DPD Reduction (%) | Reference |
| 60 Days | Not specified, but significant reduction | [6] |
| 12 Months | 42.6% | [7] |
Note: In one study, treatment of osteoporotic patients with 10 mg/day of alendronate resulted in a significant decrease in urinary DPD levels after 60 days.[6] Another study showed a 42.6% decrease in DPD levels after 12 months of treatment.[7]
Table 2: Effect of Risedronate on Urinary this compound (DPD) Levels
| Treatment Duration | Mean DPD Reduction (%) | Reference |
| 6 Months | Significant reduction observed | [8][9] |
| 24 Months | Maintained reduction from baseline | [4] |
Note: Studies on risedronate have demonstrated a significant reduction in DPD levels at 6 months of treatment.[8][9] This effect is maintained with long-term treatment, as evidenced by sustained low levels at 24 months.[4]
Table 3: Effect of Other Anti-Resorptive Therapies on Urinary this compound (DPD) Levels
| Therapy | Treatment Duration | Mean DPD Reduction (%) | Reference |
| Denosumab | 1, 6, 12, 24, and 36 months | Significant reduction in bone turnover markers | [10] |
| Etanercept | 6 Months | Significant reduction | [11] |
Note: Denosumab, a monoclonal antibody against RANKL, leads to a rapid and sustained decrease in bone turnover markers.[10] Etanercept has also been shown to significantly reduce urinary DPD levels after 6 months of treatment in patients with rheumatoid arthritis.[11]
Experimental Protocols
Accurate and reproducible measurement of urinary DPD is crucial for monitoring therapeutic efficacy. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Urinary this compound (DPD) Measurement by ELISA
This protocol outlines a typical competitive ELISA procedure for the quantification of DPD in urine samples.
Materials:
-
DPD ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Urine collection containers
Procedure:
-
Sample Collection: Collect a second morning void urine sample. This minimizes the impact of circadian rhythm on DPD excretion.[5] Centrifuge the urine to remove any particulate matter. Samples can be stored at -20°C for later analysis.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves reconstituting lyophilized components and diluting concentrated buffers.
-
Assay Procedure: a. Bring all reagents to room temperature before use. b. Add a specific volume of standards and urine samples to the appropriate wells of the pre-coated microplate. c. Add the detection antibody to each well. d. Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C). e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add the HRP-conjugate to each well and incubate. g. Wash the plate again. h. Add the substrate solution to each well. A color change will develop. i. Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.
-
Data Analysis: a. Measure the optical density (OD) of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the OD values of the standards against their known concentrations. c. Determine the concentration of DPD in the urine samples by interpolating their OD values on the standard curve. d. Normalize the DPD concentration to the urinary creatinine concentration to account for variations in urine dilution. The final result is typically expressed as nmol DPD/mmol creatinine.
Protocol 2: Urinary this compound (DPD) Measurement by HPLC
HPLC is a highly sensitive and specific method for DPD quantification. This protocol provides a general outline.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column
-
DPD and Pyridinoline (PYD) standards
-
Mobile phase reagents (e.g., acetonitrile, heptafluorobutyric acid)
-
Solid-phase extraction (SPE) cartridges (e.g., cellulose)
-
Hydrochloric acid (HCl) for hydrolysis (for total DPD measurement)
-
Centrifuge
Procedure:
-
Sample Preparation: a. For Free DPD: Acidify the urine sample and proceed to the extraction step. b. For Total DPD: Hydrolyze the urine sample with concentrated HCl to release peptide-bound DPD. This is typically done by heating at high temperatures for several hours.[12]
-
Solid-Phase Extraction (SPE): a. Pass the prepared urine sample through an SPE cartridge to remove interfering substances. b. Wash the cartridge with a suitable solvent. c. Elute the DPD from the cartridge.
-
HPLC Analysis: a. Inject the eluted sample into the HPLC system. b. Separate DPD from other components on the reversed-phase column using an isocratic or gradient elution with the mobile phase. c. Detect the DPD using a fluorescence detector (excitation ~295 nm, emission ~395 nm).
-
Data Analysis: a. Identify the DPD peak based on its retention time compared to the DPD standard. b. Quantify the amount of DPD by integrating the peak area and comparing it to a standard curve generated with known concentrations of DPD. c. Normalize the DPD concentration to urinary creatinine.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key concepts related to the mechanism of action of anti-resorptive therapies and the experimental workflow for DPD measurement.
References
- 1. news-medical.net [news-medical.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Risedronate increases bone mass in an early postmenopausal population: two years of treatment plus one year of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomatik.com [biomatik.com]
- 6. [Osteoporosis treatment evaluation with desoxypiridinoline urine detection in postmenopause patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alendronate increases BMD at appendicular and axial skeletons in patients with established osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of risedronate treatment on serum osteoprotegerin and bone marker levels in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of weekly risedronate treatment in postmenopausal women with osteoprotegerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of denosumab on bone turnover markers in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of urinary levels of pyridinoline and this compound and serum levels of soluble receptor activator of NF-kappaB ligand by etanercept in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Deoxypyridinoline (DPD) Measurement in Animal Models of Bone Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridinoline (DPD) is a pyridinium cross-link molecule that is specific to bone and dentin collagen.[1] During bone resorption, osteoclasts break down the bone matrix, releasing DPD into the circulation, from where it is excreted unmetabolized in the urine.[1] This makes urinary DPD a highly specific and sensitive biomarker for quantifying the rate of bone resorption.[1][2] In preclinical research, the measurement of DPD in animal models of bone disease is a valuable tool for understanding disease pathogenesis, identifying novel therapeutic targets, and evaluating the efficacy of new treatments.
These application notes provide a comprehensive overview and detailed protocols for the measurement of DPD in common animal models of bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastasis.
Animal Models and Expected DPD Levels
The selection of an appropriate animal model is critical for studying bone diseases.[3][4] Rodent models, such as rats and mice, are widely used due to their relatively low cost, short reproductive cycle, and the availability of established disease induction protocols.[3][4]
Osteoporosis Model: Ovariectomized (OVX) Rat
The ovariectomized (OVX) rat is the most extensively used animal model for postmenopausal osteoporosis.[5] Ovariectomy induces estrogen deficiency, leading to a significant increase in bone turnover, with bone resorption exceeding bone formation, resulting in bone loss.[6]
Rheumatoid Arthritis Model: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) in Rats and Mice
Collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) are two common models used to study rheumatoid arthritis.[7][8] Both models exhibit inflammatory polyarthritis characterized by synovial inflammation, cartilage degradation, and bone erosion.[7] This localized and systemic inflammation leads to increased osteoclast activity and subsequent bone resorption.
Bone Metastasis Model: Rat Breast Cancer Model
Animal models of bone metastasis are crucial for understanding the mechanisms of tumor-induced bone disease and for testing novel anti-cancer therapies.[9] In a rat model of breast cancer with bone metastasis, the presence of tumors in the bone leads to significant bone destruction mediated by osteoclasts.[9]
Quantitative Data Summary
The following table summarizes representative urinary this compound (DPD) levels observed in various animal models of bone disease. Values are expressed as a ratio to creatinine (Cr) to normalize for variations in urine concentration.
| Animal Model | Group | Urinary DPD/Creatinine Ratio (Mean ± SD) | Reference |
| Osteoporosis | |||
| Ovariectomized (OVX) Rat | Sham | 21.0 ± 4.5 nmol/mmol | [6] |
| OVX (6 weeks post-surgery) | 49.0 ± 10.2 nmol/mmol | [6] | |
| OVX + Estradiol Treatment | 22.2 ± 5.1 nmol/mmol | [6] | |
| OVX + Bisphosphonate Treatment | 23.6 ± 6.0 nmol/mmol | [6] | |
| Bone Metastasis | |||
| Rat Breast Cancer | Control | 60.6 ± 9.8 pmol/µmol | [9] |
| Tumor-bearing without bone destruction | 67.9 ± 6.2 pmol/µmol | [9] | |
| Tumor-bearing with bone destruction | 123.1 ± 35.9 pmol/µmol | [9] | |
| Rheumatoid Arthritis | |||
| Adjuvant-Induced Arthritis (AIA) Rat | Control | ~30 nmol/mmol | [10] |
| AIA (Day 10 post-injection) | ~55 nmol/mmol | [10] |
Signaling Pathway in Bone Resorption
The RANK/RANKL/OPG signaling pathway is the final common pathway that regulates osteoclast differentiation, activation, and survival.[11][12][13] Understanding this pathway is crucial for interpreting changes in bone resorption markers like DPD.
Experimental Workflow
A typical experimental workflow for measuring DPD in animal models of bone disease involves several key steps, from animal model selection to data analysis and interpretation.
Experimental Protocols
Urine Sample Collection from Rodents
Materials:
-
Metabolic cages or a clean cage with a wire floor
-
Collection tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Pipette
-
Dry ice or -80°C freezer for storage
Protocol for 24-hour Urine Collection:
-
House the animal in a metabolic cage designed to separate urine and feces.
-
Provide ad libitum access to food and water.
-
Place a collection tube at the bottom of the urine collection funnel.
-
Collect urine over a 24-hour period.
-
At the end of the collection period, measure the total volume of urine.
-
Centrifuge the urine sample at 2000-3000 rpm for 20 minutes to remove any contaminants.
-
Transfer the supernatant to a clean tube.
-
Immediately freeze the samples on dry ice and store at -80°C until analysis.
Protocol for Spot Urine Collection:
-
Gently restrain the animal over a clean, non-absorbent surface.
-
Mildly stimulate urination by gently massaging the lower abdomen.
-
Collect the voided urine using a pipette and transfer it to a collection tube.
-
Process the sample as described in steps 6-8 of the 24-hour collection protocol.
This compound (DPD) Measurement by ELISA
This protocol is a general guideline based on commercially available rat DPD ELISA kits.[8] Always refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
Rat DPD ELISA Kit (containing microplate, standards, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Urine samples (thawed on ice)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer
-
Deionized water
Protocol:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. It is recommended to run all samples and standards in duplicate.
-
Standard and Sample Addition: Add 50 µL of each standard, blank (sample diluent), and urine sample to the appropriate wells of the microplate.
-
Detection Reagent Addition: Immediately add 50 µL of the working Detection Reagent A to each well. Cover the plate with a sealer and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash three times with wash buffer.
-
HRP-Conjugate Addition: Add 100 µL of HRP-avidin solution to each well. Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the aspiration and wash step five times.
-
Substrate Addition: Add 90 µL of TMB Substrate to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Within 5 minutes, read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of DPD in the samples by plotting a standard curve of the OD values of the standards against their known concentrations. Normalize the DPD concentration to the creatinine concentration of the urine sample.
This compound (DPD) Measurement by HPLC
This protocol is a general guideline for the analysis of urinary DPD by High-Performance Liquid Chromatography (HPLC).[9][11][13]
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Urine samples (thawed on ice)
-
DPD standard
-
Hydrochloric acid (HCl)
-
Mobile phase reagents (e.g., acetonitrile, ammonium chloride, 1-octanesulfonic acid)
-
Centrifugal filters or solid-phase extraction (SPE) cartridges
Protocol:
-
Sample Preparation (for Total DPD):
-
To hydrolyze peptide-bound DPD, mix an aliquot of urine with an equal volume of concentrated HCl.
-
Heat the mixture at 110°C for 18-24 hours.
-
After hydrolysis, dry the sample under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried sample in the mobile phase.
-
-
Sample Clean-up:
-
To remove interfering substances, pass the reconstituted sample through a 0.45 µm filter or use a solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared sample and DPD standards onto the C18 column.
-
Elute the compounds using an isocratic or gradient mobile phase. A typical mobile phase might consist of an aqueous buffer containing an ion-pairing agent and an organic modifier like acetonitrile.[9]
-
Detect DPD using a fluorescence detector with excitation at approximately 295 nm and emission at approximately 395 nm.
-
-
Quantification:
-
Identify the DPD peak in the chromatogram based on the retention time of the DPD standard.
-
Quantify the amount of DPD in the sample by comparing the peak area to the standard curve generated from the DPD standards.
-
Normalize the DPD concentration to the creatinine concentration of the urine sample.
-
Conclusion
The measurement of this compound in animal models of bone disease provides a robust and specific method for assessing bone resorption. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively incorporate DPD analysis into their preclinical studies. The choice between ELISA and HPLC will depend on the specific requirements of the study, including sample throughput, sensitivity, and the need to measure free versus total DPD. By carefully selecting the appropriate animal model and analytical method, researchers can gain valuable insights into the pathophysiology of bone diseases and accelerate the development of new and effective therapies.
References
- 1. LC-MS-based rheumatoid arthritis serum metabolomics reveals the role of deoxyinosine in attenuating collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multistep validation process of biomarkers for preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. Adjuvant-Induced Arthritis Model [chondrex.com]
- 6. researchgate.net [researchgate.net]
- 7. Changes in urinary this compound level and vertebral bone mass in the development of adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Urinary excretion of free and total this compound during secondary hyperparathyroidism in the elderly. Comparison of chromatographic (HPLC) and immunoenzymatic (Pyrilinks-D) methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomic Analysis of the Urine from Rats with Collagen-Induced Arthritis with the Effective Part of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The urinary excretion of the collagen degradation markers pyridinoline and this compound in an experimental rat model of alcoholic bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolomic Analysis of Biochemical Changes in the Serum and Urine of Freund’s Adjuvant-Induced Arthritis in Rats after Treatment with Silkworm Excrement [mdpi.com]
Application Notes and Protocols: The Role of Deoxypyridinoline in Orthopedic and Dental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deoxypyridinoline (DPD)
This compound (DPD) is a pyridinium cross-link molecule that provides structural integrity to type I collagen, the primary organic component of bone.[1][2] During bone resorption, a process mediated by osteoclasts, the collagenous matrix is broken down, leading to the release of DPD into the circulation.[3] Subsequently, DPD is excreted unmetabolized in the urine.[1][3] This characteristic makes urinary DPD a specific and sensitive biomarker for quantifying the rate of bone resorption.[3][4][5] Consequently, the measurement of DPD is a valuable tool in both orthopedic and dental research for assessing bone turnover and managing skeletal and periodontal diseases.[2][5]
Applications in Orthopedic Research
In the field of orthopedics, DPD serves as a critical biomarker for the diagnosis and management of metabolic bone diseases characterized by accelerated bone resorption. Its primary applications include:
-
Osteoporosis: Elevated DPD levels are indicative of increased bone loss, a hallmark of osteoporosis.[3][4][5] Monitoring urinary DPD can aid in the early detection of postmenopausal osteoporosis and help in evaluating the efficacy of anti-resorptive therapies such as bisphosphonates and hormone replacement therapy.[3][6]
-
Paget's Disease of Bone: This condition is characterized by localized, excessive bone remodeling. Urinary DPD levels are often significantly elevated in patients with Paget's disease and can be used to monitor disease activity and response to treatment.[4][5]
-
Hyperparathyroidism: Primary hyperparathyroidism leads to increased bone resorption, which can be monitored by measuring urinary DPD levels.[4]
-
Bone Metastasis: Certain cancers that metastasize to the bone can cause significant bone degradation, leading to elevated DPD excretion.[5]
Applications in Dental Research
The utility of DPD as a biomarker of bone resorption extends to dental research, particularly in the context of periodontal disease and dental implantology:
-
Periodontitis: This chronic inflammatory disease results in the progressive destruction of the alveolar bone that supports the teeth.[7] Studies have shown that DPD levels in gingival crevicular fluid (GCF) and saliva are significantly higher in patients with chronic periodontitis compared to healthy individuals, suggesting its potential as a biomarker for active periodontal bone loss.[7][8]
-
Dental Implant Osseointegration: The success of dental implants relies on their stable integration with the surrounding bone. Monitoring DPD levels may provide insights into the local bone remodeling processes following implant placement and could potentially help in identifying patients at risk of implant failure due to excessive bone resorption.
Quantitative Data on this compound Levels
The following tables summarize urinary DPD levels in various populations as reported in the literature. It is important to note that reference ranges may vary between laboratories and analytical methods.
Table 1: Urinary this compound Reference Ranges in Healthy Adults
| Population | DPD Level (nmol/mmol creatinine) | Source |
| Male Adults | 2.3 - 7.4 | [9] |
| Female Adults (Premenopausal) | 3.0 - 7.4 | [9] |
| Thai Males (21-60 years) | 1.3 - 6.5 | [10] |
| Thai Females (21-60 years) | 1.5 - 6.9 | [10] |
Table 2: Urinary this compound Levels in Orthopedic Conditions
| Condition | DPD Level (nmol/mmol creatinine) | Source |
| Osteoporotic Patients (Median) | 6.7 (Range: 3.0-13.5) | [11] |
| Age- and Sex-matched Controls (Median) | 4.0 (Range: 1.8-7.4) | [11] |
| Geriatric Patients with Osteoporosis (Cut-off for diagnosis) | >30.80 mg/ml | [12] |
Table 3: this compound Levels in Dental Conditions
| Condition | DPD Level (nmol/L) | Sample Type | Source |
| Chronic Periodontitis Patients | 11.5 | Gingival Crevicular Fluid (GCF) | [7] |
| Healthy Individuals | 4.71 | Gingival Crevicular Fluid (GCF) | [7] |
| Periodontitis Patients (Cut-off for diagnosis) | >211.561 | Saliva | [13] |
Experimental Protocols
Protocol 1: Measurement of Urinary this compound by ELISA
This protocol outlines the general steps for the quantitative determination of DPD in urine using a competitive enzyme-linked immunosorbent assay (ELISA).
1. Principle: This assay is based on the competitive binding between DPD in the sample and DPD conjugated to an enzyme for a limited number of anti-DPD antibody binding sites on a microplate. The amount of enzyme-linked DPD that binds to the antibody is inversely proportional to the concentration of DPD in the sample.
2. Materials:
-
DPD ELISA Kit (containing anti-DPD antibody-coated microplate, DPD standards, enzyme-conjugated DPD, substrate solution, wash buffer, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
-
Distilled or deionized water
-
Urine collection containers
3. Sample Collection and Preparation:
-
Collect a second morning void urine sample to minimize diurnal variation.
-
Centrifuge the urine sample to remove any particulate matter.
-
The urine sample can be stored at 2-8°C for up to 48 hours or at -20°C for longer periods.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add a specific volume of DPD standards and urine samples to the appropriate wells of the anti-DPD antibody-coated microplate.
-
Add the enzyme-conjugated DPD to each well.
-
Incubate the plate for the time and temperature specified in the kit instructions to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well. The substrate will be converted by the bound enzyme, resulting in a color change.
-
Incubate the plate for a specified time to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the recommended wavelength.
5. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the DPD standards against their known concentrations.
-
Determine the concentration of DPD in the urine samples by interpolating their absorbance values from the standard curve.
-
To account for variations in urine dilution, it is recommended to also measure the creatinine concentration in the urine samples and express the DPD concentration as a ratio to creatinine (e.g., nmol DPD/mmol creatinine).
Protocol 2: Measurement of Urinary this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a reference method for the quantification of DPD. This protocol provides a general outline.
1. Principle: This method involves the separation of DPD from other urinary components using a reversed-phase HPLC column followed by detection using a fluorescence detector.
2. Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
DPD standard
-
Mobile phase reagents (e.g., heptafluorobutyric acid, acetonitrile, water)
-
Acid for hydrolysis (if measuring total DPD)
-
Solid-phase extraction (SPE) cartridges for sample clean-up
-
Centrifuge
-
Vortex mixer
3. Sample Preparation:
-
For Free DPD: Centrifuge the urine sample and proceed to the SPE clean-up step.
-
For Total DPD: Acid hydrolyze the urine sample to release peptide-bound DPD. Neutralize the sample and then proceed to the SPE clean-up step.
-
SPE Clean-up: Condition the SPE cartridge according to the manufacturer's instructions. Apply the prepared urine sample to the cartridge. Wash the cartridge to remove interfering substances. Elute the DPD from the cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a specific volume of the prepared sample onto the HPLC column.
-
Run the HPLC method with a defined gradient to separate DPD.
-
Detect the DPD using the fluorescence detector at the appropriate excitation and emission wavelengths.
5. Data Analysis:
-
Identify the DPD peak in the chromatogram based on its retention time compared to the DPD standard.
-
Quantify the amount of DPD in the sample by comparing the peak area or height to a standard curve generated from known concentrations of the DPD standard.
-
Normalize the DPD concentration to the urinary creatinine concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Osteoclast Activation and Bone Resorption
The differentiation and activation of osteoclasts, the cells responsible for bone resorption, are primarily regulated by the RANKL/RANK signaling pathway.
Caption: RANKL/RANK signaling pathway leading to osteoclast activation and DPD release.
Mechanism of Collagen Degradation by Cathepsin K
Once activated, osteoclasts attach to the bone surface and secrete proteases, such as Cathepsin K, which are responsible for the degradation of the collagen matrix.[14]
Caption: Role of Cathepsin K in the degradation of bone collagen and release of DPD.
Experimental Workflow for DPD Measurement
The following diagram illustrates a typical workflow for the measurement of urinary DPD in a research setting.
Caption: General experimental workflow for the measurement of urinary DPD.
References
- 1. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin k is a critical protease in synovial fibroblast-mediated collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPD - this compound | RT Diagnostics [rtdiagnostics.net]
- 6. Urinary pyridinoline and this compound as bone metabolic markers in predicting therapeutic effects of estrogen and alfacalcidol in women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a biomarker for alveolar bone loss in periodontitis. [wisdomlib.org]
- 8. trivenidental.com [trivenidental.com]
- 9. labcorp.com [labcorp.com]
- 10. Reference value for urinary this compound as a specific marker for measuring bone resorption in Thais - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Oxidative Stress Parameters and Urinary this compound Levels in Geriatric Patients with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Extraction of Urinary Deoxypyridinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridinoline (DPD) is a pyridinium cross-link molecule that provides structural integrity to type I collagen, the primary organic component of bone.[1] During bone resorption, osteoclasts break down the bone matrix, releasing DPD into the bloodstream, from where it is excreted unmetabolized into the urine.[2][3] Consequently, the urinary concentration of DPD is a specific and sensitive biomarker for monitoring bone resorption rates.[2][4] Accurate measurement of urinary DPD is crucial in the clinical assessment of metabolic bone diseases such as osteoporosis, Paget's disease, and bone metastases, as well as for monitoring the efficacy of anti-resorptive therapies.[2][5]
Urine, however, is a complex matrix containing numerous interfering substances that can affect the accuracy of DPD quantification by methods such as high-performance liquid chromatography (HPLC) and immunoassays.[1] Therefore, a robust sample preparation method is essential to isolate DPD and remove these interfering compounds. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex biological fluids like urine.[1][2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine using cellulose-based SPE cartridges, a common and effective method preceding HPLC or LC-MS/MS analysis.[1][2][3][6]
Experimental Protocol: Solid-Phase Extraction of Urinary this compound
This protocol is adapted from established methods for the extraction of pyridinium crosslinks from urine.[2][6][7]
Materials:
-
SPE cartridges: 100 mg microgranular cellulose
-
Urine sample: Second morning void is recommended to minimize circadian rhythm variations.[5]
-
Hydrochloric Acid (HCl), concentrated
-
Formic Acid
-
Acetonitrile (ACN), HPLC grade
-
n-Butanol
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
SPE vacuum manifold
-
Centrifuge
-
pH meter or pH paper
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Sample Pre-treatment (Hydrolysis for Total DPD - Optional):
-
Note: This step is for the measurement of total (free and peptide-bound) DPD. For free DPD analysis, proceed to step 2.
-
To 1 mL of urine, add an equal volume of concentrated HCl (12 mol/L).[1]
-
Seal the container and heat at approximately 105°C for 16 hours to hydrolyze the peptide-bound crosslinks.[1]
-
Allow the sample to cool to room temperature.
-
-
Sample Pre-treatment (for Free DPD):
-
Centrifuge the urine sample to remove any particulate matter.
-
Acidify the urine sample to a pH of approximately 1-2 with concentrated HCl. This step enhances the retention of DPD on the cellulose sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the cellulose SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing the following solvents sequentially:
-
3 mL of Methanol
-
3 mL of Deionized Water
-
-
Ensure the sorbent bed does not go dry between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample (from step 1 or 2) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/minute).
-
-
Washing (Interference Removal):
-
Wash the cartridge to remove salts and other polar impurities with the following solvents sequentially:
-
3 mL of deionized water
-
3 mL of a wash buffer (e.g., water/acetonitrile/formic acid mixture, exact composition may need optimization)
-
3 mL of n-Butanol/Formic Acid/Water (4:1:1 v/v/v)
-
-
After the final wash, dry the sorbent bed completely by applying a high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the DPD from the cartridge by adding 2 x 1 mL of deionized water or a mild acidic buffer (e.g., 10 mM HCl).
-
Collect the entire eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase used for the subsequent HPLC or LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
The sample is now ready for injection into the analytical system.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of SPE methods for urinary DPD and pyridinoline (PYD) from various studies. These values demonstrate the effectiveness and reliability of the extraction procedure.
| Parameter | This compound (DPD) | Pyridinoline (PYD) | Sorbent | Method | Reference |
| Mean Recovery | 98.6% (free DPD) | 94.9% (free PYD) | Not Specified | Manual SPE & HPLC | [8] |
| 98.1% (total DPD) | 100.8% (total PYD) | Not Specified | Manual SPE & HPLC | [8] | |
| 104.2% | 106.5% | Cellulose Slurry | Manual SPE & LC-MS/MS | [2] | |
| 94.2 - 97.2% | 94.2 - 97.2% | Cellulose CF1 | Manual SPE & HPLC | [7] | |
| Reproducibility (CV%) | < 3% (total DPD) | < 3% (total PYD) | Microgranular Cellulose | Automated SPE & HPLC | [6] |
| 8.6% (free DPD) | 7.0% (free PYD) | Not Specified | Manual SPE & HPLC | [8] | |
| 9.1% (total DPD) | 8.2% (total PYD) | Not Specified | Manual SPE & HPLC | [8] | |
| 12 - 16% | 12 - 16% | Cellulose CF1 | Manual SPE & HPLC | [7] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solid-phase extraction protocol for urinary this compound.
Caption: Workflow for urinary DPD solid-phase extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. LC–MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Reference value for urinary this compound as a specific marker for measuring bone resorption in Thais - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 6. Automated analysis of the pyridinium crosslinks of collagen in tissue and urine using solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the pyridinium crosslinks of collagen in urine using ion-paired reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Normalizing Deoxypyridinoline (DPD) to Creatinine in Urine Samples
Introduction
Deoxypyridinoline (DPD) is a pyridinium cross-link molecule specific to bone type I collagen.[1] During bone resorption, osteoclasts break down the bone matrix, releasing DPD into the circulation.[2] DPD is then excreted unmetabolized in the urine, making its urinary concentration a specific and reliable biomarker of bone resorption.[1][3] Elevated levels of urinary DPD are associated with conditions characterized by increased bone turnover, such as osteoporosis, Paget's disease of the bone, hyperparathyroidism, and bone metastases.[2][4] Consequently, the quantitative measurement of urinary DPD is a valuable tool in clinical research and drug development for assessing bone resorption rates and monitoring the efficacy of anti-resorptive therapies.[3][5]
Urine concentration can vary significantly due to factors like hydration status and time of collection. To account for this variability, DPD levels are typically normalized to urinary creatinine concentration. Creatinine is a byproduct of muscle metabolism and is excreted at a relatively constant rate, making it a suitable marker for urine dilution.[6] The normalization of DPD to creatinine provides a more accurate and consistent measure of bone resorption.
These application notes provide a detailed protocol for the measurement of DPD and creatinine in human urine samples using commercially available enzyme-linked immunosorbent assay (ELISA) and colorimetric assay kits, respectively.
Principle of the Assays
This compound (DPD) ELISA
The urinary DPD concentration is determined using a competitive ELISA. In this assay, DPD present in the urine sample competes with a fixed amount of biotin-labeled DPD for binding to a limited number of anti-DPD antibody sites pre-coated on a microplate. After an incubation period, unbound components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated DPD captured on the plate. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of DPD in the sample. The concentration is then calculated by comparing the optical density of the samples to a standard curve.[7]
Creatinine Colorimetric Assay
The urinary creatinine concentration is measured using a colorimetric assay based on the Jaffe reaction.[2][8][9] In an alkaline environment, creatinine reacts with picrate to form a distinctive orange-red complex. The intensity of the color, measured spectrophotometrically at approximately 490 nm, is directly proportional to the creatinine concentration in the sample.
Materials and Methods
Materials and Reagents
-
Human DPD ELISA Kit (e.g., Cusabio, FineTest, Assay Genie)[7][10][11]
-
Urinary Creatinine Assay Kit (e.g., Cell Biolabs, Eagle Biosciences, Arbor Assays)[2][3][12]
-
Adjustable single and multichannel micropipettes with disposable tips
-
Microplate reader capable of reading absorbance at 450 nm and 490 nm
-
Orbital shaker
-
Polypropylene tubes for sample and standard dilutions
-
Deionized or distilled water
-
Absorbent paper
Sample Collection and Preparation
-
Urine Collection: It is recommended to collect a second morning void urine sample to minimize diurnal variation.[5] The first-morning urine should be discarded.
-
Sample Handling: Urine samples should be collected in clean, preservative-free containers.
-
Centrifugation: To remove particulate matter, centrifuge the urine samples at approximately 1000 x g for 15 minutes.[13][14]
-
Storage: Assays should be performed on fresh samples if possible. If not, the supernatant can be aliquoted and stored at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.[13][14]
-
Sample Dilution (Creatinine): A minimum 1:20 dilution of urine samples with deionized water is recommended to minimize matrix interference.[2]
-
Sample Dilution (DPD): If DPD concentrations are expected to be outside the standard curve range, further dilutions with the provided sample diluent should be performed.
Experimental Protocols
This compound (DPD) ELISA Protocol
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[7] Refer to the specific kit manual for detailed instructions.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, biotin-labeled antibody, and HRP-streptavidin conjugate as described in the kit manual.
-
Standard and Sample Addition: Add 50 µL of each standard and urine sample into the appropriate wells of the anti-DPD antibody-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of the biotin-labeled DPD working solution to each well. Gently mix and incubate for 45-60 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate three to five times with the provided wash buffer.
-
HRP-Streptavidin Conjugate Addition: Add 100 µL of the HRP-streptavidin conjugate working solution to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the stop solution.
Creatinine Assay Protocol
This protocol is a generalized procedure based on commercially available colorimetric assay kits.[2][3][8] Refer to the specific kit manual for detailed instructions.
-
Reagent Preparation: Bring all reagents to room temperature. Prepare the creatinine reaction reagent by mixing the components as instructed in the kit manual.
-
Standard Curve Preparation: Prepare a series of creatinine standards by diluting the stock standard with deionized water or the provided buffer.
-
Standard and Sample Addition: Add 50 µL of each standard and diluted urine sample to the wells of a 96-well microplate.
-
Colorimetric Reaction: Add 200 µL of the prepared creatinine reaction reagent to each well. Mix thoroughly.
-
Incubation: Incubate the plate for 30 minutes at room temperature on an orbital shaker.
-
Absorbance Measurement: Read the absorbance of each well at 490 nm.
Data Analysis and Calculation
-
DPD Concentration: Generate a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding DPD concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the DPD concentration of the samples by interpolating their mean OD values from the standard curve.
-
Creatinine Concentration: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the creatinine concentration on the x-axis. Use a linear regression to determine the equation of the line. Calculate the creatinine concentration of the samples using this equation.
-
Normalization: Normalize the DPD concentration to the creatinine concentration using the following formula:
Normalized DPD (nmol/mmol Creatinine) = [DPD concentration (nmol/L) / Creatinine concentration (mmol/L)]
Note: Ensure that the units of DPD and creatinine are consistent before calculation. Conversion factors may be necessary.
Performance Characteristics
The following tables summarize typical performance characteristics of commercially available DPD ELISA and creatinine assay kits.
Table 1: this compound (DPD) ELISA Kit Performance
| Parameter | Typical Value |
| Detection Range | 0.156 - 100 ng/mL |
| Sensitivity | 0.094 - 0.56 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Specificity | High for human DPD, no significant cross-reactivity with analogues. |
Data compiled from various commercial ELISA kit manuals.[7][10][11][13][15]
Table 2: Urinary Creatinine Assay Kit Performance
| Parameter | Typical Value |
| Detection Range | 0.3125 - 20 mg/dL |
| Intra-assay Precision (CV%) | < 5% |
| Sample Type | Urine |
Data compiled from various commercial creatinine assay kit manuals.[2][3][9]
Expected Values
The reference ranges for urinary DPD normalized to creatinine can vary based on age, sex, and menopausal status. The following are generally accepted reference ranges:
Table 3: Reference Ranges for Normalized Urinary DPD
| Population | Reference Range (nmol DPD/mmol creatinine) |
| Adults | 2.3 - 7.4 |
| Pre-menopausal Females | 1.8 - 6.7 |
| Post-menopausal Females | 1.5 - 8.6 |
| Pediatric (Prepubertal) | < 41.8 |
| Pediatric (Pubertal) | < 83.5 |
Data obtained from clinical laboratory resources.[3][16]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in DPD ELISA | Insufficient washing | Increase the number of wash cycles. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal in DPD ELISA | Inactive reagents | Ensure proper storage and handling of reagents. |
| Incorrect incubation times or temperatures | Adhere strictly to the protocol. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and proper technique. |
| Incomplete mixing | Ensure thorough mixing of reagents and samples. | |
| Falsely high creatinine values | Presence of interfering substances (e.g., ascorbic acid, glucose) | Ensure proper sample dilution.[2] |
Visualizations
Caption: Experimental workflow for urinary DPD measurement.
Caption: Logical relationship of normalizing DPD to creatinine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. eaglebio.com [eaglebio.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. This compound DPD ELISA Kit - Novatein Biosciences [novateinbio.com]
- 6. GUIDELINES FOR PREPARING ELISA STANDARDS – ELISA Tests [elisatests.in]
- 7. Human DPD(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. biosensis.com [biosensis.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. assaygenie.com [assaygenie.com]
- 11. cusabio.com [cusabio.com]
- 12. arborassays.com [arborassays.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. bioelsa.com [bioelsa.com]
- 15. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mybiosource.com [mybiosource.com]
Deoxypyridinoline (DPD) as a Predictive Biomarker for Fracture Risk: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridinoline (DPD) is a pyridinium cross-link molecule specific to type I collagen, the primary organic component of bone.[1] During bone resorption, osteoclasts break down the bone matrix, releasing DPD into the circulation, from where it is excreted unmetabolized in the urine.[1] This makes urinary DPD a specific and sensitive biomarker of bone resorption.[2][3][4] Elevated levels of urinary DPD are indicative of increased bone turnover, a key factor in the pathogenesis of osteoporosis and a significant predictor of future fracture risk.[2][3] These application notes provide a comprehensive overview of the utility of DPD as a biomarker, along with detailed protocols for its measurement.
Data Presentation: DPD as a Predictor of Fracture Risk
The following table summarizes quantitative data from various studies investigating the association between urinary DPD levels and the risk of osteoporotic fractures.
| Study Population | Fracture Type | Biomarker Cut-off | Predictive Metric | Value (95% CI) | Key Findings & Citation |
| Postmenopausal Women | All non-vertebral fractures | Highest Quartile vs. Lowest Three | Relative Risk (RR) | 1.8 (1.0-3.4) | High levels of urinary free DPD were associated with a nearly two-fold increased risk of fractures, independent of bone mineral density (BMD).[5] |
| Geriatric Patients with Osteoporosis | Osteoporosis Diagnosis | >30.80 mg/mL | Sensitivity / Specificity | 67% / 68% | Urinary DPD levels can be a useful screening tool for identifying individuals with osteoporosis.[6] |
| Postmenopausal Women | Osteoporosis vs. Healthy Controls | N/A | Mean DPD Levels (nM/mM creatinine) | Osteoporotic: 6.94 ± 2.32 vs. Premenopausal: 5.37 ± 0.92 | Urinary DPD levels were significantly higher in postmenopausal women with osteoporosis compared to premenopausal controls.[7] |
| Postmenopausal Women on HRT | Treatment Monitoring | N/A | Mean DPD Levels (nM/mM creatinine) | HRT group: 4.77 ± 1.77 vs. Untreated Osteoporotic: 6.94 ± 2.32 | Hormone replacement therapy significantly lowered urinary DPD levels to those comparable with premenopausal women, indicating reduced bone resorption.[7] |
Signaling Pathway: Bone Resorption and DPD Release
The release of this compound is a direct consequence of osteoclast-mediated bone resorption. The following diagram illustrates the key steps in this process.
Experimental Protocols
Measurement of Urinary this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of total DPD in urine using HPLC with fluorescence detection.
1. Sample Collection and Preparation:
-
Collect a second morning void urine sample in a sterile container.
-
To prevent bacterial growth, samples can be stored at -20°C until analysis.[8]
-
Prior to analysis, thaw samples at room temperature and centrifuge at 2000-3000 rpm for 20 minutes to remove any particulate matter.[9]
2. Acid Hydrolysis (for Total DPD):
-
To measure total DPD (free and peptide-bound), an acid hydrolysis step is required to liberate the DPD from collagen fragments.
-
Mix an aliquot of the urine sample with an equal volume of concentrated hydrochloric acid (HCl) in a pressurized container.
-
Heat the mixture at 110-120°C for up to 24 hours.[10]
-
After hydrolysis, neutralize the sample with a suitable base (e.g., NaOH).
3. Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed (or non-hydrolyzed for free DPD) urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.
-
Elute the DPD with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase.
4. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., heptafluorobutyric acid) in an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Fluorescence Detection: Excitation at approximately 295 nm and emission at approximately 400 nm.[11]
-
Calibration: Prepare a standard curve using synthetic DPD of known concentrations.
-
Quantification: Determine the concentration of DPD in the samples by comparing their peak areas to the standard curve. The results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
5. Quality Control:
-
Include quality control samples with known DPD concentrations in each run to monitor assay performance.
-
Intra-assay and inter-assay coefficients of variation should be within acceptable limits (typically <10%).[1]
Measurement of Urinary this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the quantification of DPD in urine.
1. Principle: This assay is based on the competitive binding between DPD in the sample and a fixed amount of DPD coated on the microplate wells for a limited number of antibody binding sites.
2. Reagents and Materials:
-
DPD ELISA kit (containing DPD-coated microplate, DPD standard, biotinylated anti-DPD antibody, streptavidin-HRP, TMB substrate, stop solution, wash buffer, and assay diluent).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and tips.
-
Distilled or deionized water.
3. Assay Procedure:
-
Sample Preparation: Collect and process urine samples as described in the HPLC protocol (centrifugation to remove particulates). Acid hydrolysis is generally not required for ELISA kits that measure free DPD.
-
Reagent Preparation: Prepare all reagents, including standards and working solutions, according to the kit manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the DPD standard to create a standard curve.
-
Assay:
- Add a specific volume (e.g., 50 µL) of standards, samples, and blank (assay diluent) to the appropriate wells of the DPD-coated microplate.[9]
- Immediately add a specific volume (e.g., 50 µL) of biotinylated anti-DPD antibody to each well.[9]
- Cover the plate and incubate for a specified time and temperature (e.g., 1 hour at 37°C).[9]
- Wash the plate multiple times with wash buffer to remove unbound reagents.
- Add a specific volume (e.g., 100 µL) of streptavidin-HRP to each well.[9]
- Cover the plate and incubate for a specified time and temperature (e.g., 45 minutes at 37°C).[9]
- Wash the plate again to remove unbound streptavidin-HRP.
- Add the TMB substrate solution to each well and incubate in the dark at 37°C for a specified time (e.g., 10-20 minutes).[9] A blue color will develop.
- Stop the reaction by adding the stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of DPD in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the color intensity.
Experimental Workflows
The following diagrams illustrate the workflows for the HPLC and ELISA methods for DPD measurement.
Application in Drug Development
The measurement of urinary DPD is a valuable tool in the development of anti-resorptive therapies for osteoporosis and other bone diseases. It can be used to:
-
Assess the efficacy of new drug candidates: A significant decrease in urinary DPD levels following treatment indicates a reduction in bone resorption and a positive therapeutic effect.[12]
-
Monitor patient response to therapy: Serial measurements of DPD can provide an early indication of treatment effectiveness, often before significant changes in bone mineral density are detectable.[12]
-
Aid in dose-ranging studies: DPD levels can help determine the optimal dose of a new therapeutic agent required to achieve the desired level of bone resorption inhibition.
Conclusion
Urinary this compound is a well-established, specific, and sensitive biomarker of bone resorption. Its quantification provides valuable insights into bone turnover and is a reliable predictor of fracture risk in individuals with osteoporosis. The standardized protocols for HPLC and ELISA provided in these application notes offer robust and reproducible methods for the measurement of DPD, making it an indispensable tool for researchers, clinicians, and professionals in the field of drug development for bone diseases.
References
- 1. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary this compound Level Reveals Bone Resorption, Predicts Fracture Risk, And Enhances the Results of Dual Energy X-ray Absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Oxidative Stress Parameters and Urinary this compound Levels in Geriatric Patients with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annals.edu.sg [annals.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Urinary pyridinoline and this compound as bone metabolic markers in predicting therapeutic effects of estrogen and alfacalcidol in women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Deoxypyridinoline (DPD) in Periodontal Disease Research
Introduction
Periodontitis is a chronic inflammatory disease characterized by the progressive destruction of the tooth-supporting tissues, including the alveolar bone.[1][2] This tissue breakdown is primarily driven by a host inflammatory response to microbial plaque.[3][4] The organic matrix of alveolar bone is composed of approximately 90% type I collagen, which provides its structural integrity.[2][5] During bone resorption, this collagen is degraded, releasing specific cross-link components into the surrounding environment.[6]
Deoxypyridinoline (DPD) is a trivalent pyridinium cross-link that stabilizes type I collagen fibrils in bone and dentin.[3][5] Unlike other collagen markers, DPD is formed during collagen maturation and is released only upon the breakdown of the mature matrix.[5] It is not re-metabolized and is excreted in a free form, making it a highly specific and stable biomarker for bone resorption.[6] Its presence in oral fluids like gingival crevicular fluid (GCF) and saliva makes it a valuable, non-invasive tool for researchers and drug development professionals to detect and quantify active periodontal bone destruction.[1][7]
Biochemical Pathway of DPD Release in Periodontitis
The release of DPD in periodontal disease is a multi-step process initiated by pathogenic bacteria and mediated by the host's immune response.
-
Bacterial Challenge : Microbial plaque accumulation at the gingival margin triggers an inflammatory response.[3]
-
Host Immune Response : The host releases pro-inflammatory mediators, including cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[8]
-
Osteoclast Activation : These cytokines, along with the RANKL/OPG signaling pathway, stimulate the differentiation and activation of osteoclasts, the cells responsible for bone resorption.[8][9]
-
Collagen Degradation : Activated osteoclasts degrade the mineralized bone matrix, breaking down type I collagen fibrils.[4][6]
-
DPD Release : This degradation process liberates DPD cross-links, which are then released into the gingival crevicular fluid (GCF), saliva, and eventually the systemic circulation.[5][7]
Data Presentation: DPD Levels in Periodontal Health vs. Disease
Quantitative analysis across multiple studies consistently shows elevated DPD levels in patients with chronic periodontitis compared to healthy individuals. Gingival crevicular fluid (GCF) is considered a more specific indicator of localized periodontal destruction than serum or saliva, as it is an inflammatory exudate collected directly from the site of disease activity.[5]
| Biological Fluid | Patient Group | Mean DPD Concentration (nmol/L) | Key Findings | Source |
| Gingival Crevicular Fluid (GCF) | Periodontally Healthy | 4.71 ± 1.84 | GCF DPD levels were significantly higher in the chronic periodontitis group. | [1][5] |
| Chronic Periodontitis | 11.5 ± 3.73 | Increased GCF DPD levels can indicate ongoing periodontal destruction. | [1][5][10] | |
| Serum | Periodontally Healthy | 0.37 ± 0.42 | No statistically significant difference was found in serum DPD levels between the groups. | [5] |
| Chronic Periodontitis | 0.52 ± 0.42 | Serum appears less reliable for detecting localized periodontal bone loss due to systemic dilution. | [5] | |
| Saliva | Periodontally Healthy | Not specified, but lower | Salivary DPD showed high sensitivity and specificity in diagnosing periodontitis. | [2] |
| Chronic Periodontitis | Cut-off point: 211.561 nmol/L | Salivary DPD levels were significantly higher in the periodontitis group. | [2] |
Note: Data from different studies may use different assays and should be compared with caution. The salivary cut-off point is from a specific study for diagnostic purposes.
Experimental Protocols
The most common method for quantifying DPD in research settings is the enzyme-linked immunosorbent assay (ELISA) due to its high sensitivity and specificity.[3][5]
Protocol: DPD Measurement in GCF via ELISA
This protocol outlines the key steps for measuring DPD concentration in GCF samples using a double-antibody sandwich ELISA kit.
1. Principle of the Assay This assay employs a quantitative sandwich enzyme immunoassay technique. A specific antibody for human DPD is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any DPD present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for DPD is added. Following a final wash, a substrate solution is added, and the color develops in proportion to the amount of DPD bound. The reaction is stopped, and the optical density is measured.
2. GCF Sample Collection and Preparation
-
Site Selection : Identify the site with the deepest probing pocket depth (PPD) in each quadrant for periodontitis patients. For healthy controls, collect pooled samples from multiple sites to achieve the required volume.[5]
-
Isolation : Isolate the selected tooth with cotton rolls to prevent salivary contamination. Gently dry the area with an air stream.
-
Collection : Insert a sterile paper point (e.g., #30) into the gingival sulcus or pocket until mild resistance is felt. Leave it in place for 30-60 seconds. Discard any points contaminated with blood.[5]
-
Elution : Place the paper point into a microcentrifuge tube containing a known volume (e.g., 100-200 µL) of assay buffer (provided in the ELISA kit). Vortex for 30 seconds to elute the GCF components.
-
Storage : Centrifuge the samples to pellet any debris. The supernatant is used for the assay. Samples can be analyzed immediately or stored at -80°C for later analysis.[5][11]
3. ELISA Assay Procedure (General Steps)
-
Reagent Preparation : Prepare all reagents, standards, and samples as directed in the specific ELISA kit manual.
-
Add Standards and Samples : Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Incubation : Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).
-
Washing : Aspirate the liquid from each well and wash 3-5 times with wash buffer.
-
Add Detection Antibody : Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate as specified (e.g., 1 hour at 37°C).
-
Washing : Repeat the aspiration and washing step.
-
Add Enzyme Conjugate : Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate as specified (e.g., 30 minutes at 37°C).
-
Washing : Repeat the aspiration and washing step.
-
Add Substrate : Add 90 µL of TMB substrate solution to each well. Incubate in the dark at 37°C for 15-20 minutes. Color will develop.
-
Stop Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate : Measure the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
4. Data Analysis
-
Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit for best results.
-
Determine the DPD concentration of the samples by interpolating their mean OD values from the standard curve.
-
Adjust for the dilution factor used during sample preparation to obtain the final concentration in the original GCF sample.
Applications in Research and Drug Development
Monitoring DPD levels provides a powerful tool for assessing disease activity and the effectiveness of therapeutic interventions aimed at halting periodontal bone loss.
-
Assessing Disease Activity : Elevated DPD levels in GCF can serve as a sensitive indicator of active bone resorption, helping to distinguish between active and inactive periodontal lesions.[7][12] This allows researchers to identify patients or specific sites at higher risk of disease progression.
-
Monitoring Treatment Efficacy : A significant decrease in DPD levels following periodontal therapy (e.g., scaling and root planing) would indicate a successful reduction in osteoclastic activity and bone resorption. This provides a quantitative biological endpoint for clinical trials.
-
Evaluating Novel Therapeutics : In drug development, DPD can be used to screen and validate the efficacy of new host-modulating drugs, such as matrix metalloproteinase (MMP) inhibitors, which are designed to block collagen breakdown.[4] A reduction in DPD release would provide direct evidence of the drug's mechanism of action at the tissue level.
References
- 1. This compound as a biomarker for alveolar bone loss in periodontitis. [wisdomlib.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. C-Telopeptide Pyridinoline Cross-Links: Sensitive Indicators of Periodontal Tissue Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound levels in gingival crevicular fluid and serum as alveolar bone loss biomarker in patients with periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. trivenidental.com [trivenidental.com]
- 8. Mechanisms of Bone Resorption in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Adaptive Nature of the Bone-Periodontal Ligament-Cementum Complex in a Ligature-Induced Periodontitis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound levels in gingival crevicular fluid and serum as alveolar bone loss biomarker in patients with periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound’- an important biomarker in gingival crevicular fluid and serum for alveolar bone loss in patients who have periodontitis: A clinical study | Neuroquantology [neuroquantology.com]
Troubleshooting & Optimization
Identifying and mitigating interference in urinary Deoxypyridinoline assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference in urinary Deoxypyridinoline (DPD) assays.
Frequently Asked Questions (FAQs)
Q1: What is urinary this compound (DPD), and why is it measured?
A1: this compound (DPD) is a cross-link of type I collagen, which is a major component of the bone matrix. During bone resorption (the breakdown of bone tissue), DPD is released into the bloodstream and subsequently excreted in the urine without being metabolized. Therefore, measuring urinary DPD levels provides a specific and sensitive marker of bone resorption rates. This is valuable in studying metabolic bone diseases such as osteoporosis, and for monitoring the efficacy of anti-resorptive therapies.[1]
Q2: What are the common types of assays used to measure urinary DPD?
A2: The most common methods for measuring urinary DPD are enzyme-linked immunosorbent assays (ELISAs) and high-performance liquid chromatography (HPLC). ELISAs are generally faster and more suited for high-throughput screening, while HPLC is a highly accurate method often used for confirmation.
Q3: What are the main sources of interference in urinary DPD assays?
A3: Interference in urinary DPD assays can be broadly categorized into three areas:
-
Pre-analytical Variability: This includes factors related to the patient and the sample handling before the assay is performed. Key factors are circadian rhythm, diet, exercise, and sample collection and storage procedures.
-
Analytical Interference: This relates to the assay itself and includes matrix effects from other components in the urine, and cross-reactivity of the assay antibodies with molecules other than DPD.
-
Substance-Induced Interference: This can be caused by medications or other substances present in the urine that interfere with the assay chemistry.
Troubleshooting Guides
Below are common problems encountered during urinary DPD assays, along with their potential causes and recommended solutions.
Problem 1: High Variability in DPD Levels Between Samples from the Same Subject
Possible Cause:
-
Circadian Rhythm: DPD excretion follows a significant circadian rhythm, with levels being highest in the early morning and decreasing throughout the day.
-
Inconsistent Sample Collection Time: If urine samples are collected at different times of the day, this natural variation can lead to high variability in the results.
-
Diet and Exercise: Although the impact of diet is generally considered minimal, intense physical activity can temporarily increase bone turnover and DPD excretion.
Solution:
-
Standardize Collection Time: It is recommended to collect the second morning void urine sample consistently. The patient should empty their bladder upon waking and then collect the next urine sample.[2]
-
Patient Instructions: Advise patients to avoid strenuous exercise for at least 24 hours before urine collection.
-
Normalization: To account for variations in urine concentration, DPD levels are typically normalized to urinary creatinine concentration.
Problem 2: Falsely High or Low DPD Results (Inaccurate Readings)
Possible Cause:
-
Matrix Effects: The complex composition of urine (salts, urea, organic acids, etc.) can interfere with the antibody-antigen binding in an immunoassay, leading to either suppression or enhancement of the signal.[3]
-
Cross-Reactivity: The antibodies used in the immunoassay may cross-react with other molecules present in the urine that have a similar structure to DPD.
-
Incorrect Sample pH: The pH of the urine can affect the stability of DPD and the performance of the immunoassay.
Solution:
-
Sample Dilution: Diluting the urine sample with the assay buffer can effectively reduce the concentration of interfering substances. It is important to perform a dilution series to find the optimal dilution factor.
-
Spike and Recovery Experiment: To assess for matrix effects, a known amount of DPD standard can be "spiked" into a urine sample and the recovery measured. A recovery outside of 80-120% suggests the presence of matrix effects.
-
pH Adjustment: While not always necessary, if urine pH is suspected to be a source of interference, it can be measured and adjusted to the optimal range for the specific assay, typically between pH 5.0 and 7.5.
Problem 3: Poor Reproducibility of Results (High Coefficient of Variation - CV)
Possible Cause:
-
Improper Sample Storage and Handling: Repeated freeze-thaw cycles can degrade DPD. Exposure to UV light can also affect its stability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, and reagents is a common source of error in ELISAs.
-
Inadequate Washing: Insufficient washing between assay steps can lead to high background signal and poor reproducibility.
Solution:
-
Standardized Sample Handling: Urine samples should be protected from light and stored at -20°C or lower. It is recommended to aliquot samples after the initial collection to avoid multiple freeze-thaw cycles.
-
Proper Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize volume variations.
-
Automated Plate Washing: If available, use an automated plate washer for consistent and thorough washing. If washing manually, ensure all wells are filled and emptied completely during each wash step.
Data Presentation
Table 1: Pre-analytical Factors Affecting Urinary DPD Measurement
| Factor | Effect on DPD Levels | Mitigation Strategy |
| Circadian Rhythm | Highest in the early morning, decreases throughout the day. | Standardize collection to the second morning void. |
| Exercise | Strenuous exercise can temporarily increase levels. | Avoid intense physical activity for 24 hours prior to collection. |
| Sample Storage | Degradation can occur with improper storage. | Store at -20°C or lower, protect from UV light. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation of DPD. | Aliquot samples after collection to avoid multiple freeze-thaw cycles. |
Table 2: Common Analytical Interferences and Mitigation
| Interference | Description | Identification Method | Mitigation Strategy |
| Matrix Effect | Components of the urine interfere with antibody-antigen binding. | Spike and Recovery Experiment | Sample Dilution, Use of a different sample diluent. |
| Cross-Reactivity | Assay antibodies bind to molecules other than DPD. | Review assay specificity data, Test for cross-reactivity with suspected compounds. | Use a more specific assay (e.g., HPLC), Sample pre-treatment to remove cross-reactants. |
| Incorrect Sample pH | Sub-optimal pH can affect assay performance and analyte stability. | Measure pH of urine samples. | Adjust pH to the recommended range for the assay. |
Experimental Protocols
Protocol 1: Urine Sample Dilution for Mitigation of Matrix Effects
This protocol provides a general guideline for performing a serial dilution of urine samples to identify the optimal dilution for a urinary DPD ELISA.
Materials:
-
Urine sample(s)
-
Assay-specific sample diluent/buffer (provided with the ELISA kit)
-
Calibrated micropipettes and tips
-
Microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Sample Preparation: Centrifuge the urine sample at approximately 2,000 x g for 10 minutes to pellet any sediment. Use the clear supernatant for the dilution series.
-
Prepare Dilutions:
-
Label a series of microcentrifuge tubes for each sample (e.g., 1:2, 1:4, 1:8, 1:16).
-
For a 1:2 dilution, add equal volumes of the urine supernatant and the sample diluent (e.g., 100 µL urine + 100 µL diluent). Mix well.
-
For a 1:4 dilution, take an aliquot from the 1:2 dilution and dilute it 1:2 with the sample diluent (e.g., 100 µL of 1:2 dilution + 100 µL diluent). Mix well.
-
Continue this serial dilution to create the desired range of dilutions.
-
-
Assay Performance: Run the undiluted and all diluted samples in the DPD ELISA according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the DPD concentration for each dilution, remembering to multiply the final result by the dilution factor.
-
The optimal dilution is the one that provides a consistent DPD concentration upon further dilution and falls within the linear range of the standard curve. A recovery of spiked DPD standard within 80-120% at a particular dilution also indicates a suitable dilution factor.
-
Visualizations
References
Addressing poor recovery of Deoxypyridinoline during solid-phase extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor recovery of Deoxypyridinoline (DPD) during solid-phase extraction (SPE).
Troubleshooting Guide
Question: My this compound (DPD) recovery is low after solid-phase extraction (SPE). What are the potential causes and how can I troubleshoot this issue?
Answer:
Low recovery of DPD during SPE can be attributed to several factors throughout the extraction process. A systematic approach to troubleshooting is crucial to identify and resolve the issue. Start by collecting and analyzing the fractions from each step of your SPE protocol (load, wash, and elution) to pinpoint where the analyte is being lost.[1][2]
Troubleshooting Workflow for Poor DPD Recovery
Caption: A flowchart to systematically troubleshoot poor DPD recovery in SPE.
1. Analyte Lost in the Loading Step (DPD found in the flow-through):
This indicates that DPD is not effectively binding to the SPE sorbent.
-
Incorrect Sorbent Selection: The choice of sorbent is critical for retaining DPD. Cellulose-based sorbents are commonly used for the solid-phase extraction of DPD and pyridinoline from urine.[3] If you are using a different type of sorbent, consider switching to a cellulose-based one.
-
Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor analyte retention.[4][5] Ensure the sorbent bed is fully wetted with the conditioning solvent as per the manufacturer's protocol.[5] Do not let the cartridge dry out between the conditioning/equilibration and sample loading steps.[1]
-
Sample pH and Ionization: The pH of the sample can significantly impact the retention of ionizable compounds like DPD.[5] Adjust the pH of the urine sample to optimize the interaction with the sorbent. Acidifying urine samples is a common practice before SPE of DPD.[3]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through unretained.[2][4] Consider reducing the sample volume or using a cartridge with a higher sorbent mass.
-
High Flow Rate: A fast flow rate during sample loading can prevent sufficient interaction between DPD and the sorbent.[1] Try decreasing the flow rate to allow for better binding.
2. Analyte Lost in the Washing Step (DPD found in the wash fraction):
This suggests that the wash solvent is prematurely eluting the DPD from the sorbent.
-
Wash Solvent is Too Strong: The wash solvent may be too aggressive, stripping the DPD from the sorbent along with the interferences.[1] Use a weaker wash solvent or decrease the percentage of the organic solvent in your wash solution.
-
Incorrect Wash Solvent pH: The pH of the wash solvent can also affect the retention of DPD. Ensure the pH of the wash solution is maintained at a level that ensures DPD remains bound to the sorbent.
3. Analyte Not Eluting (DPD retained on the cartridge):
If DPD is not found in the load or wash fractions and the recovery is still low, it is likely that the DPD is not being efficiently eluted from the cartridge.
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interaction between DPD and the sorbent.[1] Increase the strength of the elution solvent, for instance, by increasing the organic solvent concentration.
-
Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely recover the DPD. Try increasing the volume of the elution solvent.
-
Optimize Elution Solvent pH: The pH of the elution solvent can be critical for efficient elution. Adjusting the pH may be necessary to neutralize any ionic interactions between DPD and the sorbent, facilitating its release.
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for this compound in SPE?
A1: With an optimized protocol, recovery rates for DPD can be quite high. For instance, sample preparation for HPLC using CF1 cellulose has been reported to yield recoveries higher than 90% for both pyridinoline and this compound.
Q2: What type of SPE cartridge is recommended for DPD extraction from urine?
A2: Several studies have successfully used cellulose-based SPE cartridges for the extraction of pyridinium crosslinks, including DPD, from urine samples.[3] A fully automated method has been described using columns containing 100 mg of microgranular cellulose.[3]
Q3: How does sample pH affect DPD recovery?
A3: The pH of the sample is a critical parameter that influences the ionization state of DPD and its interaction with the SPE sorbent.[5] Acidification of urine samples is a common step in published protocols for DPD extraction.[3] The optimal pH will depend on the specific sorbent being used and should be optimized for your particular method.
Q4: What are some key steps in a general SPE protocol for DPD?
A4: A typical SPE protocol involves the following steps:
General SPE Workflow
Caption: A generalized workflow for the solid-phase extraction of DPD.
Q5: Can the flow rate of the sample and solvents impact recovery?
A5: Yes, the flow rate is an important parameter. A high flow rate during sample loading may not allow enough time for the DPD to bind to the sorbent, leading to lower recovery.[1] Conversely, a very slow flow rate can unnecessarily prolong the extraction time. It is important to optimize the flow rate for each step of the process.
Data Summary
| Parameter | Recommendation/Observation | Expected Recovery | Reference |
| Sorbent Type | CF1 Cellulose | >90% | - |
| Sample Pre-treatment | Acidification of urine | - | [3] |
| Automated SPE | Microgranular cellulose (100 mg) | High correlation with manual methods | [3] |
Experimental Protocol
The following is a generalized protocol for the solid-phase extraction of DPD from urine, based on commonly cited methodologies. It is recommended to optimize this protocol for your specific laboratory conditions and reagents.
Objective: To extract and purify this compound from urine samples for subsequent analysis.
Materials:
-
SPE cartridges (e.g., cellulose-based, 100 mg)
-
Urine samples
-
Hydrochloric acid (HCl)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration buffer (e.g., acidified water)
-
Wash solvent
-
Elution solvent
-
SPE manifold
-
Collection tubes
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Acidify the urine supernatant to the desired pH with HCl.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass the conditioning solvent (e.g., 2 mL of methanol) through the cartridge. Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Pass the equilibration buffer (e.g., 2 mL of acidified water) through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the cartridge at a controlled, slow flow rate.
-
-
Washing:
-
Pass the wash solvent through the cartridge to remove interfering substances.
-
-
Elution:
-
Place new collection tubes under the cartridges.
-
Pass the elution solvent through the cartridge to elute the DPD.
-
-
Post-Elution:
-
The collected eluate can then be evaporated to dryness and reconstituted in a suitable solvent for analysis by methods such as HPLC.
-
References
Pre-analytical factors affecting Deoxypyridinoline measurement accuracy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the accuracy of urinary deoxypyridinoline (DPD) measurements. DPD is a specific marker of bone resorption, and its accurate quantification is critical for the diagnosis and management of metabolic bone diseases.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may lead to inaccurate DPD results.
Issue 1: High Variability in Repeated Measurements from the Same Subject
| Potential Cause | Troubleshooting Action |
| Diurnal Variation | DPD excretion follows a significant circadian rhythm, with levels being up to 50% higher at night.[1][2] Collect urine samples at the same time of day for all subsequent measurements, preferably a second morning void to minimize this variability.[1][2] |
| Day-to-Day Variability | There can be a natural day-to-day variation in DPD excretion of as much as 20%.[2] To minimize this, ensure consistent patient status regarding diet, exercise, and medications for each collection.[3][4] For monitoring therapeutic response, a baseline pre-treatment measurement is essential.[1] |
| Inconsistent Sample Collection | Variations in urine collection protocol can introduce errors. Standardize the collection procedure for all samples. It is recommended to collect a second morning void by having the patient empty their bladder upon waking and then collecting the next specimen.[2] |
Issue 2: Consistently Low or No Signal in an ELISA Assay
| Potential Cause | Troubleshooting Action |
| Improper Sample Storage | DPD is sensitive to UV light.[1] Samples should always be protected from light using amber containers or by wrapping the container in foil.[1] For long-term storage, samples should be kept at -20°C.[1] |
| Reagent Issues | An expired or improperly stored ELISA kit can lead to no signal. Ensure all reagents are within their expiration date and have been stored according to the manufacturer's instructions. Verify the activity of the enzyme conjugate and substrate. |
| Procedural Errors | Omission of a key reagent, incorrect incubation times or temperatures, or improper plate washing can all result in a weak or absent signal.[5][6] Carefully review the ELISA protocol and ensure all steps are followed precisely. |
| Presence of Inhibitors | Some substances can inhibit the enzyme reaction in an ELISA. For example, sodium azide can inhibit peroxidase reactions. Ensure that no inhibiting substances are present in the buffers or samples. |
Issue 3: High Background Signal in an ELISA Assay
| Potential Cause | Troubleshooting Action |
| Insufficient Washing | Inadequate washing between steps can leave unbound reagents, leading to a high background. Ensure thorough and consistent washing of all wells.[5] An automated plate washer is recommended for consistency. |
| Non-specific Binding | The detection antibody may be binding non-specifically to the plate. Use an appropriate blocking buffer to prevent this. The concentration of the conjugated secondary antibody may also be too high and require optimization. |
| Contaminated Reagents | Contaminated buffers or substrate can cause a high background signal. Use fresh, sterile reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of urine sample to collect for DPD measurement?
A1: A second morning void (SMV) is recommended.[1][2] The patient should discard the first urine upon waking and collect the subsequent sample.[2] This practice helps to minimize the impact of the significant diurnal variation in DPD excretion.[1][2] Collection before 10 AM is also advised.[7][8]
Q2: How should urine samples for DPD analysis be handled and stored?
A2: Urine samples should be collected in a plain plastic container with no preservatives.[7][9] It is crucial to protect the sample from UV light by using an opaque container or wrapping it in foil.[1] For short-term storage, refrigeration is adequate, but for long-term storage, samples must be frozen at -20°C.[1]
Q3: Does diet or exercise affect urinary DPD levels?
A3: Urinary DPD concentrations are generally not affected by diet or physical exercise, which makes it a reliable marker for bone turnover.[7] However, maintaining a consistent lifestyle regarding these factors during a monitoring period is still recommended to reduce any potential variability.[3]
Q4: Can medications interfere with DPD measurement?
A4: Yes, therapies that inhibit bone resorption, such as bisphosphonates, estrogen, and calcitonin, will decrease the excretion of DPD.[1][2] It is important to have a baseline measurement before starting such treatments to accurately assess their efficacy.[1]
Q5: Why is DPD excretion normalized to creatinine?
A5: Normalizing DPD to urinary creatinine concentration (e.g., nmol DPD/mmol creatinine) is a common practice to adjust for variations in urine dilution. However, errors in creatinine measurement can be a source of variability.[3] Additionally, factors that affect muscle mass and creatinine excretion, such as age or certain therapies, can influence the DPD/creatinine ratio.[10]
Quantitative Data Summary
Table 1: Biological Variability of this compound (DPD) Excretion
| Variability Type | Mean Reported Variability (%) | Range of Reported Variability (%) | Notes |
| Within-Day (Diurnal) | 67% | 53-75% | Excretion is highest at night.[3][4] |
| Inter-Day (Day-to-Day) | 16% | 5-24% | Reflects natural physiological fluctuations.[3][4] |
| Inter-Subject (Healthy Premenopausal Women) | 34% | 8-98% | Highlights the wide range of "normal" values among individuals.[3][4] |
| Inter-Subject (Postmenopausal Women) | 40% | 27-54% | Demonstrates increased variability in this population.[3][4] |
Experimental Protocols
While detailed, step-by-step protocols are specific to individual assay kits and laboratories, the following provides an overview of the key methodologies for DPD measurement.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Free DPD
ELISA is a common method for quantifying free DPD in urine. The assay typically involves a monoclonal antibody that is highly specific to free DPD, with minimal cross-reactivity to pyridinoline or peptide-bound forms of DPD.[11]
-
Principle: A competitive immunoassay format is often used. Unlabeled DPD in the urine sample competes with a fixed amount of enzyme-labeled DPD for a limited number of binding sites on a monoclonal antibody coated onto a microplate. The amount of enzyme-labeled DPD that binds is inversely proportional to the concentration of DPD in the sample.
-
Key Steps:
-
Sample Preparation: Urine samples are typically diluted.
-
Competitive Binding: The diluted sample and enzyme-conjugated DPD are added to the antibody-coated wells and incubated.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate is added, which is converted by the enzyme to produce a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Calculation: The concentration of DPD in the sample is determined by comparing its absorbance to a standard curve.
-
2. High-Performance Liquid Chromatography (HPLC) for Total DPD
HPLC can be used to measure both free and peptide-bound (total) DPD. This method requires a hydrolysis step to release the DPD from peptides.
-
Principle: HPLC separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). DPD is detected and quantified by its natural fluorescence.
-
Key Steps:
-
Sample Hydrolysis: Urine samples are subjected to acid hydrolysis to liberate DPD from peptides.
-
Solid-Phase Extraction: The hydrolysate is partially purified using a solid-phase extraction column to remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into the HPLC system. An isocratic or gradient mobile phase is used to separate DPD from other urinary components on a reversed-phase column.
-
Fluorescence Detection: As DPD elutes from the column, it is detected by a fluorescence detector.
-
Quantification: The concentration of DPD is determined by comparing the peak area of the sample to that of a known standard.
-
Visualizations
Caption: Recommended workflow for DPD measurement and potential pre-analytical pitfalls.
Caption: A logical troubleshooting guide for common issues in DPD measurement.
References
- 1. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 2. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Assessment and recommendations on factors contributing to preanalytical variability of urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. labcorp.com [labcorp.com]
- 8. This compound (DPD) Test - Test Results, Normal Range, Cost And More [lybrate.com]
- 9. asst-bergamoest.it [asst-bergamoest.it]
- 10. Markers of bone resorption--measurement in serum, plasma or urine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing cross-reactivity with pyridinoline in Deoxypyridinoline immunoassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxypyridinoline (DPD) immunoassays. The primary focus is on minimizing cross-reactivity with Pyridinoline (PYD), a critical factor for obtaining accurate and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during DPD immunoassays, with a specific emphasis on identifying and mitigating cross-reactivity with PYD.
| Issue | Potential Cause | Recommended Action |
| High background signal | 1. Cross-reactivity of the primary antibody with Pyridinoline (PYD). 2. Insufficient blocking of the microplate wells.3. Concentration of detection antibody is too high.4. Inadequate washing steps. | 1. Select an assay with high specificity. Refer to the manufacturer's data sheet for cross-reactivity data with PYD. Assays utilizing monoclonal antibodies often exhibit higher specificity.[1]2. Optimize the blocking step by trying different blocking buffers (e.g., BSA, non-fat milk) and increasing the incubation time.3. Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.4. Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Improper mixing of reagents.3. Temperature variations across the plate. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh pipette tips for each sample and reagent.2. Thoroughly mix all reagents before use.3. Ensure the plate is incubated at a stable and uniform temperature. Avoid stacking plates during incubation. |
| Lower than expected signal | 1. Degradation of DPD in the sample. 2. Incorrect sample preparation.3. Reagents not at room temperature before use. | 1. Follow proper sample storage guidelines. Urine samples should be stored at -20°C or lower for long-term storage.2. Adhere to the recommended sample collection and preparation protocol.3. Allow all reagents to equilibrate to room temperature before starting the assay. |
| Results do not correlate with expected physiological state | 1. Significant cross-reactivity with PYD leading to falsely elevated DPD levels. 2. Diurnal variation in DPD excretion.3. Improper sample collection timing. | 1. Verify the cross-reactivity of your assay. Consider using a more specific assay or a confirmatory method like HPLC if high PYD levels are suspected.2. Standardize the time of sample collection to minimize the impact of diurnal rhythm.3. It is often recommended to use the second morning void urine sample for DPD measurement. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Pyridinoline (PYD) cross-reactivity in a this compound (DPD) immunoassay?
A1: The primary cause of cross-reactivity is the structural similarity between DPD and PYD. If the antibody used in the immunoassay is not highly specific to DPD, it may also bind to PYD, leading to an overestimation of the DPD concentration. The specificity is largely determined by the epitope the antibody recognizes.
Q2: How can I select a DPD immunoassay kit with minimal PYD cross-reactivity?
A2: Carefully review the product datasheets for information on antibody specificity and cross-reactivity with PYD and other related molecules. Look for kits that provide quantitative data on cross-reactivity. For instance, an ELISA utilizing a monoclonal antibody has been reported to have less than 1% cross-reactivity with free pyridinoline.[1]
Q3: What are the best practices for urine sample collection and handling to ensure accurate DPD measurement?
A3: To minimize variability, it is recommended to collect the second morning void urine sample. There is a significant circadian rhythm in DPD excretion, with higher levels at night. Samples should be protected from light and stored at -20°C if not analyzed immediately.
Q4: Can diet or exercise affect urinary DPD levels?
A4: Urinary DPD levels are generally not affected by diet or physical exercise, making it a reliable marker of bone resorption.
Q5: What is the acceptable level of cross-reactivity with PYD in a DPD immunoassay?
A5: While there is no universally defined acceptable level, lower cross-reactivity is always better for assay accuracy. An assay with less than 1% cross-reactivity with PYD is considered highly specific.[1] The acceptable level may depend on the specific research question and the expected PYD/DPD ratio in the samples.
Quantitative Data on Cross-Reactivity
The following table summarizes the reported cross-reactivity of a specific monoclonal antibody-based DPD ELISA with Pyridinoline.
| Assay Component | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Monoclonal DPD Antibody | Free Pyridinoline | < 1% | [1] |
Note: Data for other commercially available kits were not quantitatively specified in the reviewed product manuals.
Experimental Protocols
Protocol 1: Urinary Sample Preparation
This protocol outlines the steps for preparing urine samples for a DPD immunoassay.
Materials:
-
Urine collection containers
-
Centrifuge
-
Micropipettes and tips
-
Storage tubes
Procedure:
-
Collection: Collect the second morning void urine sample in a clean container.
-
Centrifugation: Centrifuge the urine sample at 1,500 x g for 10 minutes to remove any particulate matter.
-
Aliquoting: Carefully transfer the supernatant to a clean, labeled storage tube.
-
Storage: If not for immediate use, store the urine aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Pre-assay Preparation: Before use in the immunoassay, thaw the samples completely, mix well, and centrifuge again to remove any precipitates.
Protocol 2: General this compound (DPD) ELISA Protocol (Competitive Assay)
This protocol provides a general workflow for a competitive DPD ELISA. Note: Always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
DPD ELISA kit (including pre-coated microplate, DPD standards, HRP-conjugated DPD, wash buffer, substrate, and stop solution)
-
Prepared urine samples
-
Distilled or deionized water
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Pipette the DPD standards and prepared urine samples into the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Add the HRP-conjugated DPD to each well. During this incubation, the free DPD in the sample and the HRP-conjugated DPD will compete for binding to the anti-DPD antibody coated on the wells.
-
Incubation: Incubate the plate according to the time and temperature specified in the kit manual.
-
Washing: After incubation, wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Incubation: Incubate the plate for the recommended time to allow for color development. The intensity of the color will be inversely proportional to the amount of DPD in the sample.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well using a plate reader at the specified wavelength.
-
Data Analysis: Calculate the concentration of DPD in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Workflow of a competitive this compound (DPD) immunoassay.
Caption: Troubleshooting logic for cross-reactivity in DPD immunoassays.
References
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Deoxypyridinoline (DPD) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the low-level detection of Deoxypyridinoline (DPD), a key biomarker for bone resorption.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of DPD, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no DPD signal in my samples?
Possible Causes & Solutions:
-
Suboptimal Sample Collection and Storage: DPD is a specific marker of bone resorption, and its concentration in urine can be influenced by circadian rhythm, with higher levels typically found in the morning.[1] Improper collection or storage can lead to degradation or variability.
-
Inefficient Sample Preparation: The complex matrix of urine can interfere with DPD detection. Inadequate cleanup can lead to ion suppression and low sensitivity.
-
Poor Chromatographic Retention: DPD is a polar molecule and may exhibit poor retention on standard reversed-phase columns, leading to co-elution with interfering matrix components.
-
Mass Spectrometer Settings Not Optimized: Incorrect mass transitions, collision energies, or source parameters will result in a weak or absent signal.
-
Solution: Ensure the mass spectrometer is tuned and calibrated. Optimize the MS/MS parameters for DPD using a pure standard. The most common adduct for DPD in positive electrospray ionization (ESI) is [M+H]+.
-
-
Matrix Effects: Co-eluting endogenous compounds from the urine matrix can suppress the ionization of DPD in the mass spectrometer source, leading to a significant decrease in signal intensity.[12][13][14]
-
Solution: To mitigate matrix effects, improve sample cleanup, optimize chromatographic separation to resolve DPD from interfering compounds, and use a stable isotope-labeled internal standard.[14]
-
Question: My DPD peak shape is poor (e.g., broad, tailing, or split). What could be the cause?
Possible Causes & Solutions:
-
Column Contamination or Degradation: The accumulation of matrix components on the analytical column can lead to distorted peak shapes.
-
Solution: Implement a regular column washing procedure. If the problem persists, replace the guard column or the analytical column. Using a dedicated column for DPD analysis is recommended to avoid cross-contamination.[15]
-
-
Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the starting mobile phase conditions.[16]
-
-
Issues with the LC System: Leaks, blockages, or problems with the pump can all lead to poor peak shapes.
-
Solution: Perform regular maintenance on your LC system. Check for leaks, ensure fittings are secure, and purge the pumps to remove any air bubbles.[16]
-
Question: I'm seeing high background noise or interfering peaks. How can I resolve this?
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can introduce significant background noise.
-
Carryover from Previous Injections: DPD or other analytes from a previous injection may be retained in the system and elute in subsequent runs.
-
Solution: Optimize the wash method for the autosampler and injection port. A wash solution containing a high percentage of organic solvent and a strong acid can be effective.
-
-
Co-eluting Isobaric Compounds: Other molecules in the sample may have the same mass-to-charge ratio as DPD, leading to interfering peaks.
-
Solution: Enhance chromatographic resolution by adjusting the gradient, flow rate, or column chemistry. Ensure that the MS/MS transitions selected are specific to DPD.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for DPD analysis?
An ideal internal standard for LC-MS/MS is a stable isotope-labeled version of the analyte. For DPD, a deuterated or 13C-labeled DPD would be the best choice to compensate for matrix effects and variations in sample processing.[17] If a stable isotope-labeled standard is unavailable, a structurally similar compound that does not occur naturally in the sample can be used, though this is less ideal.[18]
Q2: How can I improve the sensitivity of my assay to detect very low levels of DPD?
-
Increase Sample Volume: A larger starting volume of urine will result in a more concentrated final extract.
-
Optimize Ionization: Fine-tune the ESI source parameters, such as capillary voltage, gas flows, and temperature, to maximize the ionization efficiency of DPD.
-
Chemical Derivatization: Derivatizing DPD with a reagent that introduces a readily ionizable group can significantly enhance the signal intensity.[19][20][21][22] This is a powerful technique for achieving lower limits of detection.[19][21]
-
Utilize a More Sensitive Mass Spectrometer: Newer generations of mass spectrometers offer significantly improved sensitivity.[23]
Q3: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for DPD in urine by LC-MS/MS?
The LOD and LOQ for DPD can vary depending on the instrumentation, sample preparation method, and overall workflow. However, published methods have reported LODs in the low nanomolar range.
| Parameter | Reported Value | Reference |
| LOD | 0.082 ± 0.023 µM | [10][11] |
| LOQ | 0.245 ± 0.070 µM | [10][11] |
| LOQ | 2.5 nmol/L | [24] |
Q4: How stable is DPD in urine samples?
DPD in urine is remarkably stable, especially when stored frozen. Studies have shown no significant degradation after six weeks of storage at -20°C, and it is predicted to be stable for 10-20 years under these conditions.[2][3][5] Repeated freeze-thaw cycles (up to 10 times) have also been shown to have no effect on DPD concentrations.[2][3][5] At room temperature or refrigerated, urine samples are stable for at least 14 days.[25]
Experimental Protocols
Detailed Methodology for DPD Analysis in Urine by LC-MS/MS
This protocol is a generalized example based on common practices reported in the literature.[4][6][7][8] Optimization will be required for specific instrumentation and laboratory conditions.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Acidify urine samples by adding an appropriate volume of concentrated acid (e.g., HCl).
-
Centrifuge the samples to pellet any precipitate.
-
Condition a cellulose SPE cartridge with an appropriate solvent (e.g., methanol followed by water).
-
Load the supernatant from the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the DPD from the cartridge using an appropriate elution solvent (e.g., an acidic solution).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Typical Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Heptafluorobutyric acid (HFBA) in water |
| Mobile Phase B | 0.1% HFBA in acetonitrile |
| Gradient | Optimized for separation of DPD from matrix interferences |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined for [M+H]+ of DPD |
| Product Ion (Q3) | To be determined from fragmentation of DPD |
| Collision Energy | To be optimized for the specific instrument |
Visualizations
Caption: Experimental workflow for DPD analysis using LC-MS/MS.
Caption: Logical troubleshooting guide for low DPD sensitivity.
References
- 1. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 2. Determination of pyridinoline and this compound in urine, with special attention to retaining their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of Pyridinoline and this compound in Urine , with Special Attention to Retaining Their Stability | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. LC-MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. support.waters.com [support.waters.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. researchgate.net [researchgate.net]
- 18. Precautions in using an internal standard to measure pyridinoline and this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sciex.com [sciex.com]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. labcorp.com [labcorp.com]
Best practices for Deoxypyridinoline assay validation in a research setting.
Welcome to the technical support center for Deoxypyridinoline (DPD) assay validation. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the successful validation of DPD assays in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPD) and why is it measured in research?
A1: this compound (DPD) is a molecule that forms cross-links in type I collagen, which is the primary protein in bone. When bone is broken down (a process called bone resorption), DPD is released into the bloodstream and subsequently excreted in the urine without being metabolized.[1] This makes urinary DPD a specific and sensitive biomarker for bone resorption. In research and drug development, DPD levels are measured to assess bone turnover rates, study metabolic bone diseases like osteoporosis, and monitor the efficacy of anti-resorptive therapies.[2]
Q2: What are the most common methods for DPD analysis?
A2: The two most common methods for quantifying DPD are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).[3][4] HPLC is often considered the reference or "gold standard" method due to its high specificity and ability to measure both free and total DPD.[5][6][7] ELISAs are more common in many research labs due to their high throughput, simpler workflow, and lack of need for specialized chromatography equipment.[3][4]
Q3: What are the critical pre-analytical factors to consider for DPD measurement in urine?
A3: Pre-analytical variability is a significant source of error in DPD assays. Key factors to control include:
-
Specimen Collection Time: DPD excretion follows a circadian rhythm, with levels being highest in the early morning and lowest in the late afternoon.[8] It is recommended to collect the first or second morning void to minimize this variability.[8]
-
Urine Type: A random urine sample is typically used, but consistency in collection time across a study is crucial.
-
Sample Handling: Urine samples should be protected from UV light, as DPD is light-sensitive.[8] This can be achieved by using opaque containers or wrapping them in foil.
-
Storage: Samples should be stored at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles.
-
Normalization: Urinary DPD concentrations are typically normalized to creatinine levels to account for variations in urine dilution. Therefore, a validated creatinine assay must also be performed.
Q4: What are the essential validation parameters for a DPD assay in a research setting?
A4: A robust DPD assay validation should include the following parameters to ensure the data is accurate, reliable, and reproducible:
-
Precision: Assesses the agreement between replicate measurements. It is divided into intra-assay (within-run) and inter-assay (between-run) precision.
-
Accuracy (Trueness): Measures the closeness of the measured value to the true value. This is often assessed through spike and recovery experiments.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Specificity (Selectivity): The ability of the assay to measure only DPD without interference from other structurally similar molecules, like Pyridinoline (PYD), or other components in the urine matrix.[3]
-
Limit of Detection (LOD): The lowest concentration of DPD that can be reliably distinguished from a blank sample.
-
Limit of Quantitation (LOQ): The lowest concentration of DPD that can be measured with acceptable precision and accuracy.[9]
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Assay Validation Parameters: Representative Data
The following tables summarize typical performance characteristics for DPD assays. These values should be established and verified within your own laboratory.
Table 1: Precision of DPD Assays
| Assay Type | Precision Type | Coefficient of Variation (CV%) |
| ELISA | Intra-assay | < 10%[3][4] |
| Inter-assay | < 15%[3][4] | |
| HPLC | Intra-assay (Total DPD) | ~4%[10] |
| Inter-assay (Total DPD) | ~9%[10] | |
| Intra-assay (Free DPD) | ~10%[10] | |
| Inter-assay (Free DPD) | ~9%[10] |
Table 2: Accuracy and Sensitivity of DPD Assays
| Assay Type | Parameter | Typical Value/Range |
| ELISA | Accuracy (Recovery) | 85-115% |
| Sensitivity (LOD) | Typically in the low nmol/L or ng/mL range (e.g., < 1 nmol/L) | |
| HPLC | Accuracy (Recovery) | 95-105%[10] |
| Limit of Quantitation (LOQ) | e.g., ~0.35 µM[11] |
Experimental Protocols
Protocol: Competitive ELISA for Urinary DPD
This protocol provides a general workflow for a competitive ELISA, a common format for commercial DPD kits. Always refer to the specific manufacturer's instructions for your kit.
1. Reagent Preparation:
- Allow all kit components and samples to reach room temperature before use.
- Prepare wash buffer by diluting the concentrated stock as per the kit instructions.
- Reconstitute the lyophilized DPD standard to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100, 200 ng/mL).
2. Sample Preparation:
- Centrifuge urine samples to remove any particulate matter.
- If necessary, dilute samples with the provided assay diluent to ensure the DPD concentration falls within the range of the standard curve.
3. Assay Procedure:
- Add standards and samples to the appropriate wells of the DPD-coated microplate.
- Immediately add the Biotin-labeled anti-DPD antibody to each well. In this competitive format, the DPD in the sample will compete with the DPD coated on the plate for antibody binding.
- Incubate the plate (e.g., for 45 minutes at 37°C).
- Wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove unbound reagents.
- Add Streptavidin-HRP conjugate to each well and incubate (e.g., for 30 minutes at 37°C).
- Wash the plate again to remove unbound conjugate.
- Add TMB substrate to each well and incubate in the dark (e.g., for 15-20 minutes at 37°C). A blue color will develop.
- Add stop solution to each well. The color will change from blue to yellow.
- Read the absorbance of each well on a microplate reader at 450 nm. The intensity of the color is inversely proportional to the amount of DPD in the sample.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance of each standard against its known concentration.
- Use the standard curve to determine the DPD concentration in the unknown samples.
- Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.
- Normalize the DPD concentration to the urinary creatinine concentration.
Visualized Workflows and Guides
Caption: General workflow for a competitive DPD ELISA.
Troubleshooting Guide
This guide addresses common issues encountered during DPD ELISA experiments.
Issue 1: High Background or All Wells are Dark Yellow
Caption: Troubleshooting high background in a DPD ELISA.
Issue 2: Weak or No Signal
References
- 1. jddtonline.info [jddtonline.info]
- 2. This compound (DPD), Urine - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 3. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method for the isolation and purification of pyridinoline and this compound crosslinks from bone by liquid chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a high-performance liquid chromatographic assay for lysylpyridinoline in urine: a potential biomarker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 9. bio-rad.com [bio-rad.com]
- 10. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming matrix effects in the analysis of urinary Deoxypyridinoline.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of urinary Deoxypyridinoline (DPD), a key biomarker of bone resorption.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during urinary DPD analysis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient sample extraction: The chosen sample preparation method may not be effectively isolating DPD from the urine matrix. | Optimize Sample Preparation: • Solid-Phase Extraction (SPE): If using SPE, ensure the sorbent is appropriate for DPD (e.g., cellulose-based).[4][5] Optimize wash and elution steps to minimize loss of DPD while removing interferences. • Liquid-Liquid Extraction (LLE): Adjust the solvent type and pH to improve the partitioning of DPD into the organic phase. • Method Comparison: If persistent issues occur, consider comparing the performance of different extraction methods (SPE, LLE, or dilute-and-shoot). |
| Analyte Degradation: DPD may be unstable under certain storage or processing conditions. | Ensure Sample Stability: • Store urine samples at -20°C or lower for long-term stability.[6] • Avoid repeated freeze-thaw cycles.[6] • Process samples promptly after thawing. | |
| High Signal Variability (Poor Precision) | Inconsistent Matrix Effects: Variation in the composition of urine samples between individuals can lead to inconsistent ion suppression or enhancement in LC-MS/MS analysis. | Implement Robust Mitigation Strategies: • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for DPD is the gold standard for correcting variability due to matrix effects.[7] • Thorough Sample Cleanup: Employing a rigorous sample preparation method like SPE can reduce the variability of matrix components. |
| Inconsistent Sample Collection: There is significant circadian rhythm in DPD excretion, with higher levels at night.[8] | Standardize Collection Protocol: • It is recommended to use a carefully monitored second morning void urine sample to minimize variability.[8] | |
| Signal Suppression or Enhancement (Inaccurate Quantification) | Co-eluting Matrix Components: Molecules from the urine matrix that elute at the same time as DPD can interfere with its ionization in the mass spectrometer.[9] | Improve Chromatographic Separation: • Optimize the LC gradient to better separate DPD from interfering matrix components.Evaluate and Minimize Matrix Effects: • Post-Column Infusion: This technique can be used to identify regions of the chromatogram where ion suppression or enhancement occurs. • Sample Dilution: Diluting the urine sample can reduce the concentration of interfering matrix components.[10] A 10-fold dilution has been shown to be effective in reducing matrix effects for some analytes.[9] |
| Immunoassay Interference | Cross-reactivity: The antibody used in the immunoassay may cross-react with other molecules in the urine, leading to inaccurate results. | Verify Antibody Specificity: • Consult the manufacturer's data sheet for information on antibody cross-reactivity. • Some immunoassays for DPD show minimal cross-reactivity with related compounds like pyridinoline (PYD).[11] |
| Non-specific Binding: Other components in the urine matrix may non-specifically bind to the assay components. | Sample Dilution: Diluting the urine sample can often mitigate non-specific binding effects.[10] |
Frequently Asked Questions (FAQs)
General
Q1: What is this compound (DPD) and why is it measured in urine?
This compound is a cross-linking molecule found predominantly in type I collagen of bone.[12] During bone resorption, osteoclasts break down the bone matrix, releasing DPD into the bloodstream.[2][3] DPD is then excreted unmetabolized in the urine, making urinary DPD a specific biomarker for the rate of bone resorption.[2][3]
Q2: What are "matrix effects" in the context of urinary DPD analysis?
Matrix effects refer to the alteration of the analytical signal of DPD caused by other components present in the urine matrix. In LC-MS/MS, this can manifest as ion suppression or enhancement, leading to underestimation or overestimation of the true DPD concentration.[13] In immunoassays, matrix components can interfere with antibody-antigen binding.[10]
Sample Preparation
Q3: What are the common sample preparation methods to overcome matrix effects for urinary DPD analysis?
The most common methods are:
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain DPD while other matrix components are washed away.[4][5]
-
Liquid-Liquid Extraction (LLE): This method separates DPD from the aqueous urine matrix into an immiscible organic solvent.[14]
-
Dilute-and-Shoot: This is the simplest method, involving the dilution of the urine sample before direct injection into the analytical instrument.[9][15]
Q4: Which sample preparation method is the best?
The "best" method depends on the specific requirements of the assay, such as sensitivity, throughput, and the analytical platform being used. The following table provides a comparison of the common methods:
| Method | Principle | Advantages | Disadvantages | Reported Recovery for Similar Analytes |
| Solid-Phase Extraction (SPE) | Differential partitioning of DPD and matrix components between a solid and a liquid phase. | High selectivity, can provide very clean extracts, leading to reduced matrix effects.[16] | Can be more time-consuming and expensive than other methods. Method development can be complex. | 84.1% for urinary organic acids.[17] For DPD specifically, mean recovery has been reported as 104.2% (range 102.0–106.3%) with the use of an internal standard.[18] |
| Liquid-Liquid Extraction (LLE) | Partitioning of DPD between two immiscible liquid phases (urine and an organic solvent). | Relatively inexpensive and can provide good sample cleanup. | Can be labor-intensive and may use large volumes of organic solvents. Emulsion formation can be an issue. | 77.4% for urinary organic acids.[17] |
| Dilute-and-Shoot | Reduction of matrix component concentration by dilution. | Simple, fast, and high-throughput.[9][15] | Matrix effects are reduced but not eliminated.[9] May not be suitable for assays requiring very low limits of detection due to analyte dilution.[10] | Not applicable (analyte is diluted, not recovered). |
Analysis
Q5: How can I detect the presence of matrix effects in my LC-MS/MS assay?
Two common methods are:
-
Post-Column Infusion: A constant flow of a DPD standard solution is introduced into the mass spectrometer after the analytical column. A blank urine extract is then injected. Any deviation (a dip for suppression or a peak for enhancement) in the constant DPD signal indicates the presence of co-eluting matrix components.
-
Post-Extraction Spike: The response of DPD spiked into a pre-extracted blank urine sample is compared to the response of the same amount of DPD in a neat solvent. A significant difference between the two responses indicates the presence of matrix effects.
Q6: Is a stable isotope-labeled internal standard (SIL-IS) necessary for urinary DPD analysis by LC-MS/MS?
While not strictly mandatory, the use of a SIL-IS for DPD is highly recommended and is considered the gold standard for quantitative bioanalysis.[7] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement, thereby improving the accuracy and precision of the measurement.[7]
Experimental Protocols
Solid-Phase Extraction (SPE) for Urinary DPD
This protocol is based on a method using a cellulose slurry for the extraction of free pyridinoline and this compound from urine.[5]
Materials:
-
Urine sample
-
Cellulose powder
-
Formic acid
-
Methanol
-
Deionized water
-
SPE cartridges
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Acidify the urine sample with formic acid to a final concentration of 2%.
-
SPE Cartridge Preparation: Prepare a slurry of cellulose in deionized water and pack it into an empty SPE cartridge.
-
Conditioning: Condition the cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water.
-
Elution: Elute the DPD from the cartridge with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Dilute-and-Shoot for Urinary DPD
This is a general protocol for a simple and rapid sample preparation method.[9][15][19]
Materials:
-
Urine sample
-
Internal standard working solution (containing a SIL-IS for DPD)
-
Dilution solution (e.g., deionized water with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw the frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the urine samples to pellet any particulate matter.
-
Dilution: In a clean microcentrifuge tube, add a specific volume of the urine supernatant (e.g., 50 µL).
-
Internal Standard Addition: Add a specific volume of the internal standard working solution (e.g., 50 µL).
-
Diluent Addition: Add a larger volume of the dilution solution (e.g., 400 µL for a 1 in 10 final dilution).
-
Mixing: Vortex the mixture thoroughly.
-
Analysis: Transfer the diluted sample to an autosampler vial for direct injection into the LC-MS/MS system.
Visualizations
Caption: Bone resorption pathway leading to the release and excretion of DPD.
Caption: General experimental workflow for urinary DPD analysis.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. labcorp.com [labcorp.com]
- 3. advms.pl [advms.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of pyridinoline and this compound in urine, with special attention to retaining their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 9. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoassay for urinary pyridinoline: the new marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gdx.net [gdx.net]
- 13. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for the isolation and purification of pyridinoline and this compound crosslinks from bone by liquid chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry [stacks.cdc.gov]
- 17. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC–MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSpace [helda.helsinki.fi]
Impact of sample collection time on urinary Deoxypyridinoline levels.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of sample collection time on urinary Deoxypyridinoline (DPD) levels. DPD is a specific marker of bone resorption, and accurate measurement is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is urinary this compound (DPD) and why is it measured?
A1: this compound (DPD) is a cross-linking molecule found predominantly in type I collagen of bone.[1] When bone is broken down (resorbed) by cells called osteoclasts, DPD is released into the bloodstream and subsequently excreted in the urine without being metabolized.[1] This makes urinary DPD a specific and sensitive biomarker for the rate of bone resorption.[1][2][3] Its measurement is valuable in diagnosing and managing metabolic bone diseases such as osteoporosis, Paget's disease, and bone metastases.[1][2][3]
Q2: Why is the timing of urine sample collection so critical for DPD analysis?
A2: Urinary DPD excretion exhibits a significant diurnal (circadian) rhythm, meaning its levels fluctuate throughout a 24-hour period.[2][3][4][5] This variation is substantial, with nighttime levels being as much as 50% higher than daytime levels.[2][3] The peak excretion typically occurs in the early morning, between 5:00 and 8:00 AM, while the lowest levels (nadir) are observed in the afternoon and evening, between 2:00 PM and 11:00 PM.[5][6][7] Collecting samples at inconsistent times can introduce significant variability, making it difficult to interpret results and compare data between subjects or over time.[5]
Q3: What is the recommended procedure for urine sample collection to minimize variability?
A3: To minimize the impact of diurnal variation, a standardized collection protocol is crucial. The most widely recommended method is to collect the second morning void .[2][3] The patient should empty their bladder upon waking (discarding this first urine) and then collect the next urine sample.[3] Collection before 10:00 AM is also a common recommendation.[8][9] It is important to maintain a consistent collection protocol for all samples in a study to minimize day-to-day variability.[3]
Q4: Does fasting affect urinary DPD levels?
A4: While DPD itself is not influenced by diet, fasting can be a component of a standardized collection protocol to reduce other potential metabolic variabilities.[5] Some studies on intermittent fasting have shown effects on bone remodeling markers, though the direct impact on the diurnal rhythm of DPD in a research setting is less clear.[10] For consistency, it is often recommended to collect samples in a fasting state, especially if other metabolic markers are being analyzed concurrently.
Q5: How should urine samples for DPD analysis be handled and stored?
A5: Proper sample handling is essential for accurate results. Urine should be collected in a clean, plain container with no preservatives.[3][8] A minimum volume of 10 mL is typically required.[2][11] Samples should be protected from UV light by using an opaque container or wrapping it in foil.[2][11] For storage, it is recommended to freeze the sample at -20°C if it cannot be analyzed immediately.[2][11]
Troubleshooting Guide
Issue: High variability in DPD results within the same subject.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Collection Time | - Confirm that all samples were collected at the same time of day, preferably as a second morning void.[2][3] - Implement a strict, standardized collection protocol for all future samples. |
| Day-to-Day Biological Variation | - Urinary DPD can have a natural day-to-day variation of as much as 20%.[3] - For baseline measurements or to characterize an individual's excretion, consider collecting urine over three consecutive days to obtain a more stable average.[12] |
| Errors in Creatinine Measurement | - DPD levels are often normalized to urinary creatinine to account for variations in urine dilution. Inaccuracies in creatinine measurement will directly affect the final DPD result. - Verify the calibration and performance of the creatinine assay. |
| Improper Sample Handling | - Ensure samples were protected from light during and after collection.[2][11] - Confirm that samples were stored at the correct temperature (-20°C for long-term storage).[2][11] |
Issue: Unexpectedly high or low DPD levels.
| Potential Cause | Troubleshooting Steps |
| Underlying Medical Conditions | - Elevated DPD levels can be associated with conditions such as hyperthyroidism, hyperparathyroidism, and certain cancers with bone metastases.[13][14] - Review the subject's clinical history for any conditions known to affect bone metabolism. |
| Medications | - Therapies that inhibit bone resorption, such as bisphosphonates and estrogen, will decrease DPD excretion.[2][3] - Conversely, some medications like corticosteroids can increase bone resorption.[14] - Document all medications the subject is taking. |
| Age and Physiological State | - DPD levels are naturally higher in children and adolescents due to rapid bone growth.[15] - Postmenopausal women typically have higher DPD levels due to estrogen deficiency.[8][14] - Ensure appropriate reference ranges are being used for the study population. |
Quantitative Data Summary
The following table summarizes the diurnal variation in urinary DPD excretion based on studies in premenopausal women.
| Parameter | Observation | Reference |
| Peak Excretion Time | Between 05:00 and 08:00 h | [5][6] |
| Nadir (Lowest) Excretion Time | Between 14:00 and 23:00 h | [5][6][7] |
| Magnitude of Fluctuation | Up to a 2-fold difference between peak and nadir | [5][6] |
| Mean Decrease from Morning | 25-35% fall between 08:00 and 11:00 h | [5][6] |
Experimental Protocols
Urinary DPD Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions for your kit.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples for 20 minutes at 2000-3000 rpm to remove any particulate matter.
-
Use the clear supernatant for the assay.
-
-
Assay Procedure:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 50 µL of standard, blank (sample diluent), or urine sample to the appropriate wells of the micro-ELISA plate pre-coated with anti-DPD antibody.
-
Immediately add 50 µL of a detection reagent (e.g., HRP-conjugated DPD) to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate in the dark at 37°C for a specified time (e.g., 15 minutes). The color development is inversely proportional to the amount of DPD in the sample.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of DPD in the samples from the standard curve.
-
Normalize the DPD concentration to the urinary creatinine concentration (nmol DPD/mmol creatinine).
-
Urinary DPD Measurement by High-Performance Liquid Chromatography (HPLC)
This is a generalized protocol and requires specialized equipment and expertise.
-
Sample Preparation (for total DPD):
-
Acid hydrolysis: Mix urine with concentrated hydrochloric acid in a sealed tube and heat at approximately 110°C for several hours to release peptide-bound DPD.
-
Solid-phase extraction: Use a cellulose partition chromatography column to partially purify the DPD from interfering substances in the hydrolyzed urine.
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An ion-pairing agent like heptafluorobutyric acid (HFBA) is often included in the mobile phase to improve the retention of the hydrophilic DPD and pyridinoline (PYD) molecules.
-
Detection: DPD is naturally fluorescent, so a fluorescence detector is used (e.g., excitation at ~297 nm and emission at ~395 nm).
-
Quantification: Calibrate the system using synthetic DPD standards of known concentrations.
-
-
Data Analysis:
-
Identify and integrate the DPD peak in the chromatogram based on its retention time compared to the standard.
-
Calculate the concentration of DPD in the sample based on the peak area and the calibration curve.
-
Normalize the DPD concentration to the urinary creatinine concentration.
-
Visualizations
Caption: Troubleshooting workflow for high variability in urinary DPD measurements.
This guide provides a foundational understanding of the critical importance of sample collection timing in the analysis of urinary DPD. By adhering to standardized protocols and understanding the potential sources of variability, researchers can enhance the accuracy and reliability of their data.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous free and glycosylated pyridinium crosslink determination in urine: validation of an HPLC-fluorescence method using a this compound homologue as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diagnostics.roche.com [diagnostics.roche.com]
- 7. academic.oup.com [academic.oup.com]
- 8. biomatik.com [biomatik.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Intermittent Fasting on Glucose Homeostasis and Bone Remodeling in Glucocorticoid-Induced Osteoporosis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 12. dlslab.com [dlslab.com]
- 13. biocompare.com [biocompare.com]
- 14. Variability in urinary excretion of bone resorption markers: limitations of a single determination in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uchealth.org [uchealth.org]
Technical Support Center: Deoxypyridinoline (DPD) Analysis in Urine Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and degradation of Deoxypyridinoline (DPD) in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPD) and why is it measured in urine?
This compound is a pyridinium cross-link that stabilizes type I collagen in bone.[1] When bone is broken down by osteoclasts during bone resorption, DPD is released into the bloodstream and subsequently excreted in the urine without being metabolized.[1][2] This makes urinary DPD a specific and valuable biomarker for monitoring the rate of bone resorption.[1][3][4] Its measurement is crucial in studying bone metabolism, diagnosing diseases like osteoporosis, and monitoring the effectiveness of anti-resorptive therapies.[2][4][5]
Q2: How stable is DPD in urine samples under different storage conditions?
DPD is remarkably stable in urine when stored correctly. For long-term storage, freezing at -20°C is recommended, which can preserve the integrity of DPD for many years when protected from light.[5][6][7][8] Studies have shown no significant changes in DPD concentrations after 6 weeks of storage at -20°C, and it is predicted to be stable for 10-20 years under these conditions in the dark.[7][8] Additionally, repeated freezing and thawing (up to 10 times) have been shown to have no significant effect on DPD concentrations.[7][8] For short-term storage, samples are stable for up to 14 days at room temperature or when refrigerated.
Q3: Is DPD in urine sensitive to light?
Yes, DPD is sensitive to light, particularly ultraviolet (UV) light.[9][10] Exposure to both UV and natural light can lead to the degradation of DPD in urine samples.[9][10] The rate of this photodegradation is influenced by the pH of the urine, with increased degradation observed at higher pH levels.[9][10] Therefore, it is a critical pre-analytical requirement to protect urine samples from light immediately after collection and during storage and processing.[5]
Q4: What is the recommended procedure for collecting urine samples for DPD analysis?
To minimize variability, it is recommended to collect a second morning void urine sample.[4][5] This is because DPD excretion follows a significant circadian rhythm, with levels being up to 50% higher at night.[4][5] The patient should void upon waking and discard this urine, then collect the next specimen.[4] A plain plastic container with no preservatives should be used for collection.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during DPD analysis.
Issue 1: Low or No Signal in ELISA/HPLC
-
Possible Cause: Degradation of DPD due to light exposure.
-
Solution: Ensure that from the moment of collection, the urine sample is protected from light using an opaque container or by wrapping the container in foil.[5] This protection should be maintained during all subsequent handling and storage steps.
-
-
Possible Cause: Incorrect sample storage.
-
Possible Cause: Reagent or procedural error in the assay.
-
Solution: Review the assay protocol to confirm that all reagents were added in the correct order and volumes. Ensure that standards and reagents have not expired and have been stored correctly. For ELISA, verify the activity of the enzyme conjugate and substrate.
-
Issue 2: High Variability in DPD Results
-
Possible Cause: Inconsistent sample collection timing.
-
Possible Cause: Day-to-day biological variation.
-
Solution: Be aware that day-to-day variation in DPD excretion can be as high as 20%.[4] For longitudinal studies, consider collecting baseline samples on multiple days to establish a more stable baseline.
-
-
Possible Cause: Matrix effects from the urine sample.
Issue 3: High Background Signal in ELISA
-
Possible Cause: Inadequate plate washing.
-
Solution: Ensure thorough and consistent washing of the microplate wells between steps to remove all unbound reagents. Automated plate washers can improve consistency.
-
-
Possible Cause: Non-specific binding of antibodies.
-
Solution: Use an appropriate blocking buffer to prevent non-specific binding to the well surface. You may also need to optimize the concentration of the detection antibody.
-
-
Possible Cause: Contaminated reagents.
-
Solution: Use fresh, sterile reagents. The TMB substrate, in particular, should be colorless before use and protected from light.
-
Data Presentation
Table 1: Stability of this compound in Urine Under Various Storage Conditions
| Storage Condition | Duration | Stability | Reference(s) |
| Frozen (-20°C), in the dark | 6 weeks | No significant change | [6],[7],[8] |
| Frozen (-20°C), in the dark | 10-20 years (predicted) | Stable | [7],[8] |
| Repeated Freeze-Thaw Cycles (up to 10) | N/A | No significant effect | [7],[8] |
| Room Temperature | 14 days | Stable | |
| Refrigerated | 14 days | Stable |
Table 2: Effect of Light Exposure on this compound Concentrations in Urine
| Light Source | Exposure Duration | pH | Observation | Reference(s) |
| UV Light | 3 days | 7.0 & 9.0 | Significant degradation of free DPD | [9],[10] |
| Natural Light | 3 hours | 1.0 - 5.0 | No significant decrease | [9],[10] |
| Natural Light | 1 day | 1.0 - 5.0 | Reduced levels of DPD | [9],[10] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Handling
-
Patient Instruction: Instruct the patient to empty their bladder upon waking and to discard this urine.
-
Sample Collection: Collect the second urine specimen of the morning in a sterile, plain plastic container with no preservatives. A minimum volume of 10 mL is recommended.[4][5]
-
Light Protection: Immediately after collection, protect the sample from light by using an opaque container or by wrapping the container in aluminum foil.[5]
-
Initial Processing: If the sample appears cloudy or contains particulate matter, centrifuge at 2000-3000 rpm for 20 minutes. Transfer the clear supernatant to a new, labeled, light-protected tube.
-
Storage: For immediate analysis, the sample can be stored at 2-8°C. For long-term storage, freeze the sample at -20°C or lower.[5][6][7][8]
Protocol 2: General Steps for DPD Measurement by ELISA
This is a generalized protocol. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the DPD standard provided in the kit.
-
Sample Incubation: Add standards, controls, and urine samples to the appropriate wells of the antibody-coated microplate. Incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).
-
Detection Antibody Incubation: Wash the plate multiple times with the wash buffer. Add the detection reagent (e.g., biotin-conjugated antibody) to each well and incubate as directed.
-
Enzyme Conjugate Incubation: Wash the plate again. Add the enzyme conjugate (e.g., HRP-avidin) and incubate.
-
Substrate Reaction: After another wash step, add the substrate solution (e.g., TMB) to each well. Incubate in the dark to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the DPD concentration in your samples by comparing their absorbance values to the standard curve.
Protocol 3: Key Steps for DPD Measurement by HPLC
This protocol outlines the general steps. Specific parameters such as column type, mobile phase composition, and gradient will need to be optimized based on the available instrumentation and specific HPLC method.
-
Sample Preparation:
-
For total DPD, acid hydrolysis of the urine sample is required to release peptide-bound DPD. This typically involves heating the sample with concentrated hydrochloric acid.
-
For free DPD, a pre-fractionation step using cellulose partition chromatography is often necessary to remove interfering substances from the urine matrix.[11]
-
-
Chromatographic Separation:
-
Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use an appropriate mobile phase, often containing an ion-pairing agent like heptafluorobutyric acid (HFBA), to achieve separation of DPD.
-
-
Detection:
-
DPD is naturally fluorescent. Use a fluorescence detector with appropriate excitation and emission wavelengths for detection.
-
-
Quantification:
-
Quantify the DPD concentration by comparing the peak area of the sample to that of a standard curve prepared with purified DPD calibrators.[15]
-
Visualizations
Caption: Workflow for Urine Sample Handling for DPD Analysis.
Caption: Troubleshooting Logic for DPD Urinalysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. altasciences.com [altasciences.com]
- 3. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 5. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 6. Determination of pyridinoline and this compound in urine, with special attention to retaining their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. LC–MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elkbiotech.com [elkbiotech.com]
- 10. To determine the effects of ultraviolet light, natural light and ionizing radiation on pyridinium cross-links in bone and urine using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arp1.com [arp1.com]
- 13. researchgate.net [researchgate.net]
- 14. cygnustechnologies.com [cygnustechnologies.com]
- 15. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for diurnal variation of Deoxypyridinoline in research studies.
Technical Support Center: Deoxypyridinoline (DPD) Assays
Welcome to the technical support center for this compound (DPD) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the effects of diurnal variation in DPD measurements and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPD) and why is it measured in research?
This compound (DPD) is a stable cross-link found in mature type I collagen, primarily in bone and dentin.[1] When bone is broken down by osteoclasts during the process of bone resorption, DPD is released into the circulation and subsequently excreted in the urine without being metabolized.[2] This makes urinary DPD a specific and sensitive marker of bone resorption.[1][3] It is frequently measured in clinical research to diagnose and manage metabolic bone diseases such as osteoporosis, Paget's disease, primary hyperparathyroidism, and to monitor the efficacy of anti-resorptive therapies like bisphosphonates.[1][3][4]
Q2: What is diurnal variation and how significantly does it affect urinary DPD levels?
Diurnal (or circadian) variation refers to the natural fluctuation of a biological marker over a 24-hour period. Urinary DPD excretion exhibits a significant circadian rhythm, with levels peaking during the night and reaching a nadir in the late afternoon.[1][3][5] The excretion can be as much as 50% higher at night compared to daytime levels.[1][3] In addition to this daily rhythm, there is also day-to-day variability in DPD excretion, which can be as high as 20%.[1]
Q3: How can I adjust for the diurnal variation of DPD in my study participants?
To minimize the impact of diurnal variation, it is crucial to standardize the urine collection protocol. The most widely recommended method is to collect the second morning void.[1][3] Participants should be instructed to empty their bladder upon waking (discarding this first urine) and then collect the next specimen.[1] Maintaining a consistent collection time for all participants and for all follow-up samples from the same participant is essential to reduce variability.[1]
Q4: Is DPD affected by diet or exercise?
Urinary DPD levels are generally not affected by diet or physical exercise, which is a significant advantage over some other bone turnover markers.[4] This specificity to bone resorption makes it a robust marker for clinical studies.
Q5: How should urine samples for DPD analysis be stored?
Collected urine samples should be protected from UV light.[3] If the analysis is to be performed on the same day, samples can be stored at 2–6°C.[5] For longer-term storage, samples should be frozen at -20°C or lower.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High intra-subject variability in DPD levels across different time points. | Inconsistent sample collection timing. | Ensure all subjects adhere strictly to the second morning void collection protocol for every sample. Provide clear, written instructions. |
| Improper sample handling and storage. | Samples must be protected from light and stored at the correct temperature (refrigerated for same-day analysis, frozen for longer storage).[3][5] | |
| Day-to-day physiological variation. | While some day-to-day variation (up to 20%) is normal, collecting samples at the same time of day will minimize this.[1] Consider multiple baseline measurements for longitudinal studies. | |
| Unexpectedly low DPD readings. | Assay sensitivity issues. | For certain immunoassays, using less diluted urine samples may enhance the sensitivity of the assay.[6] |
| Subject has a condition that reduces bone resorption. | Hypothyroidism, for example, has been shown to reduce urinary DPD excretion.[6] | |
| Difficulty comparing DPD results between different studies or labs. | Use of different assay methods. | Values obtained with different assay methods (e.g., HPLC vs. ELISA) should not be used interchangeably in serial testing.[4] It is recommended to use one consistent assay method for monitoring a patient's therapy.[4] |
| Different normalization methods. | Ensure DPD values are consistently normalized to urinary creatinine to account for variations in urine dilution. |
Data Presentation: Magnitude of DPD Variation
| Type of Variation | Magnitude of Change | Source |
| Diurnal (Circadian) Variation | Up to 50% higher at night | [1][3] |
| Day-to-Day Variation | As much as 20% | [1] |
Experimental Protocols
Protocol 1: Standardized Urine Sample Collection for DPD Analysis
Objective: To collect urine samples in a standardized manner to minimize the impact of diurnal variation on DPD measurement.
Materials:
-
Sterile urine collection container (plain, no preservatives).[1][4]
-
Foil or opaque bag to protect the sample from light.[3]
-
Labels for participant identification, date, and time of collection.
Procedure:
-
Provide the participant with the collection container and clear instructions, both verbal and written.
-
Instruct the participant that upon waking in the morning, they should completely empty their bladder into the toilet (this first void is discarded).
-
The participant should then collect the next urine specimen (the second morning void) in the provided container.
-
A mid-stream collection is preferable to avoid contamination.
-
The container should be filled to the recommended volume (e.g., at least 10 mL).[1][3]
-
Immediately after collection, the container should be securely capped and placed in an opaque bag or wrapped in foil to protect it from light.[3]
-
The sample should be labeled accurately.
-
The sample should be kept cool and transported to the laboratory as soon as possible.
-
For laboratory processing, if not analyzed on the day of collection, the sample should be frozen at -20°C.[3][5]
Protocol 2: Measurement of Urinary DPD by ELISA
Objective: To quantify the concentration of DPD in urine samples using a competitive enzyme-linked immunosorbent assay (ELISA).
Note: This is a general protocol. Always refer to the specific manufacturer's instructions for the commercial ELISA kit being used.
Materials:
-
Commercial DPD ELISA kit (containing DPD-coated microplate, standards, controls, detection antibody, substrate, and stop solution).
-
Urine samples (thawed and brought to room temperature if previously frozen).
-
Urinary creatinine measurement reagents.
-
Precision pipettes and tips.
-
Microplate reader.
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove any particulate matter.
-
Creatinine Measurement: Determine the creatinine concentration of each urine sample to allow for normalization.
-
Assay Procedure (refer to kit manual):
-
Prepare standards and controls as per the kit instructions.
-
Pipette standards, controls, and urine samples into the appropriate wells of the DPD-coated microplate.
-
Add the detection antibody (e.g., HRP-conjugated anti-DPD antibody) to each well.
-
Incubate the plate for the time and temperature specified in the manual. During incubation, free DPD in the sample will compete with the DPD coated on the plate for antibody binding.
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color will be inversely proportional to the amount of DPD in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the DPD concentration of the samples from the standard curve.
-
Normalize the DPD concentration to the urinary creatinine concentration (e.g., nmol DPD/mmol creatinine).
-
Visualizations
Caption: Bone remodeling cycle and the release of DPD.
Caption: Workflow for standardized DPD urine collection.
References
- 1. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 4. labcorp.com [labcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. Urinary excretion of pyridinoline and this compound measured by immunoassay in hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration and standardization of Deoxypyridinoline assays for reliable results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration and standardization of Deoxypyridinoline (DPD) assays. It is designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during DPD assays. For optimal performance, always refer to the specific instructions provided with your assay kit.
High Background or Non-Specific Binding
Question: My blank and negative control wells show high absorbance values. What could be the cause and how can I fix it?
Answer: High background can obscure true signals and is often caused by several factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash cycles or the soaking time between washes to thoroughly remove unbound reagents. Ensure complete removal of wash buffer after the last wash by inverting the plate and tapping it on absorbent paper.[1][2][3] |
| Contaminated Reagents | Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination.[1] Ensure the substrate solution is colorless before use; discoloration may indicate contamination.[1] |
| Improper Blocking | Ensure the blocking buffer is compatible with your assay and that the incubation time is sufficient to block all non-specific binding sites. |
| High Reagent Concentration | Prepare reagents, especially the detection antibody and HRP-conjugate, exactly as instructed in the protocol. High concentrations can lead to non-specific binding.[1][3] |
| Incorrect Incubation Time/Temp | Adhere strictly to the recommended incubation times and temperatures.[2][4] Over-incubation can increase non-specific signal. |
A logical workflow for troubleshooting high background is outlined in the diagram below.
Low Signal or Poor Sensitivity
Question: My standard curve is flat, or the absorbance values for my samples and positive controls are very low. What should I do?
Answer: Low signal can be due to a variety of factors, from reagent issues to procedural errors.
| Potential Cause | Troubleshooting Steps |
| Reagent Issues | Ensure all reagents are brought to room temperature before use.[4] Verify that reagents have not expired and have been stored correctly.[3][4] Avoid repeated freeze-thaw cycles of sensitive reagents by preparing aliquots.[2][5] |
| Incorrect Reagent Preparation | Double-check all dilution calculations for standards, antibodies, and conjugates. Prepare the substrate solution immediately before use.[1] |
| Procedural Errors | Confirm that all steps of the protocol were followed in the correct order.[6] Ensure that incubation times and temperatures were as specified.[2] Avoid letting the wells dry out at any point during the assay.[1] |
| Sample Matrix Effects | Endogenous substances in the sample matrix (e.g., urine, serum) can interfere with the assay.[7] Consider diluting the sample or using a different sample preparation method to mitigate these effects. |
| Sample Degradation | DPD is sensitive to light.[8][9] Protect urine samples from UV light during collection and storage. Store samples at -20°C or lower if not assayed immediately.[9][10] |
Poor Reproducibility (High CV%)
Question: I am seeing significant variation between duplicate wells (high intra-assay variability) and between different plates (high inter-assay variability). How can I improve consistency?
Answer: Achieving low coefficients of variation (CVs) is critical for reliable data. Generally, intra-assay CVs should be less than 10% and inter-assay CVs less than 15%.[11][12]
| Potential Cause | Troubleshooting Steps |
| Pipetting Inconsistency | Ensure pipettes are properly calibrated.[1] Use fresh tips for each sample, standard, and reagent. When adding reagents, dispense the liquid close to the bottom of the well without touching the sides to avoid splashing.[1] |
| Inconsistent Incubation | Ensure uniform temperature across the plate by avoiding stacking plates during incubation.[4] Use a plate sealer to prevent evaporation, which can cause an "edge effect".[2][4] |
| Washing Technique | Use an automated plate washer if possible for greater consistency. If washing manually, ensure that the same volume of wash buffer is added to and completely removed from each well during each cycle.[1] |
| Reagent Preparation | Prepare a single batch of working reagents (e.g., wash buffer, detection antibody solution) sufficient for all plates in a single run to minimize inter-assay variability. |
| Biological Variability | DPD excretion has a significant circadian rhythm, with higher levels at night.[9][13] Standardize sample collection times, such as using the second morning void, to reduce biological variability.[9][13] |
The following table summarizes acceptable performance characteristics for DPD assays.
| Performance Metric | Acceptable Range | Reference |
| Intra-assay CV | < 10% | [11][12] |
| Inter-assay CV | < 15% | [11][12] |
| Analytical Recovery | 85% - 122% | [14] |
| Linearity upon Dilution | 93% - 109% | [14] |
Experimental Protocols
Urine Sample Collection and Handling Protocol
Reliable DPD measurement begins with proper sample collection.
-
Patient Preparation: For optimal consistency, it is recommended to collect the second morning void urine sample. The patient should empty their bladder upon waking and discard the urine, then collect the next specimen.[9][13]
-
Collection: Collect a mid-stream urine sample in a sterile, plain container with no preservatives.[15] A minimum volume of 10 mL is recommended.[9][15]
-
Protection from Light: DPD is light-sensitive. Protect the sample from UV light immediately after collection using an opaque container or by wrapping it in foil.[8][9]
-
Processing: Centrifuge the urine sample to remove particulate matter.
-
Storage: Assay the sample immediately or aliquot and store at ≤ -20°C.[9] Avoid repeated freeze-thaw cycles.[5] Samples are stable for years at -20°C when protected from light.[10]
General ELISA Protocol for DPD
This is a generalized workflow for a competitive ELISA, a common format for DPD assays. Always follow the specific protocol provided with your kit.
Standardization Data
Currently, there is no internationally accepted reference standard for DPD assays.[8] However, purified DPD can be used for the calibration of HPLC and immunoassays.[8] The primary standardization criteria are based on molar absorptivity.
| Compound | Solvent | Wavelength (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| This compound | 0.1 mol/L HCl | 295 | 5160 |
| This compound | 50 mmol/L Sodium Phosphate, pH 7.5 | 325 | 5290 |
Data sourced from a study on the standardization of pyridinium crosslinks.[16]
References
- 1. tulipgroup.com [tulipgroup.com]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. cusabio.com [cusabio.com]
- 4. biomatik.com [biomatik.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 7. Evaluating the impact of matrix effects on biomarker assay sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standardization of marker assays--pyridinoline/deoxypyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 10. Determination of pyridinoline and this compound in urine, with special attention to retaining their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. salimetrics.com [salimetrics.com]
- 13. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 14. A collection method and high-sensitivity enzyme immunoassay for sweat pyridinoline and this compound cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labcorp.com [labcorp.com]
- 16. Standardization of pyridinium crosslinks, pyridinoline and this compound, for use as biochemical markers of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Commercial Deoxypyridinoline (DPD) ELISA Kits: A Comparative Overview
For researchers, scientists, and drug development professionals, the accurate measurement of deoxypyridinoline (DPD), a specific marker of bone resorption, is crucial for studying osteoporosis, bone metastases, and other skeletal diseases. Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying DPD in biological samples. This guide provides a comparative overview of commercially available DPD ELISA kits, summarizing their performance characteristics and providing a framework for experimental validation.
This compound is a cross-linking amino acid found almost exclusively in bone and dentin collagen. During bone resorption, DPD is released into the circulation and excreted in the urine without further metabolism. This makes urinary DPD a highly specific and valuable biomarker for monitoring bone turnover. Numerous commercial ELISA kits are available for the quantification of DPD, each with its own set of performance characteristics. While direct head-to-head comparative studies with extensive experimental data across a wide range of modern commercial kits are limited in published literature, this guide synthesizes available information from manufacturers and existing evaluation studies to aid in kit selection and validation.
Performance Characteristics of Commercial DPD ELISA Kits
The selection of an appropriate DPD ELISA kit should be based on a careful consideration of its performance parameters. The following table summarizes the manufacturer-stated specifications for several commercially available kits. It is important to note that these values are provided by the manufacturers and may not have been independently verified in all cases. Researchers are strongly encouraged to perform their own validation experiments.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Sample Type(s) | Detection Range | Sensitivity | Intra-Assay CV | Inter-Assay CV |
| MyBioSource | Mouse DPD ELISA Kit (MBS266306) | Sandwich | Body fluids, tissue homogenates, secretions | 7.8 - 500 nmol/L | Up to 1 nmol/L | ≤ 8% | ≤ 12% |
| Cusabio | Human DPD ELISA Kit | Sandwich | Serum, urine, cell culture supernates, tissue homogenates | 1.56 - 100 ng/mL | 0.39 ng/mL | < 8% | < 10% |
| Creative Diagnostics | This compound ELISA Kit (DEIASL035) | EIA | Urine | Not specified | 1.1 nmol/L | Not specified | Not specified |
| Aviva Systems Biology | This compound ELISA Kit (OKEH02563) | Competitive | Urine, Serum | 1.56 - 100 ng/mL | 0.47 ng/mL | Not specified | Not specified |
| FineTest | Human DPD(this compound) ELISA Kit (EH2954) | Competitive | Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate | 0.156 - 10 ng/ml | 0.094 ng/ml | Not specified | Not specified |
Note: The performance characteristics are as stated by the respective manufacturers and may vary between lots. CV = Coefficient of Variation; EIA = Enzyme Immunoassay.
Insights from Comparative Studies
While a comprehensive cross-validation of all available commercial kits is not readily found in the literature, some studies have compared different immunoassays for DPD, offering valuable insights:
A 2016 study compared a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with two commercial immunoassays for free DPD (fDPD), including the MicroVue DPD assay. The study found good overall correlation between the LC-MS/MS and the immunoassays (r² = 0.906 for fDPD).[1] However, a negative bias was observed for the immunoassay at higher concentrations, a factor to consider when analyzing samples with expected high DPD levels.[1]
An earlier study from 1999 evaluated two automated chemiluminescent immunoassays for fDPD from Chiron Diagnostics (now Siemens Healthineers) and DPC (now Siemens Healthineers). Both assays utilized the same monoclonal anti-fDPD antibody. The study highlighted the potential for automated immunoassays to handle large sample volumes with improved turnaround time compared to manual ELISAs.
A 2003 study compared the clinical utility of measuring total DPD by high-performance liquid chromatography (HPLC) versus free DPD by ELISA for monitoring the treatment of postmenopausal osteoporosis. The findings suggested that for predicting increases in bone mineral density after 6 months of therapy, the measurement of free DPD by ELISA was more effective. This indicates that the choice of assay may also depend on the specific research or clinical question being addressed.
Experimental Protocols for Cross-Validation
Given the limited availability of independent, direct comparative studies, it is highly recommended that researchers perform their own validation of DPD ELISA kits, especially when embarking on a new study or switching between kits. A typical cross-validation protocol would involve the following steps:
Sample Collection and Preparation
-
Urine: Second morning void urine samples are often recommended. Samples should be centrifuged to remove particulate matter and stored at -20°C or -80°C until analysis. For normalization, creatinine concentration in the urine should also be measured.
-
Serum/Plasma: Follow the kit manufacturer's instructions for sample collection and preparation. Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Follow the manufacturer's protocol for each ELISA kit precisely. Pay close attention to incubation times, temperatures, and washing steps.
Performance Parameter Assessment
-
Precision:
-
Intra-assay precision: Run multiple replicates (at least three) of a few samples with different DPD concentrations (low, medium, and high) on the same plate. Calculate the mean, standard deviation, and coefficient of variation (CV%) for each sample. A lower CV% indicates better precision.
-
Inter-assay precision: Run the same samples on different days or with different kit lots. Calculate the CV% between the assays to assess reproducibility.
-
-
Accuracy (Recovery):
-
Spike a known amount of DPD standard into a sample with a known baseline DPD concentration.
-
Measure the DPD concentration in the spiked and unspiked samples.
-
Calculate the percentage of recovery: (Measured concentration in spiked sample - Measured concentration in unspiked sample) / Spiked concentration * 100%. A recovery between 80-120% is generally considered acceptable.
-
-
Linearity of Dilution:
-
Serially dilute a high-concentration sample and measure the DPD concentration in each dilution.
-
Correct the measured concentrations for the dilution factor. The corrected concentrations should be consistent across the dilution series, demonstrating that the assay is linear in that range.
-
-
Sensitivity (Limit of Detection - LoD):
-
Determine the lowest concentration of DPD that can be reliably distinguished from the blank. This is often calculated as the mean of the blank replicates plus 2 or 3 standard deviations.
-
-
Specificity (Cross-reactivity):
-
Test for cross-reactivity with structurally related molecules, such as pyridinoline (PYD), if not already provided by the manufacturer.
-
Visualizing the Biochemical Pathway and Experimental Workflow
To better understand the origin of DPD and the process of validating an ELISA kit, the following diagrams are provided.
References
Deoxypyridinoline (DPD) vs. N-telopeptide (NTx): A Comparative Analysis of Bone Resorption Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent biochemical markers of bone resorption, Deoxypyridinoline (DPD) and N-terminal telopeptide of type I collagen (NTx). This analysis is intended to assist researchers and clinicians in selecting the appropriate marker for their studies and in the development of therapeutic agents targeting bone diseases such as osteoporosis.
Introduction to Bone Resorption Markers
Bone remodeling is a continuous physiological process involving the removal of old or damaged bone by osteoclasts (bone resorption) and the subsequent formation of new bone by osteoblasts.[1] An imbalance in this process, with resorption exceeding formation, leads to a net loss of bone mass and an increased risk of fractures, characteristic of diseases like osteoporosis.[2]
Biochemical markers of bone turnover are released into the circulation during bone remodeling and can be measured in serum or urine.[1] Markers of bone resorption are degradation products of the bone matrix, primarily type I collagen.[1] this compound (DPD) and N-telopeptide (NTx) are two such markers that are widely used to assess the rate of bone resorption.[3]
This compound (DPD) is a pyridinium cross-link that stabilizes type I collagen fibers in the bone matrix.[1] It is released during the breakdown of mature collagen and is excreted unchanged in the urine.[4] DPD is considered highly specific to bone tissue.[5][6]
N-telopeptide (NTx) is a peptide fragment from the N-terminal end of type I collagen.[7] It is also released during osteoclastic bone resorption and can be measured in both urine and serum.[2] It is considered a sensitive marker of bone resorption.[8]
Quantitative Performance Data
The selection of a bone resorption marker often depends on its clinical performance in specific applications, such as diagnosing osteoporosis, predicting fracture risk, or monitoring treatment response. The following table summarizes key quantitative data from various studies comparing DPD and NTx.
| Performance Metric | This compound (DPD) | N-telopeptide (NTx) | Key Findings & Citations |
| Sensitivity for Osteoporosis (at 90% specificity) | 33% (by CLEIA) | Low (data varies) | Free DPD measured by ELISA or CLEIA showed the best discrimination between osteoporotic and control postmenopausal women.[9] |
| Correlation with Bone Mineral Density (BMD) Change | Moderate negative correlation with lumbar spine BMD changes after HRT (r = -0.547 to -0.535).[10] | Poor association with BMD changes in several studies (r < 0.3).[10] However, a meta-analysis showed a moderate correlation for urinary NTx with total body BMD changes (COR = -0.44).[10] | DPD shows a moderate correlation with BMD changes in some contexts. NTx correlation with BMD appears more variable depending on the study and measurement site. |
| Response to Anti-resorptive Therapy (e.g., Bisphosphonates) | Significant but slower decrease compared to NTx.[5] | Rapid and marked decrease.[11] | NTx generally shows a greater and more rapid response to anti-resorptive therapies, making it a sensitive marker for treatment monitoring.[11] |
| Cut-off for Predicting Positive BMD Response (at 90% specificity) | -20% to -30% decrease from baseline.[6] | -45% to -65% decrease from baseline.[6] | A larger percentage decrease in NTx is required to predict a positive BMD response with high specificity, reflecting its wider dynamic range. |
Signaling Pathway and Marker Release
The release of both DPD and NTx is a direct consequence of osteoclast activity during bone resorption. The following diagram illustrates the simplified signaling pathway leading to the degradation of bone matrix and the release of these markers.
References
- 1. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical markers of bone turnover in osteoporosis | Oncohema Key [oncohemakey.com]
- 3. droracle.ai [droracle.ai]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. Bone Markers in Osteoporosis: Bone Turnover Markers, Bone Formation Markers, Bone Resorption Markers [emedicine.medscape.com]
- 7. chondrex.com [chondrex.com]
- 8. Urinary N-telopeptide: The New Diagnostic Test for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of age, menopause and osteoporosis on free, peptide-bound and total pyridinium crosslink excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of biochemical markers of bone turnover in Paget disease treated with pamidronate and a proposed model for the relationships between measurements of the different forms of pyridinoline cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxypyridinoline (DPD) vs. C-telopeptide (CTx): A Comparative Guide for Monitoring Osteoporosis Treatment Response
This guide provides a detailed comparison of two critical bone resorption markers, Deoxypyridinoline (DPD) and C-telopeptide (CTx), for monitoring the therapeutic response in patients with osteoporosis. The information presented is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and methodologies.
Introduction to Bone Turnover Markers in Osteoporosis
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Therapeutic interventions aim to reduce this risk by either inhibiting bone resorption or stimulating bone formation. Bone Turnover Markers (BTMs) are biochemical products of bone remodeling that can be measured in serum and urine.[1] They provide a dynamic assessment of bone metabolism, offering earlier insights into treatment efficacy than Bone Mineral Density (BMD) measurements, which may take 1-2 years to show significant changes.[2][3] Among the most utilized resorption markers are this compound (DPD) and C-telopeptide (CTx), both degradation products of Type I collagen, the primary protein component of the bone matrix.
Biochemical Origin of DPD and CTx
Type I collagen molecules in the bone are stabilized by covalent cross-links. During bone resorption, osteoclasts break down the collagen matrix, releasing various fragments into the circulation.
-
This compound (DPD) is a pyridinium cross-link amino acid that connects different collagen molecules. It is released when mature, cross-linked collagen is degraded.[4][5] DPD is considered highly specific to bone and is excreted unmodified in the urine.[4][5]
-
C-telopeptide (CTx) , specifically the C-terminal telopeptide of Type I collagen (also known as β-CrossLaps), is a peptide fragment from the C-terminal end of the collagen α1 chain.[6][7] It is released during osteoclastic activity and can be measured in both serum and urine.[8]
Comparative Analysis: DPD vs. CTx
The choice between DPD and CTx for clinical and research applications depends on several factors, including sample type, analytical performance, and clinical utility. While both are valid markers of bone resorption, international bodies such as the International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry (IFCC) now recommend serum CTx as the reference standard for resorption.[1][9]
| Feature | This compound (DPD) | C-telopeptide (CTx) |
| Biomarker Type | Collagen cross-link amino acid | Collagen C-terminal telopeptide |
| Sample Matrix | Urine | Serum (preferred), Plasma, Urine |
| Specificity | Highly specific to bone and dentine.[5] | Primarily from bone, but can be influenced by other tissues. |
| Pre-analytical Factors | Affected by significant circadian rhythm (up to 50% variation); requires timed collection (e.g., second morning void) to minimize variability.[5] | Affected by circadian rhythm and food intake; requires a fasting morning sample for standardization.[6][10] |
| Analytical Methods | HPLC, Immunoassays (e.g., chemiluminescence).[11][12] | Immunoassays (ELISA, ECLIA).[11][12] |
| Clinical Utility | Correlates with bone turnover and responds to bisphosphonate therapy.[7] However, it is less commonly used now.[2] | Widely used; shows a rapid and significant response to antiresorptive therapy, which correlates with fracture risk reduction.[1][2][13] Considered more useful than DPD in some studies.[14][15] |
| Standardization | Less standardized across different assay platforms. | Recommended as the reference standard by IOF and IFCC, leading to better standardization.[9] |
Quantitative Performance in Monitoring Treatment
The key utility of a BTM is its ability to show a significant change in response to therapy, which ideally correlates with long-term outcomes like BMD improvement and fracture risk reduction.
| Performance Metric | This compound (DPD) | C-telopeptide (CTx) |
| Response to Antiresorptive Therapy | Decreases significantly with bisphosphonate treatment.[7] | Shows a rapid and pronounced decrease (50-60% or more) within 3-6 months of initiating antiresorptive therapy.[13][16] |
| Correlation with BMD Change | Changes in urinary DPD at 3 months show an inverse correlation with changes in lumbar spine and femoral neck BMD at 1 and 2 years.[17] | Changes in serum CTx at 1 and 3 months show a significant inverse correlation with changes in lumbar spine and femoral BMD at 1 and 2 years.[17] Some studies suggest serum CTx is a better indicator of long-term BMD changes than other markers.[17] |
| Correlation Between Markers | A significant correlation exists between urinary DPD and urinary CTx in healthy individuals (r=0.75), patients with type I diabetes (r=0.79), and female osteoporotic patients (r=0.583).[4][11] | - |
| Analytical Precision (Inter-assay CV) | Reported at 6.0% - 7.2% for an immunoassay.[12] | Reported at 1.83% - 2.58% for an automated electrochemiluminescence assay, indicating higher precision.[12] |
Experimental Protocols
Accurate and reproducible measurements are critical for the clinical utility of BTMs. This requires strict adherence to pre-analytical and analytical protocols.
Workflow for BTM-Based Treatment Monitoring
Methodology for this compound (DPD) Measurement
-
Patient Preparation: No specific dietary restrictions are required. However, sample collection must be standardized due to significant diurnal variation.[5]
-
Sample Collection: A second morning void urine sample is recommended. The patient should void upon waking (discarding this sample) and then collect the next urine specimen.[5] This minimizes the impact of the overnight peak in bone resorption.
-
Sample Handling: Urine should be protected from light and can be stored at 2-8°C for a short period or frozen at -20°C or lower for long-term storage.
-
Analytical Procedure (Example: Chemiluminescence Immunoassay):
-
The assay is typically a competitive solid-phase immunoassay.[4][11]
-
Patient urine samples, calibrators, and controls are incubated with DPD-coated microparticles and an acridinium-labeled anti-DPD antibody.
-
During incubation, the labeled antibody binds to the DPD on the microparticles and the free DPD in the sample.
-
After incubation, a magnetic field is applied to separate the microparticles. Unbound material is washed away.
-
Trigger solutions are added to initiate the chemiluminescent reaction. The light emitted is measured by a luminometer.
-
The amount of light is inversely proportional to the concentration of DPD in the sample.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution (reported as nmol DPD/mmol creatinine).
-
Methodology for C-telopeptide (CTx) Measurement
-
Patient Preparation: The patient must be in a fasting state (overnight fast) as food intake can significantly decrease serum CTx levels.[6]
-
Sample Collection: A blood sample should be drawn in the morning (e.g., between 7:30 AM and 9:00 AM) to control for circadian variation.[1]
-
Sample Handling: Serum or EDTA plasma can be used. Blood should be centrifuged to separate the serum/plasma, which can then be stored at 2-8°C or frozen at -20°C or lower.
-
Analytical Procedure (Example: Electrochemiluminescence Immunoassay - ECLIA):
-
The assay is a sandwich immunoassay.
-
The patient sample is incubated with a biotinylated monoclonal anti-CTX antibody and a ruthenium-labeled monoclonal anti-CTX antibody.
-
These antibodies recognize different epitopes on the CTx peptide, forming a sandwich complex.
-
Streptavidin-coated microparticles are added, and the entire complex binds to the solid phase via the biotin-streptavidin interaction.
-
The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured onto an electrode surface. Unbound substances are washed away.
-
Voltage is applied to the electrode, inducing chemiluminescent emission from the ruthenium label, which is measured by a photomultiplier.
-
The light signal is directly proportional to the CTx concentration in the sample.
-
Conclusion and Recommendations
Both DPD and CTx are specific markers of bone resorption that are valuable in monitoring the response to osteoporosis therapy. However, for both research and clinical applications, serum CTx is now the preferred marker .
The key advantages of CTx include:
-
Standardization: Its recommendation as a reference analyte by international bodies promotes better comparability of results across studies and laboratories.[1][9]
-
Higher Precision: Automated immunoassays for serum CTx generally exhibit lower analytical variability (better CVs) compared to DPD assays.[12]
-
Convenience: While requiring a fasting blood draw, it avoids the complexities and potential inaccuracies of a timed urine collection.
-
Robust Clinical Evidence: A vast body of clinical trial data supports the use of serum CTx, demonstrating its strong association with treatment response and fracture risk reduction.[2][16]
While urinary DPD remains a valid marker, the superior analytical performance and international standardization of serum CTx make it the more reliable and practical choice for drug development professionals and researchers monitoring the effects of anti-resorptive therapies in osteoporosis.
References
- 1. lancet.co.za [lancet.co.za]
- 2. m.youtube.com [m.youtube.com]
- 3. Position Statement on the Use of Bone Turnover Markers for Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary bone resorption markers (this compound and C-terminal telopeptide of type I collagen) in healthy persons, postmenopausal osteoporosis and patients with type I diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 6. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical markers of bone turnover in osteoporosis | Oncohema Key [oncohemakey.com]
- 8. Comparative effects of antiresorptive agents on bone mineral density and bone turnover in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clinical utility of bone marker measurements in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccjm.org [ccjm.org]
- 11. advms.pl [advms.pl]
- 12. Markers of bone resorption--measurement in serum, plasma or urine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. The Changes of CTX, DPD, Osteocalcin, and Bone Mineral Density During the Postmenopausal Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical Use of Bone Turnover Markers to Monitor Pharmacologic Fracture Prevention Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Urinary Deoxypyridinoline as a Predictive Biomarker for Bone Mineral Density Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the correlation between urinary deoxypyridinoline (DPD) levels and changes in bone mineral density (BMD). It is designed to offer an objective comparison of DPD with other biomarkers and includes detailed experimental data and protocols to support researchers in the field of bone metabolism and osteoporosis drug development.
Introduction to this compound (DPD)
This compound (DPD) is a pyridinium cross-link molecule that is specific to type I collagen, the primary organic component of the bone matrix.[1][2] During the process of bone resorption, osteoclasts break down bone tissue, releasing DPD into the bloodstream.[3] DPD is subsequently excreted unmetabolized in the urine, making its urinary concentration a direct and specific biomarker of bone resorption.[4] Elevated levels of urinary DPD are indicative of increased bone turnover and are often associated with conditions characterized by bone loss, such as osteoporosis.[3][5]
Correlation Between Urinary DPD and Bone Mineral Density (BMD)
Numerous studies have established an inverse correlation between urinary DPD levels and bone mineral density. Higher concentrations of urinary DPD are generally associated with lower BMD at critical skeletal sites like the lumbar spine and femoral neck. This relationship underscores the utility of DPD as a non-invasive tool to assess bone resorption rates and predict future bone loss.
Quantitative Data Summary
The following tables summarize the findings from various studies, presenting quantitative data on urinary DPD levels in different populations and their correlation with BMD.
Table 1: Urinary this compound (DPD) Levels in Different Patient Populations
| Patient Group | Number of Subjects (n) | Mean Urinary DPD (nmol/mmol creatinine) ± SD | Study Reference |
| Premenopausal Women | 10 | 5.37 ± 0.92 | [5] |
| Postmenopausal Women (Untreated) | 14 | 6.82 ± 1.51 | [5] |
| Postmenopausal Women (Osteoporotic, Untreated) | 12 | 6.94 ± 2.32 | [5] |
| Postmenopausal Women (on HRT) | 15 | 4.77 ± 1.77 | [5] |
| Healthy Adults | - | 4.7 ± 1.6 | [6] |
| Osteoporotic Patients | 31 | Median: 6.7 (Range: 3.0-13.5) | [6] |
| Healthy Controls (Age- and Sex-matched) | - | Median: 4.0 (Range: 1.8-7.4) | [6] |
| Healthy Individuals | 28 | 15.4 (95% CI: 11.1-19.7) | [7] |
Table 2: Correlation Coefficients (r) between Urinary DPD and BMD
| Skeletal Site | Patient Population | Correlation Coefficient (r) | p-value | Study Reference |
| Femoral Neck | Osteoporotic females on Vitamin D therapy | -0.385 | <0.05 | [8] |
| Lumbar Spine & Femoral Neck | Middle-aged men | Weakly correlated | - | [9] |
| Lumbar Spine & Femoral Neck | Middle-aged women | Weakly correlated | - | [9] |
Comparison with Other Bone Turnover Markers
While urinary DPD is a valuable biomarker, it is often compared with other markers of bone resorption, most notably the C-terminal telopeptide of type I collagen (CTX).
Table 3: Comparison of Urinary DPD and Serum CTX as Bone Resorption Markers
| Feature | Urinary this compound (DPD) | Serum C-terminal telopeptide of type I collagen (CTX) |
| Sample Type | Urine | Serum/Plasma |
| Specificity to Bone | High | High |
| Correlation with DPD | - | Highly significant correlation in healthy individuals (r=0.75, p<0.05) and patients with type I diabetes (r=0.79, p<0.05). Significant correlation in osteoporotic patients (r=0.583, p<0.05).[7][10] |
| Clinical Utility | Useful for monitoring antiresorptive therapies.[11] May have limited diagnostic significance in newly diagnosed, drug-naïve postmenopausal osteoporosis due to wide variation.[7] | Considered more useful than urinary DPD in some studies for monitoring bone turnover in postmenopausal women.[12] Plasma CTX may more accurately reflect normal bone resorption in women on HRT compared to urinary DPD/creatinine ratio.[13] |
One study concluded that while there are good correlations between DPD and CTX, these urinary markers had limited diagnostic significance in a group of newly diagnosed, drug-naïve postmenopausal women with osteoporosis due to a wide spread of concentrations.[7] Another study suggested that serum CTX is more useful than urinary DPD for monitoring bone turnover during the postmenopausal period.[12]
Experimental Protocols
Measurement of Urinary this compound (DPD) by ELISA
The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of urinary DPD. Specific instructions may vary based on the commercial kit used.
-
Sample Collection and Preparation: A first morning void or a 24-hour urine sample is collected in a sterile container.[3] Samples should be centrifuged to remove particulate matter. If not assayed immediately, samples can be stored at -20°C or -80°C.
-
Standard Preparation: A standard curve is prepared by performing serial dilutions of a provided DPD standard.[14]
-
Assay Procedure:
-
Standards and urine samples are added to a microplate pre-coated with an anti-DPD antibody.[14]
-
A biotin-conjugated antibody specific for DPD is then added to the wells.[14]
-
After incubation, any unbound substances are washed away.
-
Avidin conjugated to Horseradish Peroxidase (HRP) is added to the wells.[14]
-
Following another wash step, a substrate solution is added, leading to color development in proportion to the amount of DPD bound.[14]
-
The reaction is stopped, and the optical density is measured using a microplate reader.
-
-
Data Analysis: The concentration of DPD in the urine samples is determined by interpolating their absorbance values from the standard curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution and expressed as nmol DPD/mmol creatinine.[7]
Measurement of Bone Mineral Density (BMD) by Dual-Energy X-ray Absorptiometry (DEXA)
DEXA is the gold standard for measuring BMD.[9][15]
-
Patient Preparation: The patient is instructed to wear loose, comfortable clothing without any metal fasteners.[16] They will be asked to lie on their back on a padded table.[15]
-
Scanning Procedure:
-
A large scanning arm passes over the patient's body.[16] This arm emits a narrow beam of low-dose X-rays.[16]
-
The primary sites for measurement are typically the lumbar spine and the hip.[15][17]
-
To assess the spine, the patient's legs may be positioned on a padded box to flatten the pelvis and lower spine.[15] For the hip assessment, the foot is placed in a brace to rotate the hip inward.[15]
-
An X-ray detector in the scanning arm measures the amount of X-rays that pass through the bone and soft tissue.[16]
-
-
Data Analysis: The DEXA machine's software calculates the bone mineral density in grams per square centimeter (g/cm²).[18] The results are often reported as T-scores and Z-scores.
Visualizations
Caption: Experimental workflow for correlating urinary DPD with BMD.
Caption: Logical relationship between DPD and BMD.
References
- 1. Evaluation of Oxidative Stress Parameters and Urinary this compound Levels in Geriatric Patients with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of age, menopause and osteoporosis on free, peptide-bound and total pyridinium crosslink excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. annals.edu.sg [annals.edu.sg]
- 6. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advms.pl [advms.pl]
- 8. Urinary collagen crosslinks reflect further bone loss of femoral neck in osteoporotic patients undergoing vitamin D therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RACGP - Measurement of Bone Mineral Density [racgp.org.au]
- 10. Urinary bone resorption markers (this compound and C-terminal telopeptide of type I collagen) in healthy persons, postmenopausal osteoporosis and patients with type I diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical usefulness of measurements of urinary this compound (DPD) in patients with postmenopausal osteoporosis receiving intermittent cyclical etidronate: advantage of free form of DPD over total DPD in predicting treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Changes of CTX, DPD, Osteocalcin, and Bone Mineral Density During the Postmenopausal Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Markers of bone resorption--measurement in serum, plasma or urine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
- 16. Bone density scan (DEXA scan) - How it is performed - NHS [nhs.uk]
- 17. Bone Density Scan (DXA or DEXA) | UCSF Radiology [radiology.ucsf.edu]
- 18. Bone Density, Osteocalcin and this compound for Early Detection of Osteoporosis in Obese Children - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of Deoxypyridinoline immunoassays from different manufacturers.
For Researchers, Scientists, and Drug Development Professionals
Deoxypyridinoline (DPD) is a critical biomarker for monitoring bone resorption, playing a pivotal role in the research and development of therapies for bone-related diseases. The accurate quantification of DPD in biological samples is therefore of utmost importance. Enzyme-linked immunosorbent assays (ELISAs) are a common method for this purpose, with numerous kits available from various manufacturers. This guide provides a head-to-head comparison of commercially available DPD immunoassay kits, focusing on their performance characteristics and experimental protocols to aid researchers in selecting the most suitable assay for their needs.
Introduction to this compound as a Biomarker
This compound is a cross-linking molecule of type I collagen, the primary organic component of bone. During bone resorption, osteoclasts break down the bone matrix, releasing DPD into the circulation, from where it is eventually excreted in the urine without further metabolism. This makes urinary DPD levels a specific and sensitive indicator of bone resorption rates. Monitoring DPD is valuable in understanding the pathophysiology of diseases like osteoporosis, Paget's disease of bone, and bone metastases, as well as in evaluating the efficacy of antiresorptive therapies.
Immunoassays, particularly ELISAs, offer a high-throughput and relatively simple method for quantifying DPD compared to techniques like high-performance liquid chromatography (HPLC).[1][2] Most DPD immunoassays are based on a competitive ELISA format.
Performance Characteristics of DPD Immunoassay Kits
The following tables summarize the performance characteristics of DPD ELISA kits from several manufacturers based on their publicly available data. It is important to note that performance can vary based on the sample matrix and experimental conditions.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Detection Range | Sensitivity |
| ELK Biotechnology | Human DPD ELISA Kit (ELK9386) | Competitive ELISA | 1.57-100 ng/mL | 0.56 ng/mL[3] |
| Cusabio | Human this compound (DPD) ELISA Kit (CSB-E08399h) | Sandwich ELISA | 1.56-100 ng/mL | 0.39 ng/mL[4] |
| FineTest | Human DPD(this compound) ELISA Kit (EH2954) | Competitive ELISA | 0.156-10 ng/ml | 0.094 ng/ml[5] |
| Assay Genie | This compound (DPD) ELISA Kit (UNEB0044) | Not Specified | Not Specified | Not Specified[6] |
| Aviva Systems Biology | This compound ELISA Kit (OKEH02563) | Competitive ELISA | 1.56-100ng/mL | 0.47 ng/mL |
| Antibodies.com | Human DPD ELISA Kit (A3178) | Sandwich ELISA | 1.56-100 ng/ml | <0.65 ng/ml[7] |
| Manufacturer | Sample Types | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| ELK Biotechnology | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids[3] | Not Specified | Not Specified |
| Cusabio | Serum, urine, cell culture supernates, tissue homogenates[8] | <8% | <10% |
| FineTest | Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples[5] | Not Specified | Not Specified |
| Assay Genie | Not Specified | < 10% | < 10% |
| Aviva Systems Biology | Urine, Serum, Plasma | <10% | <12% |
| Antibodies.com | Serum, plasma, tissue homogenates or other biological fluids[7] | < 10%[7] | < 12%[7] |
Experimental Protocols: A Comparative Overview
While the fundamental principles of the competitive ELISA are similar across kits, there can be variations in incubation times, reagent volumes, and washing steps. Below is a generalized protocol for a competitive DPD ELISA, followed by specific details for selected kits where available.
General Competitive ELISA Workflow
A common experimental workflow for a competitive DPD ELISA is as follows:
-
Standard and Sample Preparation: A series of standards with known DPD concentrations are prepared. Samples are diluted as necessary.
-
Coating (or Pre-coated Plate): Microplate wells are pre-coated with an anti-DPD antibody.
-
Competitive Reaction: The sample or standard is added to the wells along with a fixed amount of enzyme-conjugated DPD (e.g., HRP-DPD). The DPD in the sample competes with the HRP-DPD for binding to the limited number of antibody sites on the well.
-
Incubation and Washing: The plate is incubated to allow for binding. Unbound reagents are then washed away.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of DPD in the sample.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The DPD concentration in the samples is then determined from this curve.
Specific Protocol Details from Manufacturers
ELK Biotechnology (ELK9386)[3]
-
Sample/Standard Incubation: 100 µL of standard or sample is added to wells and incubated for 80 minutes at 37°C.
-
Biotinylated Antibody Incubation: After washing, 100 µL of Biotinylated Antibody Working Solution is added and incubated for 50 minutes at 37°C.
-
Streptavidin-HRP Incubation: Following another wash, 100 µL of Streptavidin-HRP Working Solution is added and incubated for 50 minutes at 37°C.
-
Washing: The protocol specifies multiple washing steps with 200 µL of wash solution.
Cusabio (CSB-E08399h)[8]
-
Sample/Standard Incubation: 100µl of standard and sample are added per well and incubated for 2 hours at 37°C.
-
Biotin-antibody Incubation: 100µl of Biotin-antibody (1x) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The washing process is repeated three times.
FineTest (EH2954)[5]
-
Competitive Reaction Incubation: 50ul of standard or sample and 50ul of biotin-labeled antibody working solution are added to each well and incubated for 45 minutes at 37°C.
-
HRP-Streptavidin Conjugate (SABC) Incubation: 100ul of SABC working solution is added to each well and incubated for 30 minutes at 37°C.
-
Total Assay Time: Approximately 2 hours.
Visualizing the Immunoassay Workflow
To provide a clear visual representation of the experimental process, the following diagrams illustrate the competitive ELISA principle and a typical experimental workflow.
Caption: Competitive ELISA principle for DPD quantification.
Caption: A typical experimental workflow for a DPD immunoassay.
Conclusion
The selection of a this compound immunoassay kit should be based on a careful consideration of the specific requirements of the study, including the sample type, required sensitivity, and desired throughput. While many kits share a similar competitive ELISA principle, variations in protocols and reagent formulations can impact performance. This guide provides a starting point for comparing available options. It is always recommended to perform in-house validation of any selected kit to ensure it meets the specific needs of your research.
References
- 1. biocompare.com [biocompare.com]
- 2. Performance characteristics for an immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of age, menopause and osteoporosis on free, peptide-bound and total pyridinium crosslink excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human DPD(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. biocompare.com [biocompare.com]
Establishing Reference Intervals for Urinary Deoxypyridinoline: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview for establishing reference intervals for urinary Deoxypyridinoline (DPD), a key biomarker of bone resorption. Intended for researchers, scientists, and drug development professionals, this document outlines established reference intervals in various populations, details experimental methodologies, and compares DPD with alternative bone turnover markers.
Introduction to this compound (DPD)
This compound is a pyridinium cross-link found in type I collagen, the primary organic component of bone.[1] During bone resorption, the breakdown of the collagen matrix releases DPD into the bloodstream, from where it is excreted unchanged in the urine.[2] Consequently, urinary DPD levels serve as a specific and sensitive indicator of the rate of bone turnover.[1][3] Establishing accurate reference intervals for urinary DPD is crucial for the diagnosis and monitoring of metabolic bone diseases, such as osteoporosis, and for evaluating the efficacy of therapeutic interventions.[1][4]
Comparison of Urinary DPD Reference Intervals
Reference intervals for urinary DPD can vary based on age, sex, and menopausal status.[1][4] The following tables summarize reported reference intervals from various studies in healthy adult populations. It is important to note that values are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[4][5]
Table 1: Urinary this compound (DPD) Reference Intervals in Healthy Adults
| Population | Method | Reference Interval (nmol/mmol creatinine) | Source |
| Thai Males (21-60 years) | ELISA | 1.3 - 6.5 | [1] |
| Thai Females (21-60 years) | ELISA | 1.5 - 6.9 | [1] |
| Healthy Adults | HPLC | See individual studies for specific ranges | [6][7] |
| Healthy Males | Not Specified | 0.4 - 6.4 | [4] |
Table 2: Urinary this compound (DPD) Reference Intervals in Premenopausal and Postmenopausal Women
| Population | Method | Reference Interval (nmol/mmol creatinine) | Source |
| Premenopausal Women | Not Specified | 1.8 - 6.7 | [4] |
| Postmenopausal Women | Not Specified | 1.5 - 8.6 | [4] |
| Healthy Premenopausal Women (Controls) | ELISA | Mean: 5.37 ± 0.92 | [3] |
| Untreated Postmenopausal Women | ELISA | Mean: 6.82 ± 1.51 | [3] |
| Healthy Postmenopausal Women | Automated Immunoassay | 0.10 - 1.00 (for serum CTX, a related marker) | [8] |
Methodologies for Measuring Urinary DPD
The two primary methods for quantifying urinary DPD are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that offers high sensitivity and is amenable to high-throughput screening.[9] Commercial ELISA kits are readily available for the quantitative determination of DPD in urine.[10][11]
Experimental Protocol: General ELISA for Urinary DPD
-
Sample Collection: A second morning void urine sample is often preferred to minimize diurnal variation.[4] Samples should be collected in a sterile container without preservatives.
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter. Depending on the kit, a dilution step may be required.[11]
-
Assay Procedure (based on a typical competitive ELISA):
-
Standards, controls, and urine samples are added to microplate wells pre-coated with anti-DPD antibodies.
-
A fixed amount of enzyme-labeled DPD is added to each well.
-
During incubation, the unlabeled DPD in the sample competes with the enzyme-labeled DPD for binding to the antibodies on the plate.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is inversely proportional to the concentration of DPD in the sample.
-
The absorbance is read using a microplate reader, and the DPD concentration is determined by comparison to a standard curve.[3][12]
-
-
Data Analysis: Results are typically expressed as nmol of DPD per mmol of creatinine.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and accurate method for measuring DPD.[6] It is often considered the reference method, though it is more labor-intensive and less suited for large-scale screening compared to ELISA.[7] HPLC methods can distinguish between free and peptide-bound forms of DPD.[6]
Experimental Protocol: General HPLC for Urinary DPD
-
Sample Collection: As with ELISA, a second morning void or a 24-hour urine collection can be used.
-
Sample Preparation (for total DPD):
-
Chromatographic Separation:
-
The prepared sample is injected into an HPLC system equipped with a reversed-phase column.
-
A mobile phase, often containing an ion-pairing agent, is used to separate DPD from other urinary components.[14]
-
-
Detection: DPD is typically detected using a fluorescence detector, as it is naturally fluorescent.[15]
-
Quantification: The concentration of DPD is determined by comparing the peak area of the sample to that of known standards.[6]
Comparison with Alternative Bone Turnover Markers
While urinary DPD is a valuable marker, several other biochemical markers of bone turnover are also used in research and clinical practice.[16]
Table 3: Comparison of Urinary DPD with Other Bone Resorption Markers
| Marker | Sample Type | Advantages | Disadvantages |
| This compound (DPD) | Urine | Specific to bone resorption, stable in urine.[1][3] | Subject to diurnal variation, requires normalization to creatinine.[4] |
| N-terminal telopeptide (NTX) | Urine, Serum | High sensitivity, reflects collagen type I degradation.[17] | Can be less specific to bone than DPD.[18] |
| C-terminal telopeptide (CTX) | Serum, Urine | Widely used, automated assays available, reflects osteoclast activity.[2][5] | Serum levels can be affected by food intake, requiring fasting samples.[5] |
| Tartrate-resistant acid phosphatase 5b (TRACP 5b) | Serum | Specific to osteoclasts. | Less commonly used than telopeptides. |
Establishing Reference Intervals: A Workflow
The process of establishing robust reference intervals for a specific research population is a multi-step process.
Caption: Workflow for establishing urinary DPD reference intervals.
Signaling Pathways in Bone Resorption
While not directly involved in the analytical determination of DPD, understanding the cellular pathways that lead to its release is crucial for interpreting results. Bone resorption is primarily mediated by osteoclasts. The RANKL/RANK/OPG signaling pathway is a key regulator of osteoclast formation and activity. When RANKL binds to its receptor RANK on osteoclast precursors, it triggers a signaling cascade that leads to osteoclast differentiation and activation. Osteoprotegerin (OPG) acts as a decoy receptor for RANKL, inhibiting this process. An imbalance in the RANKL/OPG ratio can lead to increased bone resorption and elevated urinary DPD levels.
Caption: Simplified RANKL/RANK/OPG signaling pathway in bone resorption.
Conclusion
The accurate determination of urinary this compound reference intervals is fundamental for advancing research in bone metabolism and developing effective treatments for bone-related disorders. This guide provides a foundational framework for researchers to understand, compare, and implement DPD analysis in their specific study populations. By adhering to standardized methodologies and carefully considering population characteristics, researchers can establish reliable reference intervals that will enhance the interpretation of bone turnover data.
References
- 1. Reference value for urinary this compound as a specific marker for measuring bone resorption in Thais - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary bone resorption markers (this compound and C-terminal telopeptide of type I collagen) in healthy persons, postmenopausal osteoporosis and patients with type I diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annals.edu.sg [annals.edu.sg]
- 4. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 5. Markers of bone resorption--measurement in serum, plasma or urine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Urinary excretion of free and total this compound during secondary hyperparathyroidism in the elderly. Comparison of chromatographic (HPLC) and immunoenzymatic (Pyrilinks-D) methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing reference intervals for bone turnover markers in healthy postmenopausal women in a nonfasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assaygenie.com [assaygenie.com]
- 12. mybiosource.com [mybiosource.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LC–MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urinary this compound excretion for the evaluation of bone turnover in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of biochemical markers of bone turnover in Paget disease treated with pamidronate and a proposed model for the relationships between measurements of the different forms of pyridinoline cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. revolutionhealth.org [revolutionhealth.org]
A Guide to Inter-laboratory Comparison of Deoxypyridinoline Measurement Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deoxypyridinoline (DPD) measurement methodologies, supported by experimental data from various studies. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate assay for their needs and in understanding the variability of DPD measurement results between laboratories.
This compound (DPD) is a specific marker for bone resorption, making its accurate measurement crucial in the management of metabolic bone diseases and in the development of new therapies.[1][2] DPD is a crosslink compound of type I collagen, which is the primary organic component of the bone matrix.[3][4] During bone resorption, osteoclasts break down the collagen matrix, releasing DPD into the circulation, from where it is excreted in the urine without further metabolism.[2][3][4][5] This makes urinary DPD levels a direct indicator of the rate of bone turnover.[2][3][4]
However, significant analytical variability in DPD measurements exists among laboratories, which can hamper the comparability and interpretation of results.[1] This guide aims to shed light on these variations by comparing the performance of different analytical methods.
Data Presentation: A Comparative Analysis of DPD Assay Performance
The following tables summarize quantitative data from various studies, comparing the performance of different DPD measurement methods.
Table 1: Inter-Assay and Intra-Assay Variability of Different DPD Measurement Methods
| Assay Method | Form of DPD Measured | Intra-Assay CV (%) | Inter-Assay CV (%) | Study |
| ELISA | Free | < 10 | < 15 | --INVALID-LINK--[6] |
| HPLC | Total | 4.1 | 9.1 | --INVALID-LINK--[7] |
| HPLC | Free | 9.8 | 8.6 | --INVALID-LINK--[7] |
| LC-MS/MS | Free | 9.9 | 10.0 - 13.1 | --INVALID-LINK--[8] |
Table 2: Correlation of Different DPD Assay Methods
| Method 1 | Method 2 | Correlation Coefficient (r) | Study |
| ELISA (Free DPD) | HPLC (Total DPD) | 0.95 | --INVALID-LINK--[6] |
| LC-MS/MS | Immunoassay (Free DPD) | r² = 0.906 | --INVALID-LINK--[8] |
| LC-MS/MS | Immunoassay (Total Pyridinium Crosslinks) | r² = 0.816 | --INVALID-LINK--[8] |
Experimental Protocols
Detailed methodologies are crucial for understanding the sources of variability in DPD measurements. Below are generalized protocols for the key analytical methods cited.
High-Performance Liquid Chromatography (HPLC) for Total DPD
HPLC is a widely used method for the quantification of total DPD in urine.
a. Sample Preparation (Hydrolysis):
-
To measure total DPD (free and peptide-bound), urine samples must first be hydrolyzed.
-
An aliquot of urine is mixed with a strong acid (e.g., hydrochloric acid).
-
The mixture is heated at a high temperature (e.g., 110°C) for several hours to break the peptide bonds and liberate the DPD.
-
The hydrolyzed sample is then dried and reconstituted in a suitable buffer for HPLC analysis.
b. Chromatographic Separation:
-
The reconstituted sample is injected into an HPLC system.
-
A reversed-phase column is typically used for separation.
-
A mobile phase gradient, often consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to elute the DPD.
c. Detection:
-
DPD is naturally fluorescent. A fluorescence detector is used for sensitive and specific detection. The excitation and emission wavelengths are set to optimize the DPD signal.
d. Quantification:
-
The concentration of DPD is determined by comparing the peak area of the sample to that of a known standard.[9] Results are typically normalized to creatinine concentration to account for variations in urine dilution.
Enzyme-Linked Immunosorbent Assay (ELISA) for Free DPD
ELISA is a common immunoassay method for measuring free DPD.
a. Principle:
-
This assay utilizes a monoclonal antibody that is highly specific for free DPD.[6]
-
The assay is typically performed in a 96-well microtiter plate pre-coated with the DPD antibody.
b. Procedure:
-
Urine samples, calibrators, and controls are added to the wells.
-
During incubation, the free DPD in the sample binds to the antibody on the plate.
-
A second antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to the captured DPD.
-
After a washing step to remove unbound reagents, a substrate for the enzyme is added.
-
The enzyme-substrate reaction produces a color change, which is measured using a spectrophotometer.
c. Quantification:
-
The intensity of the color is proportional to the concentration of free DPD in the sample. A standard curve is generated using the calibrators, and the concentration of DPD in the samples is determined from this curve. Results are typically normalized to creatinine concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free DPD
LC-MS/MS is an increasingly popular method that offers high sensitivity and specificity.
a. Sample Preparation:
-
Urine samples are typically acidified.[8]
-
Solid-phase extraction (SPE) is often used to clean up the sample and concentrate the DPD.[8]
b. Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system for separation, similar to HPLC.
c. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The DPD molecules are ionized, and specific parent-daughter ion transitions are monitored for highly selective and sensitive quantification.
d. Quantification:
-
An internal standard is typically used to improve accuracy and precision. The concentration of DPD is determined by the ratio of the analyte peak area to the internal standard peak area, relative to a standard curve. Results are normalized to creatinine concentration.
Mandatory Visualizations
Biochemical Pathway of this compound
Caption: Biochemical pathway of this compound as a marker of bone resorption.
Experimental Workflow for DPD Measurement
Caption: Generalized experimental workflow for the measurement of urinary this compound.
Logical Relationship of DPD Measurement Standardization
Caption: Logical flow for achieving standardization in this compound measurements.
References
- 1. academic.oup.com [academic.oup.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. labcorp.com [labcorp.com]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. advms.pl [advms.pl]
- 6. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC–MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Assessing the specificity of Deoxypyridinoline as a bone-specific marker compared to total pyridinoline.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deoxypyridinoline (DPD) and total Pyridinoline (PYD) as biomarkers for bone resorption. Understanding the specificity of these markers is crucial for accurate assessment of bone turnover in preclinical and clinical research.
Executive Summary
This compound (DPD) demonstrates superior specificity as a biomarker for bone resorption when compared to total Pyridinoline (PYD). While both are pyridinium cross-links released during the degradation of mature collagen, DPD is almost exclusively found in bone and dentin. In contrast, PYD is present in various connective tissues, including cartilage, tendons, and ligaments, making it a less precise indicator of bone-specific metabolic activity. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the appropriate biomarker for their studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in tissue distribution and clinical utility of DPD and PYD.
Table 1: Tissue Distribution of Pyridinoline (PYD) and this compound (DPD)
| Tissue | Pyridinoline (PYD) Content (mol/mol of collagen) | This compound (DPD) Content (mol/mol of collagen) | DPD/PYD Ratio | Reference |
| Bone (Human Femur) | ~0.2-0.5 | ~0.03-0.08 | ~1:5 - 1:6 | [1][2] |
| Cartilage (Human Articular) | ~0.6-1.5 | Undetectable or very low | ~0 | [1][3] |
| Tendon (Bovine Achilles) | Present | Absent | 0 | [4] |
| Dentin | Present | Present | Similar to bone | [4] |
| Skin | Absent | Absent | N/A | [4] |
Table 2: Clinical Performance as Bone Resorption Markers
| Parameter | This compound (DPD) | Total Pyridinoline (PYD) | Key Considerations |
| Bone Specificity | High[5] | Moderate to Low | DPD is not significantly influenced by the turnover of other connective tissues.[4] |
| Clinical Utility | Monitoring osteoporosis, Paget's disease, bone metastases.[6] | Can be elevated in joint diseases with cartilage degradation (e.g., rheumatoid arthritis).[1][3] | The PYD/DPD ratio can help distinguish between bone and cartilage degradation.[1] |
| Analytical Methods | HPLC, Immunoassay (ELISA)[6] | HPLC, Immunoassay (ELISA)[7] | Immunoassays for DPD are highly specific with low cross-reactivity to PYD.[8] |
| Biological Variability | Influenced by age, sex, and circadian rhythm. | Similar to DPD, but also affected by cartilage metabolism. | Standardization of sample collection (e.g., second morning void) is recommended.[4] |
Experimental Protocols
Detailed methodologies for the quantification of urinary DPD and PYD are provided below.
High-Performance Liquid Chromatography (HPLC) for Total Pyridinoline and this compound
This method is considered a reference standard for the simultaneous measurement of total PYD and DPD.
1. Sample Preparation (Urine):
-
Hydrolysis: To measure total pyridinium crosslinks (free and peptide-bound), urine samples are subjected to acid hydrolysis. Mix 1 mL of urine with 1 mL of concentrated hydrochloric acid (HCl) in a screw-cap tube.
-
Heating: Heat the mixture at 110°C for 16-24 hours to hydrolyze the peptides.
-
Solid-Phase Extraction (SPE):
-
Condition a CF1 cellulose SPE column with distilled water.
-
Apply the hydrolyzed sample to the column.
-
Wash the column with a water/n-butanol/acetic acid mixture to remove impurities.
-
Elute the pyridinium crosslinks with distilled water.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.[9]
2. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of heptafluorobutyric acid (HFBA) in water and acetonitrile is commonly used as an ion-pairing agent.[9]
-
Detection: Fluorescence detection with an excitation wavelength of 297 nm and an emission wavelength of 395 nm.[10][11]
-
Quantification: Calibrate the system using purified PYD and DPD standards. Results are typically normalized to creatinine concentration to account for variations in urine dilution.[12]
Enzyme-Linked Immunosorbent Assay (ELISA) for Free this compound
This method offers a high-throughput alternative for the specific measurement of free DPD.
1. Principle:
-
This is a competitive immunoassay. DPD in the sample competes with a fixed amount of enzyme-labeled DPD for binding to a limited number of anti-DPD antibody-coated microplate wells.[8][13]
2. Assay Procedure:
-
Sample Addition: Add urine samples, standards, and controls to the wells of the microplate.
-
Enzyme Conjugate Addition: Add the enzyme (e.g., horseradish peroxidase) conjugated DPD to each well.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate into a colored product.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: The concentration of DPD in the sample is inversely proportional to the color intensity. Calculate the DPD concentration from a standard curve. Results are typically normalized to creatinine concentration.[14][15]
Mandatory Visualizations
Biochemical Pathway of Pyridinium Cross-link Formation
The formation of PYD and DPD is a crucial step in the maturation of collagen fibers, catalyzed by the enzyme lysyl oxidase.
Caption: Formation of Pyridinoline and this compound cross-links in collagen.
Experimental Workflow for Urinary Cross-link Analysis
This diagram illustrates the key steps involved in the laboratory analysis of urinary DPD and PYD.
Caption: Workflow for urinary DPD and PYD analysis by HPLC and ELISA.
Conclusion
For studies requiring a precise and specific measure of bone resorption, this compound is the superior biomarker. Its minimal presence in non-bone tissues reduces the confounding effects of other connective tissue metabolism. While total Pyridinoline can provide some information, its broader tissue distribution necessitates cautious interpretation, especially in conditions that may also involve cartilage or other connective tissue turnover. The choice of analytical method, either the reference HPLC or a high-throughput ELISA, will depend on the specific requirements of the research study.
References
- 1. The determination of pyridinium crosslinks in urine and serum as a possible marker of cartilage degradation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The urinary excretion of the collagen degradation markers pyridinoline and this compound in an experimental rat model of alcoholic bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary hydroxy-pyridinium crosslinks provide indices of cartilage and bone involvement in arthritic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoassay for urinary pyridinoline: the new marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous free and glycosylated pyridinium crosslink determination in urine: validation of an HPLC-fluorescence method using a this compound homologue as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardization of pyridinium crosslinks, pyridinoline and this compound, for use as biochemical markers of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. assaygenie.com [assaygenie.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Clinical utility of Deoxypyridinoline compared to other bone turnover markers in a research context.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deoxypyridinoline (DPD) with other key bone turnover markers (BTMs) in a research context. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate biomarkers for their studies by presenting objective performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to this compound and Bone Turnover Markers
This compound (DPD) is a pyridinium cross-link molecule that is specific to type I collagen, the primary organic component of the bone matrix.[1][2] During bone resorption, osteoclasts break down the collagen matrix, releasing DPD into the circulation, from where it is excreted in the urine without further metabolism.[3] This makes urinary DPD a specific and direct marker of bone resorption.[3]
Bone turnover is a continuous process of bone formation and resorption, essential for maintaining skeletal health. An imbalance in this process, with resorption exceeding formation, leads to bone loss and an increased risk of fractures, as seen in osteoporosis. Bone turnover markers (BTMs) are biochemical products of osteoblast (bone formation) and osteoclast (bone resorption) activity that can be measured in serum or urine to provide a dynamic assessment of skeletal metabolism.[4][5] Commonly used BTMs in research include:
-
Bone Resorption Markers:
-
This compound (DPD)
-
C-terminal telopeptide of type I collagen (CTX-I)
-
N-terminal telopeptide of type I collagen (NTX-I)
-
-
Bone Formation Markers:
-
Procollagen type I N-terminal propeptide (P1NP)
-
Osteocalcin (OC)
-
Bone-specific alkaline phosphatase (BSAP)
-
This guide will focus on comparing the analytical performance and clinical utility of DPD against other prominent BTMs, providing researchers with the necessary information to make informed decisions for their study designs.
Comparative Performance of Bone Turnover Markers
The selection of a BTM for a research study depends on various factors, including the specific research question, the study population, and the analytical performance of the assay. The following tables summarize the quantitative data on the performance of DPD compared to other commonly used BTMs.
| Marker | Type | Sample | Analytical Method | Intra-assay CV (%) | Inter-assay CV (%) | Notes |
| DPD | Resorption | Urine | HPLC, Immunoassay | < 10 | < 15 | HPLC is considered more accurate for total DPD, while immunoassays measure free DPD.[2][6][7] |
| CTX-I | Resorption | Serum, Urine | ELISA, ECLIA | < 10 | < 10 | Recommended as a reference marker for bone resorption.[5] Significant diurnal variation.[5] |
| NTX-I | Resorption | Urine, Serum | ELISA | ~12 (serum), ~25 (urine) | Data not readily available | Urine is the preferred sample for monitoring antiresorptive therapy.[5] |
| P1NP | Formation | Serum | ELISA, ECLIA | < 10 | < 10 | Recommended as a reference marker for bone formation.[5][8] Less diurnal variation than CTX-I. |
| Osteocalcin | Formation | Serum | Immunoassay | ~5-10 | ~10-15 | Reflects both bone formation and resorption to some extent. |
CV: Coefficient of Variation; HPLC: High-Performance Liquid Chromatography; ELISA: Enzyme-Linked Immunosorbent Assay; ECLIA: Electrochemiluminescence Immunoassay.
| Marker | Correlation with BMD | Association with Fracture Risk | Sensitivity to Treatment Effects |
| DPD | Inverse correlation with BMD.[8] | Elevated levels are associated with a higher risk of hip and vertebral fractures.[8] | Decreases in response to antiresorptive therapies like bisphosphonates and estrogen.[1][9] |
| CTX-I | A meta-analysis showed a significant negative correlation with BMD.[4][10] | A meta-analysis found a significant association between higher s-CTX levels and fracture risk (Gradient of Risk = 1.23).[4] | Significant reductions are observed with antiresorptive therapies and are associated with a reduction in fracture risk.[11] |
| NTX-I | Inverse relationship with BMD.[8] | Urinary NTX has been positively associated with hip fracture risk.[12] | Decreases in urinary NTX with risedronate treatment were associated with a greater reduction in spine fractures.[13] |
| P1NP | A meta-analysis showed a significant positive association with fracture risk (adjusted Gradient of Risk = 1.28).[4] | Higher baseline P1NP levels have been associated with an increased risk of fracture.[4] | Increases in response to anabolic therapies (e.g., teriparatide) and decreases with antiresorptive therapies.[5] |
| Osteocalcin | Inverse correlation with BMD. | Some studies show an association with fracture risk, but findings are less consistent than for CTX-I and P1NP.[12] | Changes in osteocalcin have been shown to predict spine fracture risk reduction with raloxifene.[13] |
BMD: Bone Mineral Density; s-CTX: serum CTX-I.
Signaling Pathways and Experimental Workflows
Collagen Degradation and Release of Pyridinoline Cross-links
The following diagram illustrates the pathway of type I collagen degradation in bone, leading to the release of pyridinoline cross-links, including DPD.
References
- 1. Urine this compound – Supra-Regional Assay Service [sas-centre.org]
- 2. racgp.org.au [racgp.org.au]
- 3. Mechanistic Insight into the Fragmentation of Type I Collagen Fibers into Peptides and Amino Acids by a Vibrio Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone Turnover Markers Testing [southcarolinablues.com]
- 5. RACGP - Bone turnover markers [racgp.org.au]
- 6. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Values and Daytime Variation of Bone Turnover Markers in Monitoring Osteoporosis Treatment After Fractures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human P1NP ELISA Kit (EEL203) - Invitrogen [thermofisher.com]
- 9. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 10. Exploring the Relationship of Bone Turnover Markers and Bone Mineral Density in Community-Dwelling Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Use of Bone Turnover Markers to Monitor Pharmacologic Fracture Prevention Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bone turnover markers are not associated with Hip Fracture Risk: A Case-Control Study in the Women’s Health Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P1NP (Procollagen 1 Intact N-Terminal Propeptide) - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
A Comparative Guide to Deoxypyridinoline (DPD) Measurement Techniques: An Objective Analysis of Reproducibility and Reliability
For Researchers, Scientists, and Drug Development Professionals
Deoxypyridinoline (DPD) is a critical biomarker for monitoring bone resorption and the efficacy of therapeutic interventions in metabolic bone diseases. The accuracy and consistency of DPD measurements are paramount for clinical diagnostics and drug development. This guide provides a comprehensive comparison of the leading analytical methods for DPD quantification, focusing on their reproducibility and reliability, supported by experimental data.
Comparative Analysis of DPD Measurement Techniques
The selection of an appropriate DPD measurement technique depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. The three primary methods employed for DPD analysis are High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Data
The following table summarizes the key performance characteristics of each technique, offering a clear comparison of their reproducibility and reliability.
| Performance Metric | HPLC | Immunoassay (ELISA) | LC-MS/MS |
| Intra-Assay CV (%) | 3.8% - 9.8%[1][2] | < 10%[3] | Generally low, comparable to HPLC |
| Inter-Assay CV (%) | 7.0% - 9.1%[1][2] | < 15%[3] | Good agreement with proficiency testing schemes[4][5] |
| Correlation with other methods | Good correlation with immunoassays and other HPLC methods[1][2] | High correlation (r = 0.95) with HPLC for total DPD[3] | High correlation with immunoassays (r² = 0.906 for fDPD)[4][5] |
| Sensitivity (LOD) | ~1 pmol[6] | Varies by kit, typically in the nmol/L range | 0.118 ± 0.052 μM[7] |
| Specificity | High, separates DPD from pyridinoline (PYD) and other interfering compounds. | Can have cross-reactivity with PYD (<1%) and only measures free DPD.[3] | Very high, based on mass-to-charge ratio, allowing for precise identification. |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and validating research findings. Below are summaries of the methodologies for the key DPD measurement techniques.
High-Performance Liquid Chromatography (HPLC)
This method is often considered the reference standard for DPD measurement due to its high specificity.
Sample Preparation:
-
Hydrolysis (for total DPD): Urine samples are subjected to acid hydrolysis (e.g., with concentrated HCl) at elevated temperatures (110-180°C) for up to 24 hours to release peptide-bound DPD.[1]
-
Extraction: A pre-fractionation step using cellulose partition chromatography is employed to remove interfering substances.[1]
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An ion-pairing agent like heptafluorobutyric acid (HFBA) is often included in the mobile phase to improve the retention and separation of the polar DPD molecule.
-
Detection: DPD is detected by its native fluorescence.
A study by Vesper et al. described an HPLC method where DPD eluted at 9.1 minutes and the assay was linear from 20 to 750 nM.[1] The mean intra-assay variabilities were 4.1% for total DPD and 9.8% for free DPD, while the mean inter-assay variabilities were 9.1% for total DPD and 8.6% for free DPD.[1][2]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for large-scale clinical studies.
Assay Principle: This is a competitive immunoassay.[8] DPD in the sample competes with a labeled DPD (e.g., biotin-labeled) for binding to a limited number of anti-DPD antibody sites, which are pre-coated on a microplate. The amount of labeled DPD bound is inversely proportional to the amount of DPD in the sample.
General Protocol:
-
Sample Incubation: Urine samples are added to the antibody-coated wells, followed by the addition of a biotin-labeled DPD. The plate is incubated to allow for competitive binding.[8]
-
Washing: The wells are washed to remove unbound components.
-
Conjugate Addition: A streptavidin-HRP conjugate is added, which binds to the biotin-labeled DPD.[8]
-
Substrate Reaction: After another wash step, a substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme to produce a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The concentration of DPD is determined by comparing the sample's absorbance to a standard curve.
One commercially available ELISA kit for DPD reported intra-assay and inter-assay variations of less than 10% and 15%, respectively.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an increasingly popular method.
Sample Preparation:
-
Extraction: Acidified urine samples are extracted using solid-phase extraction with a cellulose slurry.[4][5]
LC-MS/MS Analysis:
-
Chromatography: DPD is separated from other urine components using reversed-phase, ion-paired chromatography.[4][5]
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer. DPD is ionized (typically using electrospray ionization - ESI) and the specific mass-to-charge ratio of the DPD parent ion is selected. This ion is then fragmented, and a specific fragment ion is monitored for quantification. This multiple reaction monitoring (MRM) provides very high specificity.
A validated LC-MS/MS method demonstrated good agreement with other laboratories in proficiency testing schemes and showed high correlation with commercial immunoassays (r² = 0.906 for free DPD).[4][5]
Visualizing the Methodologies
To further clarify the workflows and relationships, the following diagrams are provided.
Caption: this compound (DPD) release during bone resorption.
Caption: Comparative workflow of DPD measurement techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human DPD(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Deoxypyridinoline
Essential safety protocols and logistical plans are critical for the secure handling and disposal of Deoxypyridinoline in a laboratory setting. This guide provides immediate, procedural, and step-by-step information to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these guidelines, laboratories can maintain a secure environment and build a culture of safety.
This compound, a biomarker of bone resorption, requires careful handling due to its potential hazards. The following information outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:
| Protective Equipment | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-impermeable gloves. |
| Respiratory Protection | A self-contained breathing apparatus should be worn if necessary. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
| Accidental Release | Avoid dust formation and breathing vapors, mist, or gas. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to a safe area. Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains. Collect the spillage for disposal in suitable, closed containers. |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination. All waste materials should be collected and disposed of in accordance with local, state, and federal regulations. Keep the chemical in suitable and closed containers for disposal.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
